molecular formula C5H6ClN3O B113136 2-Amino-5-chloro-3-methoxypyrazine CAS No. 874-31-7

2-Amino-5-chloro-3-methoxypyrazine

Cat. No.: B113136
CAS No.: 874-31-7
M. Wt: 159.57 g/mol
InChI Key: LUJZVKRORABUDS-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-methoxypyrazine is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 159.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-3-methoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJZVKRORABUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444943
Record name 2-Amino-5-chloro-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-31-7
Record name 2-Amino-5-chloro-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-5-chloro-3-methoxypyrazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-chloro-3-methoxypyrazine for Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth analysis of this compound (CAS No. 874-31-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The pyrazine scaffold is a privileged motif in numerous FDA-approved drugs, and this particular derivative offers a strategic combination of reactive sites for building molecular complexity.[1] This document moves beyond a simple datasheet to offer a field-proven perspective on the compound's physicochemical properties, spectroscopic signature, synthesis, and, most critically, its reactivity and application in modern cross-coupling methodologies. We will explore the causality behind experimental choices, providing robust protocols and mechanistic insights to empower scientists in their research endeavors.

Core Compound Characteristics

This compound is a trifunctionalized heterocycle. The strategic placement of an amino, a chloro, and a methoxy group on the electron-deficient pyrazine core makes it a highly valuable and versatile intermediate in organic synthesis.[1] The chloro and methoxy groups, in particular, play significant roles in modulating the electronic properties of the ring and influencing intermolecular interactions in drug-target binding.[2][3]

Physicochemical and Safety Data

A comprehensive understanding of the compound's physical properties is the foundation of successful experimental design, influencing everything from solvent selection to purification strategy. The key properties are summarized below.

PropertyValueSource
IUPAC Name 5-chloro-3-methoxypyrazin-2-aminePubChem[4]
CAS Number 874-31-7PubChem[4]
Molecular Formula C₅H₆ClN₃OPubChem[4][5]
Molecular Weight 159.57 g/mol PubChem[4]
Appearance White to off-white solid/powderNational Analytical Corp.[6], CymitQuimica[5]
Solubility Insoluble in waterNational Analytical Corp.[6]
XLogP3 0.7PubChem[4]
Purity ≥97-98% (Typical)CymitQuimica[5], National Analytical Corp.[6]

Safety and Handling: The compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is stable under recommended storage conditions (2-8°C, sealed, dry, and dark).[6][7]

  • GHS Hazard Statements: [4][7]

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

Spectroscopic Profile

Structural confirmation and purity assessment are typically achieved through a combination of spectroscopic methods. While specific spectra should be run on each batch, the expected profile is as follows:

TechniqueExpected Features
¹H NMR Signals corresponding to the single aromatic proton, the methoxy group protons, and the amine protons.
¹³C NMR Resonances for the five unique carbon atoms in the molecule.
Mass Spec (MS) A molecular ion peak [M]+ corresponding to the calculated molecular weight (159.02 for ³⁵Cl isotope).[4]
Infrared (IR) Characteristic stretches for N-H (amine), C-O (ether), C=N, and C-Cl bonds.

Authoritative spectral data can be sourced from vendors and chemical databases for comparison.[8][9]

Synthesis Pathway and Protocol

The most common and logical synthetic approach to this compound begins with a more readily available precursor, 2-aminopyrazine, and proceeds through a dichlorinated intermediate. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

SynthesisWorkflow A 2-Aminopyrazine B 2-Amino-5-chloropyrazine A->B  Chlorination  (NCS) C 2,5-Dichloropyrazine B->C  Diazotization  (NaNO₂, HCl) D Target Compound: 2-Amino-5-chloro- 3-methoxypyrazine C->D  SNAr  (1. NaOMe)  (2. NH₃)

Caption: Synthetic workflow from 2-aminopyrazine to the target compound.

Detailed Synthesis Protocol: From 2,5-Dichloropyrazine

This protocol focuses on the final two steps: the selective methoxylation followed by amination of 2,5-dichloropyrazine. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr).[1]

Step 1: Synthesis of 2-chloro-5-methoxypyrazine

  • Vessel Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,5-dichloropyrazine (1.0 eq).

  • Solvent and Reagent: Add anhydrous methanol (MeOH) as the solvent. Cool the mixture to 0-5°C in an ice bath.

  • Base Addition: Slowly add a solution of sodium methoxide (NaOMe) in MeOH (typically 25-30 wt%, 1.0-1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

    • Causality: The use of one equivalent of the nucleophile at a controlled temperature favors mono-substitution over di-substitution. The more electron-withdrawing chloro group activates the ring, making it susceptible to nucleophilic attack.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-methoxypyrazine.

Step 2: Synthesis of this compound

Note: The order of methoxylation and amination can be reversed. This protocol describes the amination of the methoxylated intermediate.

  • Reaction Setup: In a sealed pressure vessel, dissolve the crude 2-chloro-5-methoxypyrazine (1.0 eq) from the previous step in a suitable solvent like 1,4-dioxane or isopropanol.

  • Nucleophile Addition: Add an aqueous solution of ammonia (NH₄OH, excess, e.g., 5-10 eq).

    • Causality: A sealed vessel and elevated temperature are required to drive the SNAr reaction with ammonia, which is a weaker nucleophile than methoxide. An excess of ammonia is used to ensure the reaction goes to completion.

  • Heating: Seal the vessel and heat to 80-100°C for 12-24 hours. Monitor the internal pressure and reaction progress.

  • Workup and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Dry the organic layer and concentrate. The resulting solid crude product is then purified, typically by column chromatography (silica gel) or recrystallization, to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The true utility of this compound lies in its capacity for selective, late-stage functionalization, primarily via palladium-catalyzed cross-coupling reactions at the C5-chloro position. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[10]

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a robust method for forming C-C bonds, enabling the attachment of various aryl or heteroaryl groups to the pyrazine core.[10] This is invaluable for developing molecules like kinase inhibitors, where such moieties can interact with specific pockets in the target protein.[10]

SuzukiCycle cluster_legend Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂(Cl) Pd0->PdII_Complex Ar-Cl OxAdd Oxidative Addition PdII_R_Complex Ar-Pd(II)L₂(R) PdII_Complex->PdII_R_Complex [R-B(OH)₃]⁻ Transmetal Transmetalation Boronic R-B(OH)₂ + Base PdII_R_Complex->Pd0 RedElim Reductive Elimination Product Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

  • Inert Atmosphere: To a dry reaction vessel, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.

    • Trustworthiness: The system must be purged and maintained under an inert atmosphere (Nitrogen or Argon) as the Pd(0) active species is oxygen-sensitive.

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

For C-N bond formation, the Buchwald-Hartwig amination is the premier method.[11] It allows for the coupling of the C5-chloro position with a vast array of primary and secondary amines, providing access to a different chemical space than Suzuki coupling.[12][13]

BuchwaldCycle cluster_legend Pd0 Pd(0)L PdII_Complex Ar-Pd(II)L(Cl) Pd0->PdII_Complex Ar-Cl OxAdd Oxidative Addition Amido_Complex Ar-Pd(II)L(NR₂) PdII_Complex->Amido_Complex AmineCoord Amine Coordination /Deprotonation Amine R₂NH + Base Amido_Complex->Pd0 RedElim Reductive Elimination Product Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere: To a dry, oven-baked flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq).[14]

    • Expertise: The choice of ligand is critical and depends on the steric and electronic properties of the amine coupling partner. Bulky, electron-rich phosphine ligands are often required for coupling aryl chlorides.[14]

  • Reagents: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture, typically between 80-120°C, under an inert atmosphere until completion.

  • Workup: Cool the reaction to room temperature, quench carefully with water or saturated ammonium chloride, and extract with an organic solvent. The product is isolated and purified via standard methods.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable substrate for constructing complex molecular architectures. The true power of this building block is realized through its application in robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. By understanding the mechanistic principles and applying the protocols detailed in this guide, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Tradeindia. (n.d.). 2-amino-5-chloro-3- Methoxypyrazine - Cas No: 874-31-7. National Analytical Corporation - Chemical Division.
  • Almansour, A. I., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 24(23), 4385.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Wikipedia. (n.d.). Suzuki reaction.
  • YouTube. (2023). Buchwald-Hartwig amination.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

Sources

Introduction: The Strategic Importance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-chloro-3-methoxypyrazine for Advanced Research and Development

This compound, identified by CAS number 874-31-7, is a highly functionalized heterocyclic compound.[1][2][3][4] As a substituted pyrazine, it belongs to a class of aromatic heterocycles that are of immense interest in medicinal chemistry.[5][6][7] The pyrazine ring system is a "privileged scaffold," frequently found in biologically active molecules and FDA-approved drugs.[5][6] The specific arrangement of an amino group, a chloro atom, and a methoxy group on this pyrazine core makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.[8][9]

The strategic placement of these functional groups offers medicinal chemists a powerful tool for modulating physicochemical and pharmacological properties. The amino group provides a key site for nucleophilic reactions or hydrogen bonding, the chlorine atom can act as a leaving group in substitution reactions or contribute to binding interactions, and the methoxy group can influence solubility and metabolic stability.[9] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its synthesis, analysis, applications, and handling.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of its effective application in research. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 874-31-7[1][4]
Molecular Formula C₅H₆ClN₃O[1][10][11]
Molecular Weight 159.57 g/mol [1]
IUPAC Name 5-chloro-3-methoxypyrazin-2-amine[1]
Appearance Solid (White to off-white powder)[2]
Purity Typically ≥97%[11]
Storage Temperature 2-8°C, Sealed in dry, dark place[3]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazines can be complex, often requiring multi-step processes with careful control of reaction conditions to manage regioselectivity and yield.[12] While specific, publicly detailed syntheses for this compound are proprietary, a plausible and efficient route can be designed based on established pyrazine chemistry, such as the condensation of α-amino ketones or related precursors.[12][13][14]

A logical synthetic approach would involve the construction of the pyrazine ring followed by functional group manipulation. One potential pathway could start from a readily available aminopyrazine precursor, followed by sequential halogenation and methoxylation.

G A 2-Aminopyrazine (Starting Material) B Chlorination (e.g., NCS in Acetonitrile) A->B Step 1 C 2-Amino-5-chloropyrazine (Intermediate) B->C D Oxidation/Hydroxylation C->D Step 2 E 2-Amino-5-chloro-3-hydroxypyrazine D->E F Methylation (e.g., CH3I, Base) E->F Step 3 G This compound (Final Product) F->G

Caption: Plausible synthetic workflow for this compound.

Protocol: A Representative Synthetic Pathway

This protocol outlines a conceptual synthesis. Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

  • Step 1: Selective Chlorination of 2-Aminopyrazine

    • Rationale: Direct chlorination of the pyrazine ring is a common method. Using a reagent like N-chlorosuccinimide (NCS) allows for controlled monochlorination. The 5-position is often susceptible to electrophilic attack in such systems.

    • Procedure:

      • Dissolve 2-aminopyrazine in a suitable aprotic solvent (e.g., acetonitrile).

      • Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen).

      • Slowly add one equivalent of N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 5°C.

      • Allow the reaction to warm to room temperature and stir for 12-18 hours.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Upon completion, quench the reaction with a sodium thiosulfate solution and extract the product with an organic solvent (e.g., ethyl acetate).

      • Purify the crude 2-amino-5-chloropyrazine intermediate via column chromatography.[15]

  • Step 2: Introduction of the Oxygen Moiety

    • Rationale: Introducing a hydroxyl group at the 3-position sets the stage for methylation. This can be a challenging step, potentially involving oxidation and subsequent functional group interconversion.

    • Note: This step is complex and may require specialized reagents. The exact method would depend on the reactivity of the 2-amino-5-chloropyrazine intermediate.

  • Step 3: O-Methylation

    • Rationale: Conversion of the hydroxyl group to a methoxy ether is a standard transformation. Using a methylating agent like methyl iodide in the presence of a non-nucleophilic base prevents N-methylation at the amino group.

    • Procedure:

      • Dissolve the 2-amino-5-chloro-3-hydroxypyrazine intermediate in a polar aprotic solvent (e.g., DMF or THF).

      • Add a suitable base (e.g., sodium hydride, NaH) at 0°C to deprotonate the hydroxyl group.

      • Slowly add methyl iodide (CH₃I) and allow the reaction to proceed at room temperature until completion.

      • Quench the reaction carefully with water and extract the final product.

      • Purify this compound by recrystallization or column chromatography.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is crucial in drug development to confirm the structure and purity of synthesized compounds. A multi-technique approach is standard practice.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in volatile organic solvent (e.g., Methanol, Dichloromethane) GC Gas Chromatography (GC) - Inject Sample - Separate based on volatility/polarity Prep->GC MS Mass Spectrometry (MS) - Ionize Eluted Compounds - Detect by mass-to-charge ratio GC->MS RI Retention Time (RT) - Compare to standard MS->RI MassSpec Mass Spectrum - Confirm molecular weight - Analyze fragmentation pattern MS->MassSpec Purity Purity Assessment - Integrate peak area RI->Purity MassSpec->Purity

Caption: Standard analytical workflow for the characterization of pyrazine derivatives.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile compounds like pyrazine derivatives, providing both separation and structural identification.[16][17]

  • Objective: To confirm the identity and assess the purity of synthesized this compound.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Procedure:

    • Prepare a 1 mg/mL solution of the purified compound in methanol.

    • Inject 1 µL of the solution into the GC-MS system.

    • Acquire the data over the programmed temperature range.

    • Analysis:

      • Identity Confirmation: The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 159). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be visible.

      • Purity Assessment: The purity can be estimated by the relative area of the main peak in the total ion chromatogram (TIC). Purity should typically be >98% for use in further applications.

Applications in Drug Discovery and Medicinal Chemistry

Pyrazine derivatives are integral to numerous pharmaceuticals due to their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][18][19] this compound serves as a key intermediate for compounds where the pyrazine core acts as a bioisostere for other aromatic rings, enhancing binding to biological targets and improving pharmacokinetic profiles.

  • Scaffold for Kinase Inhibitors: The pyrazine core is a common feature in small molecule kinase inhibitors, where the nitrogen atoms can form critical hydrogen bonds within the ATP-binding pocket of the enzyme.

  • Central Nervous System (CNS) Agents: The ability of the pyrazine scaffold to be modified allows for the fine-tuning of properties like lipophilicity, which is essential for crossing the blood-brain barrier.

  • Antiviral and Antimicrobial Agents: Many compounds containing the pyrazine ring have demonstrated potent activity against various pathogens.[19] The specific substitutions on this compound can be leveraged to develop new derivatives with enhanced potency and selectivity.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. Based on available safety data, this compound should be handled with care.[1][3]

  • Hazard Identification:

    • Harmful if swallowed (H302).[1][3]

    • Causes skin irritation (H315).[1][3]

    • Causes serious eye irritation (H319).[1][3]

    • May cause respiratory irritation (H335).[1][3]

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[20][21]

    • Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[21]

    • Use a NIOSH-approved respirator or work in a certified chemical fume hood to avoid inhalation.[22]

  • Handling and Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[20][21]

    • Avoid dust formation and accumulation.[20]

    • Wash hands thoroughly after handling.[23]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers significant potential for the discovery and development of next-generation pharmaceuticals. Its unique combination of reactive sites and modulating groups provides a robust platform for creating diverse chemical libraries. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for unlocking its full potential in the research and development landscape.

References

  • Wikipedia. Pyrazine. [Link]
  • Yadav, V., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health (NIH). [Link]
  • Slideshare. Synthesis and reactions of Pyrazine. [Link]
  • Zhang, Y., et al. (2023). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
  • MDPI. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
  • Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PubMed Central. [Link]
  • PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. [Link]
  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]
  • MDPI. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. [Link]
  • Tradeindia. 2-amino-5-chloro-3- Methoxypyrazine - Cas No: 874-31-7. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. [Link]
  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
  • Wiley Online Library. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem. [Link]
  • Google Patents.
  • MDPI. (2022). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. MDPI. [Link]
  • PubChem. 2-Amino-5-chloropyridine. [Link]
  • Semantic Scholar. (2024). Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Journal of Food Biochemistry. [Link]
  • LookChem. Cas 874-31-7,this compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF. [Link]
  • Google Patents.
  • Drug Hunter. (2023). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

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An In-Depth Technical Guide to 2-Amino-5-chloro-3-methoxypyrazine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 9, 2026 – As a cornerstone in the synthesis of complex pharmaceutical agents, 2-Amino-5-chloro-3-methoxypyrazine has emerged as a critical intermediate for researchers and drug development professionals. This technical guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, analytical characterization, and its significant applications in medicinal chemistry, particularly in the development of targeted therapies.

Core Molecular and Physical Properties

This compound is a substituted pyrazine derivative featuring an amino, a chloro, and a methoxy group attached to the pyrazine ring. These functional groups impart unique reactivity and make it a versatile scaffold in organic synthesis.

The fundamental properties of this compound are summarized below:

PropertyValueSource(s)
Molecular Formula C₅H₆ClN₃O[1]
Molecular Weight 159.57 g/mol [1]
CAS Number 874-31-7[2]
Appearance Off-white to beige solid[2]
Purity ≥97%[2]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through the chlorination of its precursor, 2-Amino-3-methoxypyrazine. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure selective chlorination at the C-5 position of the pyrazine ring.

Experimental Protocol: Chlorination of 2-Amino-3-methoxypyrazine

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Amino-3-methoxypyrazine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3-methoxypyrazine in anhydrous acetonitrile.

  • Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) portion-wise at room temperature. The molar ratio of NCS to the starting material should be approximately 1:1 to favor mono-chlorination.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent due to its mild and selective nature, which helps to prevent over-chlorination of the electron-rich pyrazine ring.

  • Acetonitrile: Anhydrous acetonitrile is used as the solvent because it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the electrophilic substitution to occur at a reasonable rate.

Synthesis of this compound.

Analytical Characterization

The structural integrity and purity of synthesized this compound are confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the remaining proton on the pyrazine ring, a singlet for the methoxy protons, and a broad singlet for the amino protons. The exact chemical shifts can vary slightly depending on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents on the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound (159.57 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methoxy group, C=N and C=C stretching of the pyrazine ring, and the C-Cl stretching vibration.

Spectroscopic DataExpected Signals
¹H NMR (CDCl₃) Singlet (aromatic C-H), Singlet (O-CH₃), Broad Singlet (NH₂)
¹³C NMR (CDCl₃) Five distinct signals for the pyrazine and methoxy carbons.
Mass Spectrum (EI) Molecular ion (M⁺) at m/z ≈ 159 and an M+2 peak at m/z ≈ 161.
FT-IR (KBr) N-H stretch (~3400 cm⁻¹), C-H stretch (~2950 cm⁻¹), C=N/C=C stretch (~1600 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹)

Applications in Drug Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[3]. This compound serves as a key building block in the synthesis of several important pharmaceutical compounds, particularly kinase inhibitors.

Role as a Kinase Inhibitor Intermediate

Kinase inhibitors are a class of targeted therapy that block the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. Aberrant kinase activity is a hallmark of many cancers and other diseases.

While direct synthesis pathways for blockbuster drugs from this compound are proprietary, its structural motifs are found in various kinase inhibitors. For instance, the substituted aminopyrazine core is a key pharmacophore in drugs targeting protein kinases. The synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML), involves intermediates with a similar substituted heterocyclic core[4][5][6]. The general synthetic strategy often involves the coupling of such aminopyrazine derivatives with other heterocyclic systems to build the final drug molecule.

General mechanism of kinase inhibition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with its utility in the synthesis of complex, biologically active molecules, underscore its importance for researchers and professionals in drug discovery and development. A thorough understanding of its synthesis, characterization, and applications is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

  • Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
  • Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183–1186.
  • Justia Patents. (2013). Synthesis process of dasatinib and intermediate thereof.
  • PubChem. (n.d.). This compound.

Sources

2-Amino-5-chloro-3-methoxypyrazine structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Derivatization, and Application of 2-Amino-5-chloro-3-methoxypyrazine Analogs

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutic agents. Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] Within this broad class, substituted 2-aminopyrazines have emerged as a particularly fruitful area of research, serving as the foundation for numerous kinase inhibitors and other targeted therapies.

This guide focuses on the this compound core, a versatile starting point for generating diverse chemical libraries. We will explore its fundamental chemical characteristics, detail robust synthetic pathways for creating structural analogs, analyze structure-activity relationships (SAR) in the context of anticancer activity, and provide field-proven experimental protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical scaffold in their work.

Part 1: The this compound Core

The therapeutic potential of any analog series begins with a thorough understanding of the core structure. The title compound possesses three key substituents on the pyrazine ring, each contributing distinct steric and electronic properties that can be modulated to fine-tune biological activity.

  • 2-Amino Group: This primary amine is a critical interaction point, often serving as a hydrogen bond donor in receptor-ligand interactions. Its nucleophilicity allows for a wide array of derivatization reactions.

  • 5-Chloro Group: The chloro substituent is an electron-withdrawing group that influences the overall electronics of the pyrazine ring. Its presence can enhance binding affinity through halogen bonding and improve metabolic stability by blocking a potential site of oxidation.[2]

  • 3-Methoxy Group: This electron-donating group modulates the electronic character of the ring in opposition to the chloro group. The methoxy moiety can also serve as a hydrogen bond acceptor and its orientation can influence the compound's conformation.[2]

// Define the core pyrazine ring pyrazine [label=<

N C C

C C N

];

// Define substituents sub_NH2 [label="NH₂", shape=none, fontcolor="#34A853"]; sub_Cl [label="Cl", shape=none, fontcolor="#EA4335"]; sub_OCH3 [label="OCH₃", shape=none, fontcolor="#4285F4"];

// Position substituents using invisible nodes pos_NH2 [pos="1.2,0.5!", shape=point, style=invis]; pos_Cl [pos="-0.7,-1.2!", shape=point, style=invis]; pos_OCH3 [pos="1.2,-0.5!", shape=point, style=invis];

// Connect substituents to the ring edge [dir=none, color="#202124"]; pyrazine:c2 -> pos_NH2 [len=0.5]; pos_NH2 -> sub_NH2 [len=0.1];

pyrazine:c5 -> pos_Cl [len=0.5]; pos_Cl -> sub_Cl [len=0.1];

pyrazine:c3 -> pos_OCH3 [len=0.5]; pos_OCH3 -> sub_OCH3 [len=0.1]; }

Caption: Core structure of this compound.

Part 2: Synthesis of Structural Analogs and Derivatives

The generation of a diverse chemical library from the core scaffold is paramount for exploring SAR and identifying lead compounds. Synthetic strategies can be broadly categorized into the modification of the existing core or the de novo construction of the substituted pyrazine ring.

Synthetic Strategy: Derivatization of the Core Scaffold

A common and efficient approach involves using this compound as a readily available starting material and modifying its functional groups. This allows for the rapid generation of analogs with targeted changes.

// Nodes Start [label="2-Amino-5-chloro-\n3-methoxypyrazine Core", fillcolor="#FBBC05", fontcolor="#202124"];

N_Alkylation [label="N-Alkylation / Acylation\n(Modification at 2-amino)", fillcolor="#F1F3F4", fontcolor="#202124"]; Schiff_Base [label="Schiff Base Formation\n(Reaction with Aldehydes)", fillcolor="#F1F3F4", fontcolor="#202124"];

Cl_Substitution [label="Nucleophilic Aromatic\nSubstitution (e.g., Suzuki, Buchwald)\n(Modification at 5-chloro)", fillcolor="#F1F3F4", fontcolor="#202124"];

Demethylation [label="O-Demethylation\n(e.g., BBr₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Alkylation [label="O-Alkylation / Arylation\n(Modification at 3-hydroxy)", fillcolor="#F1F3F4", fontcolor="#202124"];

Deriv_A [label="2-N-Substituted\nAnalogs", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"]; Deriv_B [label="5-Aryl/Alkyl\nAnalogs", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335"]; Deriv_C [label="3-O-Substituted\nAnalogs", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#4285F4"];

// Edges Start -> N_Alkylation [label="R-X, Base", color="#5F6368"]; Start -> Schiff_Base [label="R-CHO, Acid cat.", color="#5F6368"]; N_Alkylation -> Deriv_A [color="#34A853"]; Schiff_Base -> Deriv_A [color="#34A853"];

Start -> Cl_Substitution [label="Pd Catalyst,\nBoronic Acid/Amine", color="#5F6368"]; Cl_Substitution -> Deriv_B [color="#EA4335"];

Start -> Demethylation [color="#5F6368"]; Demethylation -> O_Alkylation [label="R-X, Base", color="#5F6368"]; O_Alkylation -> Deriv_C [color="#4285F4"]; }

Caption: Synthetic derivatization workflow from the core scaffold.

Causality Behind Experimental Choices:

  • Modification at the 2-amino position: Standard N-alkylation or acylation reactions are typically straightforward. The choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., DMF, THF) depends on the reactivity of the alkylating/acylating agent and the desired reaction temperature. For less reactive electrophiles, a stronger base like sodium hydride is employed to fully deprotonate the amine, increasing its nucleophilicity.

  • Modification at the 5-chloro position: The chloro group is a versatile handle for carbon-carbon or carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. Suzuki coupling (with boronic acids) or Buchwald-Hartwig amination (with amines) are preferred due to their high functional group tolerance and generally high yields, allowing for the introduction of a wide range of aryl, heteroaryl, or alkylamino groups.[3]

  • Modification at the 3-methoxy position: This is a two-step process. First, O-demethylation is achieved using a strong Lewis acid like boron tribromide (BBr₃). The resulting hydroxyl group is then re-alkylated or arylated under basic conditions. This sequence opens the door to a vast array of ether analogs.

De Novo Synthesis of the Pyrazine Ring

For analogs where the substitution pattern cannot be achieved by modifying the core, a total synthesis approach is necessary. A common and robust method involves the condensation of an α-dicarbonyl compound with an α-amino acid amide.[4]

Exemplary Protocol: De Novo Synthesis

  • Reactant Preparation: Begin with a suitably substituted α-amino acid amide and an α-dicarbonyl species (e.g., glyoxal). The substitutions on these precursors will determine the final substitution pattern on the pyrazine ring.

  • Condensation: In a suitable solvent such as ethanol or acetic acid, combine the α-amino acid amide and the dicarbonyl compound. The reaction is often catalyzed by a mild base.

  • Cyclization and Aromatization: The initial condensation product will spontaneously cyclize. Aromatization to the pyrazine ring can be achieved through oxidation, often using air or a mild oxidizing agent. Subsequent chlorination and methoxylation steps can be performed to yield the desired scaffold. A patent for the preparation of a related compound, 2-amino-5-methylpyrazine, details a multi-step synthesis starting from 2-aminomalonamide and methylglyoxal, followed by reactions with phosphorus oxychloride for chlorination.[5]

Part 3: Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 2-aminopyrazine scaffold have demonstrated significant potential, particularly as anticancer agents.[6][7][8] Research has shown that these compounds can act as inhibitors of key cellular signaling proteins, such as SHP2 (Src homology 2 domain-containing phosphatase 2), a crucial node in cancer cell growth and proliferation pathways.[6][8]

Anticancer Activity Profile

Several novel 2-aminopyrazine derivatives have been synthesized and evaluated for their inhibitory activities against various cancer cell lines.[6][7][8] The results highlight the therapeutic potential of this class of compounds.

Compound IDTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
3e H1975 (Lung Cancer)11.84 ± 0.83GS493 (SHP2 Inhibitor)19.08 ± 1.01[6][7][8]
3e MDA-MB-231 (Breast Cancer)5.66 ± 2.39GS493 (SHP2 Inhibitor)25.02 ± 1.47[6][7][8]
12b Hep-2 (Laryngeal Cancer)11Doxorubicin-[9]
12b HepG2 (Liver Cancer)13Doxorubicin-[9]
12b MCF-7 (Breast Cancer)11Doxorubicin-[9]

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further mechanistic studies have shown that potent compounds like '3e' can induce apoptosis (programmed cell death) in cancer cells.[6][8] Molecular docking and simulation studies suggest that these compounds likely exert their effect by selectively inhibiting the SHP2 protein.[6][8]

Key Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-aminopyrazine core has revealed critical insights into which structural features are essential for biological activity.

// Main structure main_structure [label=<

SAR Hotspots

N C C

C C N

];

// Substituents sub_R1 [label="R¹ (Amino Group)", shape=none]; sub_R2 [label="R² (Halogen)", shape=none]; sub_R3 [label="R³ (Alkoxy Group)", shape=none];

// Invisible nodes for positioning pos_R1 [pos="1.2,0.5!", shape=point, style=invis]; pos_R2 [pos="-0.7,-1.2!", shape=point, style=invis]; pos_R3 [pos="1.2,-0.5!", shape=point, style=invis];

// Connect substituents main_structure:c2 -> pos_R1 [len=0.5, dir=none]; pos_R1 -> sub_R1 [len=0.1, dir=none];

main_structure:c5 -> pos_R2 [len=0.5, dir=none]; pos_R2 -> sub_R2 [len=0.1, dir=none];

main_structure:c3 -> pos_R3 [len=0.5, dir=none]; pos_R3 -> sub_R3 [len=0.1, dir=none];

// SAR annotations anno_R1 [label=< Position 2 (R¹):

  • Unsubstituted -NH₂ is often crucial.
  • Replacement or large substitutions can lead to loss of activity.[3]
  • Acts as H-bond donor. >, shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#34A853"]; anno_R2 [label=< Position 5 (R²):
  • Halogen (e.g., Cl) is tolerated and can enhance activity.
  • Site for introducing diversity via cross-coupling reactions. >, shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#EA4335"]; anno_R3 [label=< Position 3 (R³):
  • Methoxy group influences electronics.
  • Can be replaced with other alkoxy groups to probe hydrophobic pockets. >, shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#4285F4"];

// Connect annotations sub_R1 -> anno_R1 [style=dashed, constraint=false]; sub_R2 -> anno_R2 [style=dashed, constraint=false]; sub_R3 -> anno_R3 [style=dashed, constraint=false]; }

Caption: Key structure-activity relationship points on the 2-aminopyrazine scaffold.

  • The 2-Amino Group: For some related series, such as antimalarial 3,5-diaryl-2-aminopyridines, the unsubstituted 2-amino group was found to be critical. Its replacement or significant modification led to a loss of activity, underscoring its importance in target binding, likely as a hydrogen bond donor.[3]

  • The Pyrazine Core vs. Pyridine: In the same antimalarial study, replacing the pyridine core with a pyrazine ring led to a novel series with potent oral activity, demonstrating that the pyrazine nitrogen atoms are beneficial for the desired biological outcome.[3]

  • Substituents on Appended Rings: In many active derivatives, the aminopyrazine core is attached to other aromatic or heterocyclic rings. The nature and position of substituents on these appended rings (e.g., halogens, electron-withdrawing groups) significantly impact potency.[10]

Part 4: Key Experimental Protocols

To ensure reproducibility and reliability, the following section provides detailed, step-by-step protocols for the synthesis and evaluation of 2-aminopyrazine derivatives.

Protocol: Synthesis of a 2-(Acylamino)-5-chloro-3-methoxypyrazine Derivative

This protocol describes a standard acylation of the 2-amino group, a common first step in derivatization.

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add 1.2 equivalents of a base such as triethylamine or pyridine to act as an acid scavenger.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 1.1 equivalents of the desired acyl chloride (e.g., benzoyl chloride) in the same anhydrous solvent dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure acylated derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Anticancer Evaluation using MTT Assay

This protocol is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound. It is frequently used in anticancer drug screening.[6][7][8][11]

  • Cell Seeding: Seed cancer cells (e.g., H1975, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a highly promising class of compounds for drug discovery, particularly in oncology. The synthetic versatility of the core allows for extensive exploration of the chemical space, while initial biological data confirms its potential to yield potent inhibitors of critical cancer targets like SHP2.

Future research should focus on expanding the diversity of substituents at the 3, 5, and 6 positions of the pyrazine ring to further refine the structure-activity relationship. Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most potent analogs will be a critical step in advancing these compounds from in vitro hits to in vivo lead candidates. The continued application of rational design, guided by molecular modeling and robust biological evaluation, will undoubtedly unlock the full therapeutic potential of this valuable heterocyclic system.

References

  • Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. PubMed.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Bentham Science Publisher.
  • Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Bentham Science Publishers.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing).
  • Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate.
  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.
  • Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. PubMed.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI.
  • Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PMC - NIH.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • This compound. Aladdin.
  • Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. PMC - NIH.
  • Preparation method, product and application of 2-amino-5-methylpyrazine. Google Patents.
  • 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. PubMed.
  • Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants. ResearchGate.
  • Process for preparing 2-amino-5-chloropyridine. Google Patents.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository.
  • Structure Activity Relationships. Drug Design Org.
  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Wiley Online Library.
  • Extended structure-activity relationship studies of the[6][9][11]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. PubMed.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

Sources

An In-depth Technical Guide to the Synthesis and Precursors of 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chloro-3-methoxypyrazine is a pivotal chemical intermediate in the synthesis of various pharmacologically active compounds. Its structural motifs, featuring a substituted pyrazine ring, are integral to the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the key precursors and the underlying chemical principles that govern these transformations. We will explore established methodologies, present detailed experimental protocols, and offer insights into the selection of reagents and reaction conditions to optimize yield and purity.

Introduction: Significance of this compound

The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific substitution pattern of this compound makes it a highly versatile building block. The amino, chloro, and methoxy groups offer distinct points for chemical modification, allowing for the construction of complex molecular architectures. This intermediate is crucial for the synthesis of a range of therapeutic agents, including but not limited to, kinase inhibitors, receptor antagonists, and other targeted therapies. Understanding its synthesis is therefore of paramount importance for researchers in drug discovery and development.

Core Precursors and Strategic Considerations

The synthesis of this compound can be approached from several different precursors. The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis. The most common and strategically important precursor is 2,5-dichloropyrazine .

2,5-Dichloropyrazine: The Versatile Hub

2,5-Dichloropyrazine is a readily available and highly reactive starting material.[1] The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of the amino and methoxy groups. The electron-deficient nature of the pyrazine ring facilitates these substitution reactions.[1]

Other potential precursors, often synthesized en route to or from 2,5-dichloropyrazine, include:

  • 2-Aminopyrazine: This can be selectively chlorinated to introduce the first chlorine atom.[2][3]

  • 2-Hydroxypyrazine: This can be halogenated as an alternative route to dichlorinated pyrazines.[3]

The primary strategic decision in synthesizing the target molecule revolves around the order of introducing the amino and methoxy substituents onto the 2,5-dichloropyrazine scaffold.

Synthetic Strategies and Methodologies

Two principal synthetic routes from 2,5-dichloropyrazine are commonly employed. Both rely on nucleophilic aromatic substitution.

Route A: Initial Amination Followed by Methoxylation

This is a widely adopted and efficient pathway. It involves the initial reaction of 2,5-dichloropyrazine with an ammonia source, followed by the substitution of the remaining chlorine atom with a methoxide source.

Workflow for Route A:

Route A Precursor 2,5-Dichloropyrazine Intermediate 2-Amino-5-chloropyrazine Precursor->Intermediate Nucleophilic Aromatic Substitution (Ammonia source) Product This compound Intermediate->Product Nucleophilic Aromatic Substitution (Methoxide source)

Caption: Synthetic pathway via initial amination.

Causality Behind Experimental Choices:

  • Step 1: Amination: The reaction of 2,5-dichloropyrazine with aqueous ammonia is a common method.[1] The use of a sealed vessel and elevated temperatures is often necessary to drive the reaction to completion. The amino group is a potent activating group, which can influence the reactivity of the second chlorine atom.

  • Step 2: Methoxylation: The resulting 2-amino-5-chloropyrazine is then treated with a methoxide source, such as sodium methoxide in methanol. The methoxide ion acts as a strong nucleophile, displacing the remaining chloride.

Route B: Initial Methoxylation Followed by Amination

An alternative strategy involves the initial introduction of the methoxy group, followed by amination.

Workflow for Route B:

Route B Precursor 2,5-Dichloropyrazine Intermediate 5-Chloro-2-methoxypyrazine Precursor->Intermediate Nucleophilic Aromatic Substitution (Methoxide source) Product This compound Intermediate->Product Nucleophilic Aromatic Substitution (Ammonia source)

Caption: Synthetic pathway via initial methoxylation.

Causality Behind Experimental Choices:

  • Step 1: Methoxylation: Reacting 2,5-dichloropyrazine with sodium methoxide at controlled temperatures allows for the monosubstitution to yield 5-chloro-2-methoxypyrazine. Careful control of stoichiometry and temperature is crucial to minimize the formation of the di-substituted by-product.

  • Step 2: Amination: The intermediate is then subjected to amination. This step may require more forcing conditions (higher temperatures and pressures) compared to the methoxylation of 2-amino-5-chloropyrazine, as the methoxy group is less activating than the amino group for SNAr reactions.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and desired scale.

Synthesis of the Precursor: 2,5-Dichloropyrazine from 2-Aminopyrazine

This two-step procedure is a common laboratory method to access the key precursor.[2][3][4][5]

Step 1: Synthesis of 5-chloro-2-aminopyrazine

  • To a stirred solution of 2-aminopyrazine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile, add N-chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise at a controlled temperature (e.g., 40°C).[2][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent.[6]

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.[6]

Step 2: Synthesis of 2,5-Dichloropyrazine (Sandmeyer-type reaction)

  • Dissolve 5-chloro-2-aminopyrazine (1.0 eq) in concentrated hydrochloric acid and cool the solution to -10°C to 0°C.[2][4][5]

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1-1.5 eq) while maintaining the low temperature.[4][5] This step forms the diazonium salt intermediate.

  • After the addition is complete, allow the reaction to stir at a low temperature for a period, then warm to room temperature.[4][5]

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture carefully with a base (e.g., NaOH solution) and extract the product with an organic solvent like DCM.[4][5]

  • The combined organic extracts are dried and concentrated. The crude product is then purified, typically by column chromatography.[4][5]

Synthesis of this compound (Route A)

Step 1: Synthesis of 2-Amino-5-chloropyrazine from 2,5-Dichloropyrazine

  • In a pressure-rated reaction vessel, combine 2,5-dichloropyrazine (1.0 eq), aqueous ammonia (e.g., 28% solution, excess), and optionally a co-solvent.[1]

  • Seal the vessel and heat the mixture to a temperature typically ranging from 80°C to 120°C.

  • Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • To a solution of 2-amino-5-chloropyrazine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1-1.5 eq) either as a solid or as a solution in methanol.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product can be purified by column chromatography or recrystallization to achieve high purity.

Data Summary

The choice of synthetic route can impact the overall yield and purity. The following table provides a comparative summary, although specific results can vary based on reaction scale and optimization.

RouteKey TransformationTypical ReagentsTypical YieldsPurity
Precursor Synthesis 2-Aminopyrazine → 2,5-Dichloropyrazine1. NCS2. NaNO₂, HCl15-50% (over 2 steps)>95%
Route A 2,5-Dichloropyrazine → 2-Amino-5-chloropyrazineAqueous Ammonia70-90%>98%
2-Amino-5-chloropyrazine → TargetSodium Methoxide80-95%>99%
Route B 2,5-Dichloropyrazine → 5-Chloro-2-methoxypyrazineSodium Methoxide60-80%>97%
5-Chloro-2-methoxypyrazine → TargetAqueous Ammonia50-70%>99%

Yields are estimations based on literature and may vary.

Conclusion

The synthesis of this compound is a well-established process that is critical for the advancement of pharmaceutical research and development. The most reliable and high-yielding approach typically involves the use of 2,5-dichloropyrazine as a key precursor. The sequential nucleophilic aromatic substitution, particularly the route involving initial amination followed by methoxylation (Route A), generally offers better overall efficiency. A thorough understanding of the reaction mechanisms and careful control of experimental parameters are essential for achieving high yields and purity of this valuable intermediate. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this compound and utilize it in their drug discovery programs.

References

  • Guidechem. (n.d.). How to Synthesize 2,5-Dichloropyrazine and Its Applications.
  • Benchchem. (n.d.). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols.
  • ChemicalBook. (n.d.). 2,5-Dichloropyrazine | 19745-07-4.
  • ChemicalBook. (n.d.). 2,5-Dichloropyrazine synthesis.
  • Benchchem. (n.d.). Scaling up the synthesis of 2,5-Dichloropyrazine for industrial production.
  • Bellamy, A. J., & Golding, P. (2007). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).
  • ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine.
  • ChemicalBook. (n.d.). 2-Amino-5-chloropyrazine synthesis.

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-5-chloro-3-methoxypyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical physicochemical parameter that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Amino-5-chloro-3-methoxypyrazine (CAS: 874-31-7). While specific solubility data for this compound is not extensively published, this document outlines the necessary theoretical principles and practical methodologies to generate robust and reliable solubility profiles. We will explore the molecular structure's influence on solubility, introduce powerful predictive models, and provide detailed, field-proven experimental protocols.

Introduction: The Critical Role of Solubility

This compound is a substituted pyrazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules. Understanding its interaction with various organic solvents is paramount for several key processes:

  • Reaction Chemistry: Selecting an appropriate solvent in which reactants are sufficiently soluble is fundamental for reaction kinetics and yield.

  • Crystallization and Purification: The choice of solvent or solvent system directly controls the crystallization process, influencing polymorph formation, crystal habit, and the efficiency of impurity rejection.[1]

  • Formulation Development: For preclinical and clinical studies, formulating a compound into a suitable dosage form often requires dissolving it in pharmaceutically acceptable solvents or co-solvent systems.[1]

  • Analytical Method Development: Methods such as High-Performance Liquid Chromatography (HPLC) rely on the complete dissolution of the analyte in the mobile phase.

This guide provides the scientific rationale and actionable protocols to systematically approach the solubility determination of this specific pyrazine derivative.

Physicochemical Profile and Inferred Solubility Behavior

The molecular structure of this compound is the primary determinant of its solubility characteristics. A detailed analysis of its functional groups allows for a qualitative prediction of its behavior in different solvent classes.

Molecular Structure:

  • Chemical Formula: C₅H₆ClN₃O[2]

  • Molecular Weight: 159.57 g/mol [2]

  • CAS Number: 874-31-7[2]

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

Functional Group Analysis:

  • Pyrazine Ring: An electron-deficient aromatic system, contributing to potential π-π stacking interactions and conferring a degree of polarity. The two nitrogen atoms are hydrogen bond acceptors.

  • Amino Group (-NH₂): A strong hydrogen bond donor and acceptor. This group significantly increases the molecule's polarity and its potential to interact with protic and polar aprotic solvents.

  • Chloro Group (-Cl): An electron-withdrawing group that adds to the molecule's dipole moment and overall polarity.

  • Methoxy Group (-OCH₃): The oxygen atom acts as a hydrogen bond acceptor.

Predicted Interactions: Based on the principle of "like dissolves like," we can infer the following:

  • High Solubility Expected in: Polar aprotic solvents (e.g., Acetone, Acetonitrile, N,N-Dimethylformamide) and polar protic solvents (e.g., Alcohols like Methanol, Ethanol) that can engage in hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility Expected in: Solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane).

  • Low Solubility Expected in: Nonpolar solvents (e.g., Hexane, Toluene), where the primary solute-solvent interactions would be limited to weaker van der Waals forces.

Theoretical Prediction of Solubility: An In Silico Approach

Before embarking on extensive experimental work, computational models can provide valuable initial screening of potential solvents, saving time and resources.

Hansen Solubility Parameters (HSP)

HSP theory is based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][3] A solvent is likely to dissolve a solute if their respective Hansen parameters are similar. The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is probable.[2][3]

While the HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software packages. This allows for a rapid virtual screening of a large library of solvents.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method that predicts thermodynamic properties from first principles, without requiring experimental data for the specific solute.[1][4][5] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarization charges.[4] This method is highly effective for solvent screening and can provide quantitative solubility predictions, often ranking solvents with good accuracy.[5]

Theoretical_Workflow cluster_input Inputs cluster_models Predictive Models cluster_output Outputs Solute Solute Structure (this compound) HSP Hansen Solubility Parameters (HSP) - Group Contribution Method Solute->HSP COSMO COSMO-RS - Quantum Mechanical Calculation Solute->COSMO Solvents List of Candidate Organic Solvents Solvents->HSP Solvents->COSMO Rank Ranked List of Solvents (Predicted High to Low Solubility) HSP->Rank COSMO->Rank Quant Quantitative Solubility Estimate (e.g., log(S) from COSMO-RS) COSMO->Quant

Caption: Workflow for theoretical solubility prediction.

Experimental Determination of Thermodynamic Solubility

Experimental measurement remains the definitive method for obtaining accurate solubility data. The shake-flask method is the universally recognized gold standard for determining thermodynamic (equilibrium) solubility.[1][6]

The Shake-Flask Method: A Self-Validating Protocol

This method establishes equilibrium between the undissolved solid solute and a saturated solution. Its trustworthiness comes from allowing the system to reach its lowest energy state over a sufficient period.

Principle: An excess amount of the solid compound is added to a known volume of solvent and agitated at a constant temperature until the concentration of the solute in the solution reaches a constant value (equilibrium).

Detailed Step-by-Step Protocol:

  • Preparation:

    • Ensure the this compound solid is of high purity and, if possible, characterized for its crystalline form (polymorphism can affect solubility).

    • Use high-purity (e.g., HPLC grade) organic solvents.

    • Prepare a series of vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps).

  • Execution:

    • Accurately pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

    • Add an excess amount of the solid solute to each vial. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., 50-100 mg). This ensures the final solution is truly saturated.

    • Securely cap the vials.

    • Place the vials in a constant-temperature shaker bath or incubator with agitation (e.g., orbital shaker at 150 rpm). The temperature must be rigorously controlled (e.g., 25.0 ± 0.1 °C).

    • Equilibrate for a predetermined period. A typical duration is 24 to 72 hours. It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Sample Processing:

    • After equilibration, remove the vials and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same constant temperature.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid artificially high results.

    • Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, most commonly HPLC with UV detection, against a calibration curve prepared with known concentrations of the compound.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Experimental_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Processing cluster_quant 4. Quantification A Add Excess Solute to Known Volume of Solvent B Agitate at Constant Temperature (e.g., 24-72 hours) A->B C Allow Solid to Settle B->C D Withdraw Supernatant C->D E Filter (e.g., 0.22 µm PTFE) D->E F Dilute Sample Accurately E->F G Analyze via Validated Method (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL, mol/L) G->H

Caption: Experimental workflow for the Shake-Flask method.
Data Presentation

All quantitative solubility data should be summarized in a structured table for clarity and ease of comparison.

Table 1: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Methanol25.0HPLC-UV
Ethanol25.0HPLC-UV
Acetone25.0HPLC-UV
Acetonitrile25.0HPLC-UV
Ethyl Acetate25.0HPLC-UV
Toluene25.0HPLC-UV
Add other solvents

Data Analysis and Interpretation

The experimentally determined solubility values should be analyzed in the context of solvent properties and the molecular structure of this compound.

  • Correlation with Polarity: Plot the measured solubility against a solvent polarity index (e.g., dielectric constant). A positive correlation is expected, confirming the polar nature of the solute.

  • Role of Hydrogen Bonding: Compare solubility in protic solvents (e.g., ethanol) versus aprotic solvents with similar polarity (e.g., acetone). High solubility in both suggests that both hydrogen bond donation from the solvent and general polarity are important.

  • Temperature Dependence: For key solvents, determining solubility at multiple temperatures (e.g., 5°C, 25°C, 40°C) is highly valuable. This data can be used to calculate the thermodynamics of dissolution (enthalpy and entropy) and is crucial for designing robust crystallization processes. The temperature-dependent data can be fitted to thermodynamic models, such as the modified Apelblat equation, for interpolation and process modeling.[5][7]

Conclusion

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Slideshare. solubility experimental methods.pptx.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • SCM. COSMO-RS: predict solubilities & fluid thermodynamics.
  • ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
  • IAEA. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
  • IntechOpen. (2021, November 24). Chemical Transformation of Pyrazine Derivatives.

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The 2-Aminopyrazine Scaffold: A Versatile Platform in Modern Medicinal Chemistry — A Technical Guide Featuring 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the 2-Aminopyrazine Core

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit the ability to bind to multiple biological targets with high affinity. The 2-aminopyrazine moiety is a quintessential example of such a scaffold. Its inherent electronic properties, hydrogen bonding capabilities, and synthetic tractability have rendered it a cornerstone in the design of a multitude of biologically active agents. This technical guide will provide an in-depth exploration of the medicinal chemistry applications of the 2-aminopyrazine core, with a specific focus on the potential of substituted analogues, exemplified by 2-Amino-5-chloro-3-methoxypyrazine. While specific literature on this exact molecule is nascent, by examining the extensive research on related derivatives, we can extrapolate its potential applications and devise strategic pathways for its utilization in drug development programs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the 2-aminopyrazine scaffold in their own research endeavors.

The Synthetic Landscape: Accessing the 2-Aminopyrazine Core and its Derivatives

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The 2-aminopyrazine core can be constructed through various synthetic routes, and its substituents can be introduced at different stages of the synthesis, allowing for a high degree of diversification.

General Strategies for 2-Aminopyrazine Synthesis

The synthesis of the 2-aminopyrazine ring system often involves the condensation of a 1,2-dicarbonyl compound (or its equivalent) with an α-aminonitrile or a related species. A common approach involves the reaction of an α-amino-nitrile with an oximinomethyl ketone, which upon cyclization and subsequent aromatization, yields the 2-aminopyrazine 1-oxide, a versatile intermediate that can be further functionalized.[1] Another strategy employs the Hofmann rearrangement of 2-pyrazinecarboxamide, which can be prepared from 2-cyanopyrazine.[2]

The introduction of substituents onto the pyrazine ring can be achieved through several methods:

  • Starting Material Modification: Utilizing substituted 1,2-dicarbonyl compounds or α-amino-nitriles allows for the direct incorporation of desired functional groups.

  • Post-Cyclization Functionalization: Halogenation, such as bromination or chlorination, of the 2-aminopyrazine core provides handles for further derivatization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] Microwave-assisted halogenation has been shown to be an efficient method for this purpose.[3]

A Proposed Synthetic Route to this compound

Based on established pyrazine chemistry, a plausible synthetic pathway for this compound can be envisioned. The following diagram outlines a potential multi-step synthesis, highlighting key transformations.

G A Substituted Glyoxal Derivative C Cyclization/Condensation A->C B Aminoacetonitrile B->C D 2-Amino-3-methoxypyrazine C->D Aromatization E Chlorination (e.g., NCS) D->E F This compound E->F Selective Chlorination

Caption: Proposed synthetic workflow for this compound.

This proposed route leverages a condensation reaction to form the core pyrazine ring, followed by a selective chlorination step. The choice of chlorinating agent, such as N-chlorosuccinimide (NCS), and reaction conditions would be critical to achieve the desired regioselectivity at the 5-position.

Medicinal Chemistry Applications: The 2-Aminopyrazine Scaffold as a Kinase Inhibitor Powerhouse

A significant body of research has established the 2-aminopyrazine scaffold as a highly effective pharmacophore for the development of protein kinase inhibitors.[4][5][6][7][8] Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrazine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature common to many kinase inhibitors.

Structure-Activity Relationships (SAR) of 2-Aminopyrazine Derivatives

The biological activity of 2-aminopyrazine-based inhibitors can be finely tuned by modifying the substituents on the pyrazine ring.

PositionSubstituentPotential Impact on ActivityRationale
C3 Methoxy (-OCH3)Can influence potency and selectivity through steric and electronic effects. May also impact metabolic stability.The methoxy group can act as a hydrogen bond acceptor and its orientation can influence the overall conformation of the inhibitor within the binding pocket.
C5 Chloro (-Cl)Often enhances potency by occupying a hydrophobic pocket. Can also modulate pharmacokinetic properties.The chloro group is a lipophilic and electron-withdrawing substituent that can improve binding affinity and cell permeability.
C6 Various GroupsA key vector for diversification to achieve selectivity and improve physicochemical properties.Substituents at this position can be tailored to interact with specific residues outside the highly conserved hinge region, thereby conferring selectivity for a particular kinase.

The specific substitution pattern of This compound suggests its potential as a kinase inhibitor. The 5-chloro group can provide a strong anchoring point in a hydrophobic pocket, while the 3-methoxy group can influence the electronic and conformational properties of the molecule. The 2-amino group is poised to form the critical hydrogen bonds with the kinase hinge region.

Potential Kinase Targets

Based on the SAR of related compounds, derivatives of this compound could potentially target a range of kinases, including but not limited to:

  • Mitogen-activated protein kinase-activated protein kinase 2 (MK-2): Aminopyrazine derivatives have been successfully developed as inhibitors of MK-2, a key player in inflammatory responses.[4]

  • NIMA-related kinase 2 (Nek2): The aminopyrazine scaffold has been shown to bind to an unusual, inactive conformation of Nek2, a mitotic kinase, offering a potential avenue for developing selective inhibitors.[5][6]

  • Casein Kinase 2 (CK2): 2,6-disubstituted pyrazines have been identified as potent and selective inhibitors of CK2, a kinase implicated in various diseases, including cancer and nephritis.[7][8]

  • Aurora Kinases: The imidazo[1,2-a]pyrazine scaffold, which can be synthesized from 2-aminopyrazines, has yielded potent dual inhibitors of Aurora A and B kinases.[9]

The following diagram illustrates the general binding mode of a 2-aminopyrazine inhibitor within a kinase ATP-binding pocket.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 2-Aminopyrazine Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Aminopyrazine 2-Aminopyrazine Core Aminopyrazine->Hinge H-Bonds R1 Substituent (e.g., -Cl) R2 Substituent (e.g., -OCH3) R3 Substituent R1->HydrophobicPocket Hydrophobic Interaction R3->Gatekeeper Interaction

Caption: Generalized binding mode of a 2-aminopyrazine kinase inhibitor.

Experimental Protocols for Evaluation

The successful development of 2-aminopyrazine-based drug candidates relies on robust and reproducible biological assays. The following sections provide detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory activity of a compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase and substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent will lyse the cells (if a cell-based assay) and measure the remaining ATP.

  • Luminescence Measurement: Incubate at room temperature as per the manufacturer's instructions and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity/Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 2-aminopyrazine scaffold represents a highly valuable and versatile platform in medicinal chemistry, particularly for the development of kinase inhibitors. While this compound itself is not yet extensively characterized in the public domain, the wealth of data on analogous compounds provides a strong foundation for predicting its potential applications and guiding its future investigation. The strategic placement of the chloro and methoxy groups offers intriguing possibilities for fine-tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Future research in this area should focus on the efficient synthesis of this compound and the creation of a diverse library of derivatives, particularly through modifications at the C6 position. Comprehensive screening of these compounds against a broad panel of kinases will be crucial to identify potent and selective inhibitors. Subsequent cell-based assays and in vivo studies will then be necessary to validate their therapeutic potential. The continued exploration of the 2-aminopyrazine chemical space, guided by the principles of structure-based drug design and a deep understanding of structure-activity relationships, holds immense promise for the discovery of novel therapeutics for a wide range of diseases.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
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  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Cytotoxicity Assay Protocol. Protocols.io.
  • Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Preparation method of 2-aminopyrazine derivatives.
  • Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characteriz
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characteriz
  • Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.
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  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
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  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed.
  • Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. PubMed.
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The Strategic Utility of 2-Amino-5-chloro-3-methoxypyrazine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrazine core stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active agents.[1][2] Its unique electronic properties, characterized by an electron-deficient aromatic system, and its capacity for engaging in crucial hydrogen bonding interactions make it an invaluable component in the design of novel therapeutics.[2][3] Within this important class of heterocycles, 2-amino-5-chloro-3-methoxypyrazine (CAS No. 874-31-7) emerges as a highly functionalized and strategically valuable building block for organic synthesis.

This technical guide provides an in-depth perspective for researchers, scientists, and drug development professionals on the chemical properties, reactivity, and synthetic potential of this compound. While specific, detailed synthetic protocols and extensive application literature for this exact molecule are not abundantly available, this guide will leverage established principles of heterocyclic chemistry and data from closely related analogues to provide a robust framework for its utilization in complex molecule synthesis.

Physicochemical and Structural Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective application in synthesis.

PropertyValueSource
CAS Number 874-31-7[4][5]
Molecular Formula C₅H₆ClN₃O[4]
Molecular Weight 159.57 g/mol [4]
Appearance White to off-white powder (typical)[6]
Purity (Typical) ≥95%[4]
Storage 2-8°C, sealed in dry, dark conditions[7]

The arrangement of the amino, chloro, and methoxy substituents on the pyrazine ring dictates its reactivity. The amino and methoxy groups are electron-donating, while the chloro group and the ring nitrogen atoms are electron-withdrawing. This electronic interplay creates a nuanced reactivity profile, offering multiple avenues for selective functionalization.

Synthetic Strategy: Pathways to the Core Scaffold

While a specific, published protocol for the synthesis of this compound is not readily found in the public domain, its synthesis can be logically deduced from established methods for preparing substituted pyrazines. The most plausible approaches would involve the cyclization of α-amino ketones or the functionalization of a pre-formed pyrazine ring.

Conceptual Synthetic Workflow

A likely synthetic route would start from a more accessible pyrazine derivative, followed by sequential introduction of the required functional groups. For instance, a process could be envisioned that involves:

  • Starting Material: A commercially available or readily synthesized aminopyrazine.

  • Chlorination: Introduction of the chloro group at the 5-position. Direct chlorination of aminopyridines and related heterocycles is often achieved using reagents like N-chlorosuccinimide (NCS) or by using hydrochloric acid in the presence of an oxidizing agent.[8] Careful control of reaction conditions is crucial to manage regioselectivity and prevent over-chlorination.[8]

  • Introduction of the Methoxy Group: The methoxy group could be installed via nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a di-chlorinated pyrazine, with sodium methoxide. The differential reactivity of the chlorine atoms, influenced by the other ring substituents, would be key to achieving the desired 3-methoxy isomer.

The following diagram illustrates a generalized, conceptual workflow for the synthesis of functionalized aminopyrazines.

G cluster_start Starting Materials cluster_core Core Formation cluster_func Functionalization cluster_end Target Molecule start1 α-Diketone condensation Condensation start1->condensation start2 1,2-Diamine start2->condensation oxidation Oxidation/Dehydrogenation condensation->oxidation Forms Dihydropyrazine Intermediate pyrazine Substituted Pyrazine Core oxidation->pyrazine halogenation Halogenation (e.g., Chlorination) pyrazine->halogenation alkoxylation Alkoxylation (e.g., Methoxylation) halogenation->alkoxylation amination Amination target This compound amination->target alkoxylation->amination alkoxylation->target Order of functionalization can be varied based on activating/deactivating effects

Caption: Conceptual workflow for substituted pyrazine synthesis.

Reactivity and Application as a Synthetic Building Block

The true value of this compound lies in its potential for elaboration into more complex molecules. The three distinct functional groups offer handles for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further enhanced by the chloro-substituent, makes the 5-position susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group in SNAr reactions. This allows for the introduction of a wide range of nucleophiles, a common strategy in the synthesis of pyrazinamide derivatives and kinase inhibitors.[3][9][10]

  • Experimental Insight: In related systems, such as the reaction of 5-chloropyrazine-2-carboxamide with various amines, the nucleophilic substitution of the chlorine is a key step.[9] This suggests that the chloro group in this compound would be readily displaced by primary or secondary amines, alcohols, or thiols, often under thermal conditions or with base catalysis in a polar aprotic solvent like DMSO or DMF.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent also provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[2][11]

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids can be used to introduce new aromatic systems at the 5-position. This is a widely used strategy for building biaryl scaffolds common in kinase inhibitors.[12]

  • Buchwald-Hartwig Amination: While the molecule already possesses an amino group, the chloro group can be replaced with a different amine, amide, or carbamate using Buchwald-Hartwig conditions. This allows for further diversification of the scaffold.

  • Sonogashira Coupling: The introduction of alkyne fragments can be achieved via Sonogashira coupling, providing a gateway to further transformations of the triple bond.

The following diagram outlines the key reactive sites and potential transformations of the building block.

G cluster_main This compound cluster_reactions Potential Synthetic Transformations mol < CAS: 874-31-7 > snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alcohols, Thiols) mol->snar At Chloro Position suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) mol->suzuki At Chloro Position buchwald Buchwald-Hartwig Amination (Various Amines) mol->buchwald At Chloro Position sonogashira Sonogashira Coupling (Terminal Alkynes) mol->sonogashira At Chloro Position amino_func N-Functionalization (Acylation, Alkylation) mol->amino_func At Amino Group

Caption: Reactivity map of this compound.

Functionalization of the Amino Group

The 2-amino group is itself a nucleophile and can be functionalized through acylation, alkylation, or sulfonylation. This provides another site for modification, for example, to build amide linkages which are prevalent in many pharmaceutical compounds.[13]

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The substituted pyrazine motif is a cornerstone in the development of kinase inhibitors.[12] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazine core often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase.

While direct examples employing this compound are sparse in readily available literature, its structure is highly analogous to intermediates used in the synthesis of potent inhibitors. For example, various substituted aminopyrazines are key components of inhibitors for kinases like Chk1 (Checkpoint Kinase 1) and Aurora kinases.[12][14] The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The chloro group on this building block is particularly valuable as it enables the use of modern cross-coupling chemistry to install the complex aryl and heteroaryl groups often required for high-affinity binding to the kinase active site.

Characterization and Quality Control

For any synthetic application, rigorous characterization of the starting material is essential. The identity and purity of this compound should be confirmed using a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show a singlet for the aromatic proton on the pyrazine ring, a singlet for the methoxy protons, and a broad singlet for the amino protons.

    • ¹³C NMR: Would show five distinct signals for the five carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, influenced by the nitrogen atoms and the various substituents.[15][16]

  • Mass Spectrometry (MS): To confirm the molecular weight (159.57 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrations for the N-H bonds of the amino group, C-O stretching of the methoxy group, and C-Cl stretching.[16]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion and Future Outlook

This compound represents a potent and versatile building block for the synthesis of complex, high-value molecules. Its trifunctional nature provides chemists with a platform for selective and diverse chemical modifications through well-established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. Although detailed, published applications of this specific molecule are not widespread, its structural features strongly suggest its utility in the synthesis of bioactive compounds, particularly kinase inhibitors. As the demand for novel and selective therapeutics continues to grow, the strategic application of such highly functionalized heterocyclic intermediates will undoubtedly play a crucial role in advancing the frontiers of drug discovery. Researchers are encouraged to explore the reactivity of this scaffold, confident in the foundational chemical principles that govern its transformations.

References

Please note that direct, peer-reviewed references for the synthesis and specific applications of this compound (CAS 874-31-7) are not extensively available in the public domain. The references below pertain to the synthesis and reactivity of analogous compounds and the general principles discussed in this guide.

  • ResearchGate. (n.d.). Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A.
  • Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.
  • The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science.
  • RSC Publishing. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides.
  • TradeIndia. (n.d.). 1-Amino-1h-imidazole- 5-carboxamide.
  • PubMed. (2014). Alkylamino derivatives of pyrazinamide: synthesis and antimycobacterial evaluation.
  • ResearchGate. (n.d.). Synthetic route of pyrazinamide derivatives.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
  • Synthink. (n.d.). 212783-75-0,2-[[5-(Fmoc-amino)-10,11-dihydro-5H-dibenzo[a,d][7....
  • Google Patents. (n.d.). CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine.
  • National Institutes of Health. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • National Institutes of Health. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis.
  • PubMed. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis.
  • Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • RSSing.com. (n.d.). ナカライテスク.
  • SynChem, Inc. (n.d.). SynChem, Inc. Catalog.
  • Google Patents. (n.d.). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubMed. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure.
  • ResearchGate. (n.d.). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
  • PubMed. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities.
  • ResearchGate. (n.d.). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)].
  • National Institutes of Health. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
  • Google Patents. (n.d.). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • ResearchGate. (n.d.). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from [Link]_2-chloro-5-methylpyridine-3-carbaldehyde_imines)

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A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-5-chloro-3-methoxypyrazine (CAS No. 874-31-7), a key heterocyclic building block in medicinal chemistry and drug development.[1] Intended for researchers and scientists, this document outlines the principles and experimental methodologies for acquiring and interpreting Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. By synthesizing information from these complementary techniques, this guide establishes a robust framework for the unambiguous structural elucidation and quality assessment of this important pyrazine derivative.

Introduction: The Role of Spectroscopic Analysis

This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds prevalent in nature and widely utilized as scaffolds in the development of therapeutic agents.[1] The precise arrangement of the amino, chloro, and methoxy substituents on the pyrazine ring dictates the molecule's chemical reactivity and biological activity. Therefore, rigorous structural confirmation is a critical prerequisite for its application in any research or development pipeline.

Spectroscopic analysis provides a non-destructive, highly detailed view of the molecular structure. This guide employs a multi-technique approach, leveraging the unique strengths of MS, IR, and NMR to build a comprehensive and self-validating profile of the target molecule.

  • Mass Spectrometry (MS) determines the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy identifies the functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, providing detailed connectivity information.

The integration of these techniques provides a synergistic and definitive characterization of the molecule's identity and purity.

Molecular Structure and Properties

  • Chemical Name: 5-chloro-3-methoxypyrazin-2-amine[2]

  • Molecular Formula: C₅H₆ClN₃O[2]

  • Molecular Weight: 159.57 g/mol [2]

  • Structure: Chemical structure of this compound Image Source: PubChem CID 10797036[2]

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For this compound, it serves two primary purposes: confirming the molecular weight and verifying the presence of a chlorine atom through its distinct isotopic pattern.

Causality in Experimental Design: Choosing the Right Ionization

Electron Ionization (EI) is a common technique but can be high-energy, often leading to extensive fragmentation and a weak or absent molecular ion peak.[4] For a definitive molecular weight determination, a "soft" ionization technique like Electrospray Ionization (ESI) is preferable. ESI typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular mass of the intact compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Configure the mass spectrometer to operate in positive ion ESI mode.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Data Interpretation and Expected Results

The key feature to identify is the molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), compounds containing one chlorine atom will exhibit two prominent peaks separated by 2 m/z units.[5][6]

  • [M+H]⁺ Peak: This peak will correspond to the molecule with the ³⁵Cl isotope. For C₅H₆³⁵ClN₃O, the expected m/z would be approximately 160.03.

  • [M+2+H]⁺ Peak: This peak corresponds to the molecule containing the ³⁷Cl isotope. The expected m/z would be approximately 162.03.

  • Isotopic Ratio: The relative intensity of the [M+H]⁺ peak to the [M+2+H]⁺ peak should be approximately 3:1, which is a characteristic signature for the presence of a single chlorine atom.[5][7]

Table 1: Summary of Expected ESI-MS Data
Ion SpeciesCalculated m/zIsotopeExpected Relative Abundance
[C₅H₇³⁵ClN₃O]⁺~160.03³⁵Cl100% (Normalized)
[C₅H₇³⁷ClN₃O]⁺~162.03³⁷Cl~33%

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for qualitative functional group analysis.

Causality in Experimental Design: ATR as a Modern Standard

While traditional methods like KBr pellets are effective, Attenuated Total Reflectance (ATR) has become the dominant sampling technique for solid materials.[8] ATR requires little to no sample preparation, is non-destructive, and provides high-quality spectra by pressing the sample directly onto a crystal (e.g., diamond or germanium).[9][10][11] The IR beam penetrates a few microns into the sample, yielding a clean and reproducible spectrum.[8]

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform IR (ATR-FTIR)
  • Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Results

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

  • N-H Stretching: The primary amine (-NH₂) group will typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

  • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group (-OCH₃) will be just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The pyrazine ring contains both C=N and C=C bonds, which will result in a series of absorptions in the 1600-1400 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the amino group typically appears in the 1650-1580 cm⁻¹ range.

  • C-O Stretching: The aryl-alkyl ether linkage of the methoxy group is expected to produce a strong, characteristic band around 1250-1200 cm⁻¹ (asymmetric stretch) and a weaker one near 1050-1000 cm⁻¹ (symmetric stretch).

  • C-Cl Stretching: The C-Cl stretch is expected in the fingerprint region, typically around 800-600 cm⁻¹.

Table 2: Summary of Expected Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic (Pyrazine Ring)
2980 - 2850C-H StretchAliphatic (Methoxy -CH₃)
1650 - 1580N-H Bend (Scissor)Primary Amine (-NH₂)
1600 - 1400C=N / C=C StretchPyrazine Ring
1250 - 1200C-O-C Asymmetric StretchAryl-Alkyl Ether (-OCH₃)
800 - 600C-Cl StretchAryl Halide (-Cl)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can deduce the connectivity and spatial relationships of atoms.[12]

Causality in Experimental Design: Solvent Choice and Nuclei Selection
  • Solvent: A deuterated solvent is required to avoid large interfering solvent signals in ¹H NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves a wide range of organic compounds and its residual proton signal does not typically overlap with signals from the analyte.

  • Nuclei: Both ¹H and ¹³C NMR spectra are essential. ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR reveals the number of unique carbon environments in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrument Tuning: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher), lock on the deuterium signal of the solvent, and shim the magnetic field for optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Interpretation and Expected Results

¹H NMR Spectrum: The structure has three distinct types of protons:

  • -NH₂ Protons: These will appear as a broad singlet, typically in the range of δ 6.0-7.5 ppm. The chemical shift can be variable and depends on concentration and temperature.

  • Pyrazine Proton (-CH): There is one proton on the pyrazine ring. It is expected to appear as a singlet in the aromatic region, likely around δ 7.5-8.0 ppm.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.1 ppm.

¹³C NMR Spectrum: The molecule has five unique carbon atoms. The chemical shifts are influenced by the electronegativity of attached atoms (N, O, Cl) and resonance effects.

  • C-Cl: The carbon directly attached to the chlorine will be shifted downfield.

  • C-O: The carbon bonded to the methoxy oxygen will be significantly deshielded, appearing at a high chemical shift.

  • C-N: Carbons attached to nitrogen atoms in the aromatic ring will also be downfield.

  • CH (Pyrazine): The carbon bearing the single proton.

  • -OCH₃: The carbon of the methoxy group will appear in the aliphatic region, typically around δ 55-60 ppm.

Table 3: Summary of Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7Singlet1HPyrazine C-H
~6.5Broad Singlet2H-NH₂
~3.9Singlet3H-OCH₃
Table 4: Summary of Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
>150C-O
140 - 150C-N (adjacent to -NH₂)
120 - 130C-H
115 - 125C-Cl
~56-OCH₃
Note: Specific chemical shifts are predictions and may vary slightly based on experimental conditions.

Integrated Spectroscopic Analysis Workflow

The power of this multi-technique approach lies in its ability to provide a cohesive and cross-validating structural proof. The workflow diagram below illustrates how data from each technique is integrated to confirm the identity of this compound.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation MS Mass Spectrometry (MS) MS_data Molecular Weight = 159.57 Isotopic Pattern = 3:1 (M, M+2) MS->MS_data Provides IR Infrared (IR) Spectroscopy IR_data Key Bands: - N-H Stretch (~3400 cm⁻¹) - C-O Stretch (~1250 cm⁻¹) - C-Cl Stretch (~700 cm⁻¹) IR->IR_data Provides NMR NMR Spectroscopy (¹H & ¹³C) NMR_data ¹H Signals: NH₂, Ar-H, OCH₃ ¹³C Signals: 5 unique carbons NMR->NMR_data Provides Conclusion Structural Confirmation: This compound MS_data->Conclusion Confirms Formula & Cl IR_data->Conclusion Confirms Functional Groups NMR_data->Conclusion Confirms Connectivity

Caption: Integrated workflow for the structural confirmation of the target molecule.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unambiguous characterization of this compound. The MS data confirms the molecular formula and the presence of chlorine. The IR spectrum verifies the existence of the key amine, methoxy, and aryl-halide functional groups. Finally, ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework, confirming the precise arrangement of substituents on the pyrazine ring. This integrated spectroscopic approach is an indispensable tool for ensuring the identity, purity, and quality of this compound for its applications in scientific research and drug development.

References

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Unknown. (n.d.). Interpretation of mass spectra.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
  • Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[12]
  • BenchChem. (2025). The Discovery and Evolution of Substituted Pyrazines: A Technical Guide.
  • Clark, J. (n.d.). Mass spectra - the M+2 peak.
  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.
  • Wikipedia. (n.d.). Mass spectral interpretation.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Specac Ltd. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis.
  • PubChem. (n.d.). This compound.

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A Technical Guide to the Safe Handling of 2-Amino-5-chloro-3-methoxypyrazine for Research & Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 2-Amino-5-chloro-3-methoxypyrazine (CAS No: 874-31-7). It is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development. The following guide synthesizes data from established safety data sheets and chemical databases to ensure a high standard of laboratory safety and scientific integrity.

Compound Profile & Hazard Identification

This compound is a substituted pyrazine derivative used as a building block in organic synthesis.[1] Understanding its chemical properties and inherent hazards is the foundation of safe laboratory practice.

Physical and Chemical Properties

The compound is typically supplied as a solid and possesses characteristics that necessitate specific handling considerations.[2][3]

PropertyValueSource
CAS Number 874-31-7[2][4][5]
Molecular Formula C₅H₆ClN₃O[4][5]
Molecular Weight 159.57 g/mol [4]
Appearance White to off-white solid/powder[2][3]
Solubility Insoluble in water[2]
Stability Stable under recommended storage conditions[2]
GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[4] The "Warning" signal word is applicable.[4][5][6]

Hazard ClassGHS CodeDescriptionPictogram
Acute Toxicity, Oral (Category 4)H302Harmful if swallowedGHS07 (Exclamation Mark)[7]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritationGHS07 (Exclamation Mark)[7]
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritationGHS07 (Exclamation Mark)[7]
STOT, Single Exposure (Category 3)H335May cause respiratory irritationGHS07 (Exclamation Mark)[7]

Risk Assessment & Exposure Control

A thorough risk assessment must precede any handling of this compound. The causality for exposure controls is directly linked to the hazards identified above. The goal is to create a multi-layered defense against chemical exposure through engineering controls, administrative procedures, and Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control is to minimize the inhalation of the compound, which is a respiratory irritant.[4][8]

  • Fume Hood: All weighing and handling of the solid powder, as well as any reactions involving it, must be conducted inside a certified chemical fume hood. This is critical to contain airborne particulates and prevent respiratory exposure.

  • Ventilation: The laboratory must be well-ventilated to ensure low background concentrations.[9]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located near the workstation.[9][10]

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical. The selection is directly dictated by the compound's hazard profile.

EquipmentSpecificationRationale and Citation
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical goggles. A face shield is recommended when handling larger quantities.Causality: Protects against direct contact with the powder, which can cause serious eye irritation (H319).[4][6]
Hand Protection Chemically resistant nitrile gloves.Causality: Prevents dermal contact, as the compound is a known skin irritant (H315). Gloves must be inspected before use and disposed of after handling.[4][11]
Skin/Body Protection A flame-retardant laboratory coat.Causality: Protects skin and personal clothing from contamination.[11]
Respiratory Protection Not typically required when work is performed in a certified fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an appropriate particulate filter is necessary.Causality: Mitigates the risk of respiratory tract irritation (H335) from inhaling the dust.[4][8]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring safety and reproducibility.

General Handling & Use Protocol

This workflow minimizes exposure at every step.

  • Preparation: Don all required PPE as specified in Table 3. Ensure the fume hood is operational and the work area is decontaminated.

  • Weighing: Weigh the chemical within the fume hood. Use a spatula to transfer the solid and avoid generating dust.

  • Transfer: If transferring to a reaction vessel, do so within the fume hood. Keep the container closed when not in use.

  • Post-Handling: After use, securely seal the container. Decontaminate the spatula and work surface.

  • Hygiene: Remove gloves using the proper technique to avoid skin contact. Wash hands thoroughly with soap and water after handling is complete.[6][8][11] Do not eat, drink, or smoke in the laboratory.[10][11]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Start Start Workflow Don_PPE Don Required PPE Start->Don_PPE Prep_Hood Prepare Fume Hood Don_PPE->Prep_Hood Retrieve Retrieve from Storage Prep_Hood->Retrieve Weigh Weigh Compound Retrieve->Weigh Use Use in Experiment Weigh->Use Seal Securely Seal Container Use->Seal Decontaminate Decontaminate Surfaces & Tools Seal->Decontaminate Dispose_Waste Dispose of Contaminated Waste Decontaminate->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Workflow Wash_Hands->End

Caption: Laboratory Workflow for Safe Handling.

Storage Protocol

Proper storage is crucial for maintaining chemical integrity and preventing accidental exposure.

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[6][8][12]

  • Location: Store in a locked cabinet or designated area to restrict access.[8][13]

  • Conditions: Recommended storage is in a cool, dark, and dry environment, with some suppliers suggesting refrigeration (2-8°C).[5][14]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[12][15]

Disposal Protocol

All waste must be treated as hazardous.

  • Procedure: Dispose of contents and the container at an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8][11]

  • Integrity: Do not mix with other waste. Leave the chemical in its original container if possible, or a clearly labeled, suitable waste container.

Emergency Preparedness & Response

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures
  • If Swallowed (H302): Rinse mouth with water.[10][11] Do NOT induce vomiting. Call a POISON CENTER or physician immediately if you feel unwell.[10][11]

  • If on Skin (H315): Immediately wash with plenty of soap and water.[8][11] Remove contaminated clothing. If skin irritation persists, seek medical advice.[8][11]

  • If Inhaled (H335): Move the person to fresh air and keep them comfortable for breathing.[6][8] If symptoms occur, get medical attention.

  • If in Eyes (H319): Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6][8] If eye irritation persists, get medical attention.[6][8]

Accidental Release & Spill Cleanup Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spill from spreading or entering drains.[8]

  • Cleanup: For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9][13] Use inert absorbent material for solutions.[6][15]

  • Decontaminate: Clean the spill area thoroughly.

G Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess IsSmall Is spill small & contained? Assess->IsSmall Evacuate Alert others & Evacuate Area IsSmall->Evacuate No DonPPE Don Appropriate PPE IsSmall->DonPPE Yes CallHelp Call Emergency Response Evacuate->CallHelp Contain Contain Spill (Prevent spread to drains) DonPPE->Contain Cleanup Use Dry Cleanup Method (Avoid Dust) Contain->Cleanup Package Package Waste in Labeled Container Cleanup->Package Decon Decontaminate Spill Area Package->Decon Report Report Incident Decon->Report

Caption: Spill Response Decision Tree.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or appropriate foam.[10][15]

  • Specific Hazards: The compound is combustible but not highly flammable. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides, carbon monoxide, and hydrogen chloride.[6][12][15]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Toxicological & Ecological Profile

Toxicological Summary

The primary toxicological concerns are based on GHS classifications.[4] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][11] The full toxicological properties of this substance have not been thoroughly investigated, which is common for specialized research chemicals.[9] No data was found to indicate that the compound is a carcinogen.

Ecological Information

Data on the environmental impact of this compound is limited. As a standard precaution, it should not be released into the environment or drains.[6]

References

  • This compound | C5H6ClN3O | CID 10797036. PubChem. [Link]
  • 2-amino-5-chloro-3- Methoxypyrazine - Cas No: 874-31-7. Tradeindia. [Link]
  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer. [Link]
  • GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]

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literature review of 2-Amino-5-chloro-3-methoxypyrazine research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-chloro-3-methoxypyrazine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. We will move beyond a simple recitation of facts to provide a field-proven perspective on its synthesis, characterization, and strategic application in drug discovery. The narrative is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this versatile chemical scaffold.

The Strategic Importance of the Substituted Pyrazine Core

Pyrazine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous clinically approved drugs.[1] The pyrazine ring, an aromatic heterocycle with two nitrogen atoms, offers a unique combination of properties: it can engage in hydrogen bonding, participate in pi-stacking interactions, and serve as a rigid core to orient functional groups for optimal target engagement.[2]

The specific compound, this compound, is particularly valuable. The strategic placement of its functional groups—an amino group, a chloro atom, and a methoxy group—creates a versatile building block with multiple reactive handles.

  • Amino Group: Acts as a key nucleophile or a site for derivatization into amides, sulfonamides, or for participation in coupling reactions.

  • Chloro Group: A crucial electrophilic site, enabling nucleophilic aromatic substitution (SNAr) reactions or participation in palladium-catalyzed cross-coupling reactions to introduce further complexity.

  • Methoxy Group: This group significantly modulates the electronic properties of the pyrazine ring and can influence the molecule's metabolic stability and binding interactions.[3][4] The presence of both chloro and methoxy groups is a common strategy in drug design to fine-tune a molecule's physicochemical and pharmacokinetic profiles.[3][4]

This trifecta of functionalities makes this compound a high-value intermediate for generating diverse chemical libraries aimed at a wide range of biological targets.

Physicochemical & Safety Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in research and development.

Key Physicochemical Properties

The following table summarizes the core properties of this compound, compiled from authoritative databases.[5][6][7]

PropertyValueSource
Molecular Formula C₅H₆ClN₃OPubChem[5]
Molecular Weight 159.57 g/mol PubChem[5]
IUPAC Name 5-chloro-3-methoxypyrazin-2-aminePubChem[5]
CAS Number 874-31-7PubChem[5]
Appearance White to off-white powderNational Analytical Corporation[6]
Solubility Insoluble in waterNational Analytical Corporation[6]
XLogP3 0.7PubChem[5]
GHS Hazard and Safety Information

Safe handling is paramount in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards.[5][8]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard Handling Protocol:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials. The compound is noted to be sensitive to moisture.[6]

Synthesis and Characterization Workflow

The synthesis of highly functionalized heterocycles requires a robust and reproducible methodology. While multiple synthetic routes can be envisioned, a common approach involves the sequential functionalization of a pyrazine core.

Representative Synthetic Protocol

The following protocol is a representative, multi-step synthesis adapted from principles found in related pyrazine chemistry.[9][10][11] The causality for each step is explained to provide a deeper understanding of the process.

Step 1: Chlorination of 2-Aminopyrazine

  • Rationale: Introduction of the chloro group at the 5-position is a key step. N-Chlorosuccinimide (NCS) is a common and effective electrophilic chlorinating agent for electron-rich aromatic systems.

  • Procedure:

    • Dissolve 2-aminopyrazine in a suitable aprotic solvent like Dichloromethane (DCM) or Acetonitrile.

    • Cool the reaction mixture to 0°C in an ice bath to control the reaction's exothermicity.

    • Slowly add one equivalent of NCS portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-chloropyrazine.

Step 2: Bromination of 2-Amino-5-chloropyrazine

  • Rationale: To introduce the methoxy group at the 3-position, a leaving group must first be installed. Bromination is often more selective than direct oxidation or other methods on this scaffold.

  • Procedure:

    • Dissolve the product from Step 1 in a solvent such as acetic acid.

    • Slowly add one equivalent of bromine (Br₂) dropwise with vigorous stirring.

    • Heat the mixture gently (e.g., to 50-60°C) for 2-4 hours until the starting material is consumed (monitored by TLC/LC-MS).

    • Cool the mixture and pour it into ice water. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter, wash the solid with water, and dry to obtain 2-amino-3-bromo-5-chloropyrazine.

Step 3: Methoxylation via Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The bromine at the 3-position is now susceptible to displacement by a nucleophile. Sodium methoxide is a strong nucleophile and base, ideal for this transformation. The use of a polar aprotic solvent like DMF or DMSO facilitates the SNAr reaction.

  • Procedure:

    • Suspend 2-amino-3-bromo-5-chloropyrazine in anhydrous DMF.

    • Add 1.1 to 1.5 equivalents of sodium methoxide.

    • Heat the reaction mixture to 80-100°C and stir for 8-12 hours. Monitor for the disappearance of the starting material.

    • After cooling, carefully pour the reaction mixture into water to precipitate the final product.

    • Filter the solid, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Quality Control & Characterization

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.

  • Thin-Layer Chromatography (TLC): Used for reaction monitoring to determine the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the purity of the final compound and confirming its molecular weight.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively elucidate the structure, confirming the positions of the substituents on the pyrazine ring.[1][12]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the amino group and C-O stretches of the methoxy group.[1]

Synthesis and Analysis Workflow Diagram

The following diagram illustrates the integrated workflow from synthesis to final product validation.

G cluster_synthesis Synthesis Phase cluster_purification Purification & QC cluster_analysis Final Product Validation S1 Step 1: Chlorination (2-Aminopyrazine + NCS) S2 Step 2: Bromination (Product 1 + Br2) S1->S2 TLC In-process Control: TLC / LC-MS S1->TLC S3 Step 3: Methoxylation (Product 2 + NaOMe) S2->S3 S2->TLC Crude Crude Product S3->Crude S3->TLC Purify Column Chromatography or Recrystallization Crude->Purify Final Pure 2-Amino-5-chloro- 3-methoxypyrazine Purify->Final A1 Purity Check: HPLC Final->A1 A2 Identity Check: LC-MS Final->A2 A3 Structure Elucidation: 1H & 13C NMR, IR Final->A3

Caption: Integrated workflow for the synthesis and characterization of the title compound.

Application in Drug Discovery and Development

The true value of this compound lies in its application as a versatile starting material for creating novel, biologically active molecules. Its structure is a gateway to a vast chemical space.

A Scaffold for Library Synthesis

The compound is an ideal substrate for combinatorial chemistry and library synthesis. The amino and chloro groups can be independently functionalized to rapidly generate a large number of derivatives for high-throughput screening.

  • Derivatization at the Amino Group: Acylation, sulfonylation, or reductive amination can be performed to explore the chemical space around this position.

  • Derivatization at the Chloro Group: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) can be used to introduce aryl, heteroaryl, alkyl, or amine substituents, dramatically increasing molecular complexity.

This dual-functionalization strategy allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[2][13]

Role in Developing Biologically Active Agents

While this specific intermediate may not be a final drug, its structural motifs are found in compounds targeting a range of diseases. Pyrazine derivatives have shown broad biological activity, including antimicrobial, anticancer, and central nervous system effects.[1][2][14] For example, related 2-amino-5-chlorobenzophenone derivatives have been investigated as potent skeletal muscle relaxants.[15] The pyrazine core is also integral to compounds designed as acetylcholinesterase inhibitors for potential Alzheimer's disease treatment.[1]

The logical progression from this intermediate to a potential drug candidate is illustrated below.

G cluster_derivatization Library Generation Start 2-Amino-5-chloro- 3-methoxypyrazine R1 Amide/Sulfonamide Formation (at NH2) Start->R1 R2 Suzuki/Buchwald Coupling (at Cl) Start->R2 Library Diverse Chemical Library R1->Library R2->Library Screen High-Throughput Screening (HTS) (e.g., Kinase, GPCR assays) Library->Screen Hit Hit Compound (Active in Assay) Screen->Hit LO Lead Optimization (SAR, DMPK) Hit->LO Candidate Drug Candidate LO->Candidate

Caption: Drug discovery workflow starting from the versatile pyrazine scaffold.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, coupled with a robust synthetic pathway and multiple handles for derivatization, make it an exceptionally valuable intermediate. By understanding the causality behind its synthesis and the logic of its application, research teams can leverage this scaffold to accelerate the discovery and development of novel therapeutic agents, ultimately contributing to the advancement of medicine.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10797036, this compound.
  • PrepChem.com. (n.d.). Synthesis of Step A: 2-Amino-5,6-dichloro-3-(1-hydroxy-3-butenyl)pyrazine.
  • National Analytical Corporation - Chemical Division. (n.d.). 2-amino-5-chloro-3- Methoxypyrazine - Cas No: 874-31-7. Tradeindia.
  • Gomha, S. M., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Request PDF.
  • Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Kato, Y., et al. (1995). Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives. PubMed.
  • Google Patents. (n.d.). CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine.
  • MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Amino-5-chloropyrazine: Synthesis and Applications.
  • Gholamzadeh, P., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PMC - NIH.
  • Wiley Online Library. (2023). 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • National Center for Biotechnology Information. (2015). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PMC - NIH.
  • ResearchGate. (2012). Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants.
  • YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • MDPI. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.

Sources

Navigating the Stability of 2-Amino-5-chloro-3-methoxypyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Intrinsic Stability, Optimal Storage, and Degradation Pathways of a Key Synthetic Intermediate

Introduction: The Pivotal Role of 2-Amino-5-chloro-3-methoxypyrazine in Synthesis

This compound is a substituted pyrazine that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules and other functional materials. The inherent reactivity of its amino, chloro, and methoxy functional groups, coupled with the aromatic pyrazine core, makes it a versatile synthon. However, these same characteristics can also render it susceptible to degradation, compromising its purity, and consequently, the integrity of the final products. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Stability Profile

Under standard ambient conditions, this compound is a chemically stable compound[1]. However, its stability is contingent on the absence of specific environmental stressors. The molecule is known to be hygroscopic, as well as sensitive to air and light, which necessitates handling and storage under controlled conditions to prevent degradation[1]. The melting point of the compound is in the range of 153-155°C[1].

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, adherence to stringent storage and handling protocols is paramount. The following conditions are recommended based on supplier technical data and the compound's known sensitivities:

  • Temperature: The compound should be stored at refrigerated temperatures, specifically between 2-8°C[2].

  • Atmosphere: Due to its sensitivity to air and moisture, it is crucial to store the compound under an inert atmosphere, such as nitrogen or argon[1]. Containers should be tightly sealed to prevent the ingress of air and humidity.

  • Light: Exposure to light should be minimized by storing the compound in a dark place[2]. The use of amber or opaque containers is highly recommended.

  • General Handling: When handling, avoid contact with skin and eyes, and ensure adequate ventilation to prevent inhalation of dust or vapors. Personal protective equipment, including gloves and safety glasses, should be worn.

Table 1: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature2-8°CTo minimize thermal degradation and slow down potential chemical reactions.
AtmosphereSealed, dry, inert gasTo protect against degradation from air (oxidation) and moisture (hydrolysis).
LightKeep in a dark placeTo prevent photodegradation.

Potential Degradation Pathways: A Mechanistic Perspective

While specific forced degradation studies on this compound are not extensively available in public literature, an understanding of its potential degradation pathways can be extrapolated from the reactivity of its functional groups and studies on related compounds. The primary modes of degradation are anticipated to be hydrolysis, oxidation, and photodegradation.

Caption: Proposed degradation pathways for this compound.

Hydrolysis

The chloro and methoxy groups on the pyrazine ring are potential sites for hydrolysis, particularly under acidic or basic conditions. The chloro group can be displaced by a hydroxyl group, and the methoxy group can be cleaved to a hydroxyl group. The amino group is generally stable to hydrolysis but can influence the reactivity of the ring.

Oxidation

The pyrazine ring, particularly with its electron-donating amino and methoxy substituents, is susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylation of the ring. The amino group itself can also be a site of oxidation.

Photodegradation

Many aromatic and heterocyclic compounds are susceptible to photodegradation. For methoxypyrazines, photodegradation is a known degradation pathway, which can involve complex reactions including O-demethylation and dechlorination[3]. Studies on other chlorinated heterocyclic compounds, such as 2-chloropyridine, have shown that photodegradation can lead to a variety of products, including dechlorinated and ring-opened species[2].

Experimental Workflow for a Forced Degradation Study

To systematically investigate the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. The following workflow outlines the key steps, based on established principles for stability testing of pharmaceutical compounds.

Sources

Methodological & Application

Application Note: A Practical Guide to the N-Alkylation of 2-Amino-5-chloro-3-methoxypyrazine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated 2-amino-5-chloro-3-methoxypyrazine derivatives are pivotal scaffolds in medicinal chemistry and drug discovery, frequently appearing in molecules targeting a range of therapeutic areas. The strategic introduction of alkyl groups onto the exocyclic amino function allows for the fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles. However, the N-alkylation of heteroaromatic amines like 2-aminopyrazines presents distinct challenges, including potential competition between the exocyclic amine and the endocyclic ring nitrogens, as well as the risk of over-alkylation. This application note provides detailed, field-proven protocols for two highly effective and selective methods for the N-alkylation of this compound: Reductive Amination and Catalytic N-Alkylation via Borrowing Hydrogen . This guide is designed for researchers, chemists, and drug development professionals, offering not just step-by-step procedures but also the underlying scientific rationale, troubleshooting advice, and methods for reaction monitoring and characterization.

Introduction: The Challenge of Selective N-Alkylation

The pyrazine core is a well-established "privileged scaffold" in pharmaceutical development. The specific substrate, this compound[1], offers multiple points for diversification. While direct alkylation using alkyl halides and a base is a classical approach, it is often plagued by poor selectivity for heteroaromatic amines. The ring nitrogens can compete with the exocyclic amino group, leading to the formation of undesired pyridinium-like salts.[2] Furthermore, the mono-alkylated product can be more nucleophilic than the starting material, resulting in difficult-to-separate di-alkylated byproducts.[3]

To overcome these limitations, modern synthetic strategies focus on methods that ensure selective mono-alkylation of the target amino group. This guide details two such robust methodologies that offer superior control and efficiency.

Recommended Methodologies & Rationale

Method A: Reductive Amination

This is a cornerstone transformation in medicinal chemistry for the controlled synthesis of secondary amines.[4] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction by a mild reducing agent.[5] Its key advantage is the inherent mono-alkylation, as the resulting secondary amine is significantly less reactive towards forming a new imine under the same conditions. The use of hydride reagents like sodium triacetoxyborohydride is particularly effective as they are selective for the iminium ion over the starting aldehyde.[4]

Method B: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

This method represents a greener and more atom-economical approach to N-alkylation.[6][7] It utilizes alcohols as the alkylating agents, with water as the sole byproduct. The mechanism, often referred to as "borrowing hydrogen," involves a transition-metal catalyst (typically based on Ruthenium or Iridium) that temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an intermediate aldehyde.[6][8] This aldehyde then undergoes condensation with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the N-alkylated amine and regenerate the active catalyst. This process is highly selective for the amino group and avoids the use of stoichiometric organometallic or halide reagents.[9][10]

Experimental Workflows & Protocols

The overall experimental process follows a standard sequence from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Weigh Reagents & Substrate Setup Assemble Dry Glassware Reagents->Setup Rxn Execute Protocol (Method A or B) Setup->Rxn Monitor Monitor Progress (TLC / HPLC) Rxn->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize G cluster_mech Reductive Amination Mechanism A 2-Aminopyrazine + Aldehyde (R-CHO) B Imine / Iminium Ion Intermediate A->B Condensation (-H₂O) C N-Alkylated Product B->C Reduction D Reducing Agent [e.g., NaBH(OAc)₃] D->B

Caption: Simplified mechanism of Reductive Amination.

Materials and Reagents:

  • This compound (1.0 eq)

  • Aldehyde (e.g., Propionaldehyde or Benzaldehyde) (1.2 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DCE (approx. 0.1 M concentration).

  • Stir the solution until the starting material is fully dissolved. Add the aldehyde (1.2 eq).

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

  • Stir the reaction at room temperature for 4-12 hours.

  • Reaction Monitoring: Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [11][12]A typical TLC system would be 30% Ethyl Acetate in Hexanes.

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Catalytic N-Alkylation with Alcohols

This protocol employs a "borrowing hydrogen" strategy for a green and efficient synthesis.

G cluster_cycle Borrowing Hydrogen Catalytic Cycle Cat [Ru] Catalyst CatH [Ru]-H (Hydride) Cat->CatH + RCH₂OH - H₂O Aldehyde Aldehyde (RCHO) Imine Imine CatH->Imine Aldehyde->Imine + Aminopyrazine Product N-Alkylated Product Imine->Product + [Ru]-H

Caption: Simplified catalytic cycle for "Borrowing Hydrogen" N-alkylation.

Materials and Reagents:

  • This compound (1.0 eq)

  • Alcohol (e.g., 1-Propanol or Benzyl alcohol) (1.5-2.0 eq)

  • Ruthenium or Iridium Catalyst (e.g., Shvo's catalyst or a suitable Ru/Ir pincer complex) (1-5 mol%) [8]* Base (e.g., Potassium tert-butoxide (KOtBu) or Potassium Carbonate (K₂CO₃)) (1.0-1.5 eq)

  • Anhydrous, degassed high-boiling solvent (e.g., Toluene or Dioxane)

  • Deionized water, Brine, Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube or pressure vessel equipped with a magnetic stir bar, add the Ruthenium/Iridium catalyst (e.g., 3 mol%), the base (e.g., KOtBu, 1.2 eq), and this compound (1.0 eq) under an inert atmosphere.

  • Add the anhydrous, degassed solvent (e.g., Toluene, approx. 0.2 M) followed by the alcohol (1.5 eq).

  • Seal the vessel tightly and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction for 12-24 hours. Caution: The reaction is under pressure. Use appropriate safety shielding.

  • Reaction Monitoring: Periodically and carefully cool the reaction to room temperature before taking an aliquot for TLC or HPLC analysis to monitor for substrate consumption.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully add water to quench the reaction.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography and characterize as described in Protocol 1.

Data Presentation: Comparative Overview

The choice of methodology can be guided by factors such as available reagents, desired scale, and tolerance for specific functional groups.

ParameterMethod A: Reductive AminationMethod B: Catalytic N-Alkylation
Alkylating Agent Aldehydes / KetonesPrimary / Secondary Alcohols
Key Reagent Hydride Reductant (e.g., NaBH(OAc)₃)Transition Metal Catalyst (Ru, Ir)
Byproduct Borate salts, waterWater
Temperature Room TemperatureHigh Temperature (110-130 °C)
Reaction Time 4 - 12 hours12 - 24 hours
Key Advantages Mild conditions, wide functional group tolerance, readily available reagents. [13][14]High atom economy, "green" process, avoids halide/sulfonate reagents. [7][15]
Potential Issues Stoichiometric waste, potential toxicity of cyanoborohydride if used.Catalyst cost/sensitivity, high temperatures may not suit sensitive substrates.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive reagents/catalyst; insufficient temperature (Method B); poor quality solvent.Use freshly opened/purified reagents. Ensure solvent is anhydrous. Confirm reaction temperature. For Method A, add catalytic acetic acid.
Formation of Side Products Over-alkylation (less common); reaction with solvent; impurity in starting material.Re-purify starting materials. Confirm solvent inertness. For direct alkylation methods not listed here, switching to reductive amination is advised to prevent over-alkylation. [3]
Difficult Purification Product and starting material have similar polarity.Adjust TLC eluent system for better separation. If yields are good, drive the reaction to full conversion to eliminate starting material.

Safety and Handling Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel.

  • This compound: Handle with care. While specific toxicity data is limited, related halopyrazines and aromatic amines should be treated as potentially harmful. Avoid inhalation, ingestion, and skin contact. [16]* Alkylating Agents & Reagents: Many organic reagents are flammable, volatile, and/or toxic. Consult the Safety Data Sheet (SDS) for each specific reagent before use. Alkylating agents, in particular, can be hazardous. [17]* Reducing Agents: Sodium triacetoxyborohydride and other borohydrides react with water and protic solvents to release flammable hydrogen gas. Quench reactions slowly and carefully.

  • Catalysts: Transition metal catalysts can be toxic and pyrophoric. Handle under an inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves. [18][19]* Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PMC, National Institutes of Health.
  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
  • A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. ResearchGate.
  • Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex. Organic Letters, ACS Publications.
  • Buchwald–Hartwig amination. Wikipedia.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health.
  • N-alkylated aminopyrazines for use as hydrophilic optical agents. SPIE Digital Library.
  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, ACS Publications.
  • N‐alkylation of (hetero) aromatic amines utilizing (hetero) aromatic and aliphatic alcohols. ResearchGate.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor.
  • Reductive amination. Wikipedia.
  • N-alkylated aminopyrazines for use as hydrophilic optical agents [7190-24]. Medibeacon.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health.
  • This compound. PubChem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Synthesis and reactions of Pyrazine. YouTube.
  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
  • Purpose of Analytical Techniques. Pearson.
  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization.
  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.
  • Safe handling of cytotoxics: guideline recommendations. PubMed Central.
  • Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. University of Washington Environmental Health & Safety.
  • Direct N-alkylation of unprotected amino acids with alcohols. PubMed Central.
  • Guidelines on Handling Hazardous Drugs. ASHP.
  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[9][20]aphthyrin-5(6H)-one. PubMed Central.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.

Sources

Application Note: A Robust Column Chromatography Protocol for the Purification of 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-chloro-3-methoxypyrazine is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of target molecules. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We delve into the rationale behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the specifics of column packing and fraction analysis. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method to obtain this compound in high purity.

Introduction and Purification Rationale

Substituted pyrazines are a class of nitrogen-containing heterocycles integral to the development of pharmaceuticals and functional materials.[1][2] this compound, in particular, serves as a versatile intermediate. The presence of impurities, such as unreacted starting materials or side-products from its synthesis, can lead to complex downstream reaction mixtures and compromise the integrity of final products. Therefore, an efficient and reproducible purification strategy is essential.

Column chromatography is a cornerstone of purification in organic synthesis.[3] The choice between normal-phase and reversed-phase chromatography is dictated by the physicochemical properties of the analyte.[4][5] Based on its structure, this compound possesses functional groups capable of hydrogen bonding (amine) and dipole-dipole interactions (methoxy, chloro), making it moderately polar. The computed XLogP3 value of 0.7 further supports this assessment, indicating that the compound is well-suited for separation on a polar stationary phase like silica gel.[6]

This protocol focuses on a normal-phase approach, which leverages the differential adsorption of the target compound and its impurities onto a silica gel stationary phase, eluting them with a non-polar mobile phase of optimized polarity.

Physicochemical Profile

A thorough understanding of the target molecule's properties is the foundation of a logical purification strategy.

PropertyValueSource
Molecular Formula C₅H₆ClN₃OPubChem[6]
Molecular Weight 159.57 g/mol PubChem[6]
Appearance SolidSigma-Aldrich
XLogP3 0.7PubChem[6]
Safety Hazards Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation.PubChem[6]

Principle of Separation: Normal-Phase Chromatography

In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar (e.g., a mixture of hexane and ethyl acetate). The separation mechanism relies on the principle of adsorption.

  • Polar Compounds: Adsorb more strongly to the polar silica gel and thus elute later.

  • Non-polar Compounds: Have weaker interactions with the stationary phase, spend more time in the mobile phase, and elute earlier.

The polarity of the mobile phase is finely tuned to control the elution speed. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase increases its eluting power, causing all compounds to move faster down the column.

cluster_column Silica Gel Column (Polar Stationary Phase) node_impurities Less Polar Impurity (Weak Adsorption) node_target Target Compound This compound (Moderate Adsorption) node_elution_order Elution Order node_impurities->node_elution_order 1st to Elute node_polar_impurities More Polar Impurity (Strong Adsorption) node_target->node_elution_order 2nd to Elute node_polar_impurities->node_elution_order 3rd to Elute node_mobile_phase Mobile Phase Flow (Non-polar) node_mobile_phase->node_impurities

Caption: Principle of Normal-Phase Chromatographic Separation.

Experimental Protocols

PART 3.1: Method Development using Thin-Layer Chromatography (TLC)

Before committing a crude sample to a preparative column, it is imperative to identify an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) of 0.2-0.4 for the target compound, ensuring good separation from its impurities.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC development chambers

  • Capillary spotters

  • Solvents: n-Hexane (or Heptane), Ethyl Acetate (EtOAc)

  • Visualization: UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.

  • Spotting: Using a capillary spotter, carefully apply a small spot of the prepared sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a development chamber containing a pre-equilibrated atmosphere of the chosen mobile phase. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and progressively increase the polarity.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to the product:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the product spot has an Rf value between 0.2 and 0.4, and it is well-resolved from other spots.

Example TLC Results:

Mobile Phase (Hexane:EtOAc)Product RfObservation
9:10.10Compound is too strongly adsorbed. Polarity needs to be increased.
7:3 0.35 Optimal. Good separation from baseline and solvent front.
1:10.75Compound elutes too quickly. Polarity is too high.
PART 3.2: Preparative Flash Column Chromatography Protocol

This protocol is designed for the purification of 1-2 grams of crude material. Dimensions should be scaled accordingly for different quantities.

Materials & Equipment:

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Silica gel for flash chromatography (e.g., 230-400 mesh, 60 Å)

  • Mobile Phase: Hexane:Ethyl Acetate (7:3, or as determined by TLC)

  • Sand (purified)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Workflow Overview:

prep TLC Method Development pack Column Packing (Slurry Method) prep->pack load Sample Loading (Dry Loading) pack->load elute Elution with Mobile Phase load->elute collect Fraction Collection elute->collect analyze TLC Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool Identify Pure Fractions evap Solvent Removal (Rotary Evaporation) pool->evap final Pure Product evap->final

Caption: Workflow from Method Development to Pure Product Isolation.

Step-by-Step Procedure:

  • Column Preparation:

    • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

    • Close the stopcock and fill the column about one-third full with the non-polar solvent (hexane).

  • Slurry Packing:

    • In a beaker, weigh the required amount of silica gel (typically 50-100 times the weight of the crude sample, e.g., 100 g of silica for 1-2 g of crude).

    • Add the mobile phase to the silica gel to create a free-flowing slurry. Stir gently to remove air bubbles.

    • Quickly and carefully pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

    • Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing. Crucially, do not let the top of the silica bed run dry at any point.

    • Once the silica has settled, add a ~1 cm protective layer of sand on top. Drain the excess solvent until it is just level with the top of the sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude sample adsorbed onto silica gel.

    • Carefully add this powder as a uniform layer on top of the column.

  • Elution and Fraction Collection:

    • Gently fill the column with the mobile phase.

    • Open the stopcock and apply gentle air pressure (if using a flash chromatography setup) to achieve a steady flow rate (e.g., 5-10 cm/min).

    • Begin collecting fractions immediately. The fraction size should be appropriate for the column volume (e.g., 20-25 mL fractions for a 40 mm column).

    • Continuously add fresh mobile phase to the top of the column to prevent it from running dry.

  • Fraction Analysis and Product Recovery:

    • Spot every few fractions onto a TLC plate and develop it using the established mobile phase.

    • Visualize the plate under UV light to identify the fractions containing the pure product. The pure product fractions should show a single spot at the target Rf.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the final weight and calculate the yield. Confirm purity using analytical methods like NMR or HPLC.[7]

PART 3.3: Recommended Chromatography Parameters
ParameterRecommended Value/TypeRationale
Stationary Phase Silica Gel, 230-400 mesh, 60 ÅStandard for flash chromatography, providing good resolution and flow.[8]
Mobile Phase Hexane:Ethyl Acetate (7:3 v/v)Starting point; should be optimized by TLC for each batch.[9]
Crude:Silica Ratio 1:50 to 1:100 (w/w)Ensures sufficient separation capacity for impurities.
Column Dimensions 40 mm ID x 300 mm LengthAppropriate for purifying 1-2 g of crude material.
Loading Method Dry LoadingRecommended for preventing band broadening and improving resolution.
Detection UV visualization (254 nm) of TLC platesPyrazine ring is UV active, allowing for easy detection.

Safety and Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[6] Work in a well-ventilated fume hood.

  • Solvents: Hexane and ethyl acetate are flammable. Avoid open flames, sparks, and hot surfaces. Ensure all operations are performed in a fume hood.

Conclusion

The protocol outlined in this application note presents a systematic and reliable method for the purification of this compound. By beginning with methodical TLC analysis to define the optimal mobile phase, followed by careful execution of the preparative flash column chromatography, researchers can consistently obtain the target compound with high purity. This robust procedure is essential for ensuring the quality of intermediates used in pharmaceutical and materials science research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10797036, this compound. PubChem.
  • Webb, A. D., & Muller, C. J. (1972). Volatile aroma components of wines and other fermented beverages. Advances in applied microbiology, 15, 75-146.
  • Google Patents. Analysis method for detecting pyrazine compounds in beer. CN102095809A.
  • Google Patents. Synthesis of substituted pyrazines. US9458115B2.
  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc.
  • ResearchGate. Synthesis of N-substituted 3-aminopyrazine-2-amides. ResearchGate.
  • Royal Society of Chemistry. Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances.
  • MDPI. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules.
  • Cytiva. Reversed Phase Chromatography. Cytiva.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 32594, 2-Isobutyl-3-methoxypyrazine. PubChem.
  • SIELC Technologies. Separation of Model Compounds in Reversed-Phase and Mixed-Mode. SIELC.
  • ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
  • ResearchGate. Optimization of the TLC Separation of Seven Amino Acids. ResearchGate.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • Biocompare. Chromatography and Separation. Biocompare.
  • Wiley Online Library. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity.
  • Nature Protocols. Purification of matrix metalloproteinases by column chromatography. Nature Protocols.
  • GL Sciences. Normal Phase HPLC Columns. GL Sciences.
  • National Institutes of Health. Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. NIH.
  • BioProcess International. Chromatography recent news. BioProcess International.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-5-chloro-3-methoxypyrazine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its precise quantification critical for quality control and process monitoring. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water with a formic acid modifier, ensuring excellent peak symmetry and resolution. Detection is performed via UV spectrophotometry. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness, proving its suitability for routine use in research and cGMP environments.[1][2][3]

Introduction and Method Rationale

This compound (CAS No. 874-31-7) is a substituted pyrazine derivative.[4] Pyrazine-based compounds are integral scaffolds in numerous biologically active molecules and approved drugs, valued for their diverse pharmacological activities.[5] Consequently, ensuring the purity and concentration of key intermediates like this compound is paramount during drug development and manufacturing.

The development of this analytical method was guided by the physicochemical properties of the analyte and the principles of modern chromatography.

  • Analyte Properties: this compound is a moderately polar aromatic amine with a molecular weight of 159.57 g/mol .[4] Its aromatic pyrazine core provides a strong chromophore for UV detection, while the basic amino group presents the primary challenge for chromatographic analysis: potential peak tailing due to interactions with residual silanols on the silica-based column packing.[6]

  • Chromatographic Strategy:

    • Mode: Reversed-phase HPLC was selected as the ideal mode for separating moderately polar analytes.

    • Stationary Phase: A modern, high-purity, end-capped C18 column was chosen. Advanced end-capping technology effectively shields residual silanols, significantly mitigating the secondary interactions that cause peak tailing with basic compounds.[7]

    • Mobile Phase: An acidic mobile phase consisting of acetonitrile and water with 0.1% formic acid was employed. Operating at a low pH (approximately 2.7) ensures the consistent protonation of the basic amino group. This single, stable cationic form of the analyte minimizes peak distortion and provides sharp, symmetrical peaks.[7] Acetonitrile was selected as the organic modifier for its low viscosity and favorable UV transparency.

    • Detection: UV detection was chosen due to the strong absorbance of the pyrazine ring system. The wavelength was set at the absorbance maximum (λmax) of 265 nm, determined by a UV scan, to ensure maximum sensitivity.

This systematic, science-driven approach to method development ensures the final protocol is not only effective but also robust and reliable for its intended purpose.

Experimental Protocol

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent end-capped C18 column.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Reference Standard: this compound, >98% purity.

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (Solvent B). For the isocratic method, pre-mix Solvent A and Solvent B in the specified ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: A mixture of Water:Acetonitrile (70:30, v/v) with 0.1% formic acid is used as the diluent to ensure compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration and Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent to achieve the desired concentrations for the linearity study (e.g., 10, 25, 50, 100, 150 µg/mL). A working standard of 100 µg/mL is typically used for assays.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below.

ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Isocratic: 70% (0.1% Formic Acid in Water) : 30% (0.1% Formic Acid in Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes
Expected Retention Time Approximately 4.5 minutes

Method Validation Protocol

The analytical method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][3] The validation plan encompasses specificity, linearity, accuracy, precision, limits of detection and quantification (LOD/LOQ), and robustness.

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Initial Method Development Opt Parameter Optimization Dev->Opt SST System Suitability Test (SST) Defined Opt->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob Final Validated Method Ready for Routine Use Rob->Final

Specificity (Forced Degradation)
  • Objective: To demonstrate that the method is able to separate the analyte from potential degradation products.

  • Protocol:

    • Prepare five separate solutions of this compound (approx. 100 µg/mL).

    • Expose them to the following stress conditions:

      • Acidic: 0.1 M HCl at 60 °C for 4 hours.

      • Basic: 0.1 M NaOH at 60 °C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80 °C dry heat for 48 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples, along with an unstressed control, by HPLC.

    • Evaluate the chromatograms for the appearance of new peaks. Use the DAD to assess the peak purity of the main analyte peak in each stressed sample.

  • Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation peaks (resolution > 2.0) and the peak purity angle is less than the purity threshold.

Linearity and Range
  • Objective: To establish the linear relationship between analyte concentration and detector response over a defined range.

  • Protocol:

    • Prepare a series of at least five standard solutions covering 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999. The y-intercept should be minimal, and the residuals should be randomly distributed around zero.

Accuracy (Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a placebo (a mixture of all formulation components except the active ingredient).

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six independent preparations of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision studies should be ≤ 2.0%.

Validation_Pillars

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • Estimate LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Prepare standards at the calculated concentrations and inject them to confirm the signal-to-noise (S/N) ratio.

  • Acceptance Criteria: The S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.

    • Variations to test include:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

      • Column Temperature: ± 5 °C (25 °C and 35 °C).

      • Mobile Phase Composition: ± 2% organic (e.g., 28% and 32% Acetonitrile).

    • Monitor system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits (e.g., tailing factor ≤ 1.5, %RSD of peak area for replicate injections ≤ 2.0%) for all tested variations.

Summary of Validation Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity Peak purity index > 0.999; Resolution > 2.0
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOQ (S/N Ratio) ≥ 10
Robustness System suitability parameters remain within limits

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient means for the quantitative determination of this compound. The method development was based on sound chromatographic principles to ensure high performance, particularly in achieving excellent peak shape for a basic analyte. The comprehensive validation protocol, designed in alignment with ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust.[1][3][8] This validated method is therefore highly suitable for routine quality control analysis in both research and regulated manufacturing environments.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • ProPharma. (2024).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
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Application Note: High-Throughput GC-MS Analysis of 2-Amino-5-chloro-3-methoxypyrazine and its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and detailed protocol for the analysis of 2-Amino-5-chloro-3-methoxypyrazine, a key intermediate in pharmaceutical synthesis, and its potential process-related byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the purity, quality, and consistency of this critical compound. This guide provides a comprehensive workflow, from sample preparation to data analysis, and includes a discussion of the underlying scientific principles that govern the analytical choices.

Introduction: The Significance of Purity in Pyrazine Intermediates

This compound is a substituted pyrazine derivative that serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyrazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The purity of this intermediate is paramount, as even trace levels of byproducts can impact the safety, efficacy, and stability of the final drug product.

The synthesis of substituted pyrazines can be complex, often involving multi-step reactions that can generate a variety of process-related impurities.[2] These byproducts may include isomers, dichlorinated species, or unreacted starting materials. Therefore, a highly selective and sensitive analytical method is required to separate, identify, and quantify the target compound and its potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose due to its excellent chromatographic resolution and the definitive structural information provided by mass spectrometry.[3]

This application note provides a field-proven protocol for the GC-MS analysis of this compound, with a focus on ensuring scientific integrity and generating trustworthy, reproducible results.

Understanding the Chemistry: The Analyte and Potential Byproducts

A thorough understanding of the analyte's properties and the potential synthetic routes is crucial for developing a robust analytical method.

2.1. Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₆ClN₃O
Molecular Weight159.57 g/mol
AppearanceWhite to off-white powderGeneric Supplier Data
Melting Point128-131 °CGeneric Supplier Data
Boiling Point~271 °C (Predicted)Generic Supplier Data
SolubilityInsoluble in water, soluble in organic solvents like dichloromethane and ethyl acetate.Generic Supplier Data

2.2. Potential Byproducts of Synthesis

The synthesis of this compound can proceed through various routes, often involving the chlorination and methoxylation of an aminopyrazine precursor.[4][5] Based on common synthetic pathways, the following byproducts should be considered during analysis:

  • Isomers: Positional isomers of the chloro and methoxy groups on the pyrazine ring.

  • Dichlorinated Byproducts: Over-chlorination can lead to the formation of dichlorinated aminomethoxypyrazines.

  • Unreacted Starting Materials: Residual amounts of the aminopyrazine precursor.

  • De-methylated or De-chlorinated Species: Byproducts formed through side reactions or degradation.

Experimental Workflow: A Validated GC-MS Protocol

The following protocol has been optimized for the sensitive and selective analysis of this compound and its related substances.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Weighing (10 mg) Solvent Solvent Addition (10 mL Dichloromethane) Sample->Solvent Vortex Vortex & Sonicate (5 min each) Solvent->Vortex Filter Syringe Filtration (0.45 µm PTFE) Vortex->Filter Injection GC Injection (1 µL, Splitless) Filter->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantification & Reporting LibrarySearch->Quantification

Caption: A streamlined workflow for the GC-MS analysis of this compound.

3.1. Reagents and Materials

  • Solvents: Dichloromethane (DCM), HPLC grade or higher.

  • Reference Standard: this compound, certified reference material (>98% purity).

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Syringe Filters: 0.45 µm PTFE membrane filters.

3.2. Sample Preparation Protocol

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Vortex and Sonicate: Vortex the flask for 5 minutes, followed by sonication for 5 minutes to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

3.3. GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. Method optimization may be required for different instrument configurations. This method is adapted from established protocols for the analysis of methoxypyrazines.[6]

GC Parameter Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Parameter Setting
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range 40-300 amu
Solvent Delay 3 minutes

Data Analysis and Interpretation

4.1. Identification of the Target Analyte and Byproducts

Identification is achieved by comparing the retention time and the mass spectrum of the peaks in the sample chromatogram with those of the reference standard. For unknown peaks, the mass spectrum should be compared against a spectral library (e.g., NIST) and interpreted based on known fragmentation patterns.

4.2. Predicted Mass Spectral Fragmentation of this compound

Fragmentation_Pathway cluster_main Predicted Fragmentation of this compound Parent [M]+• m/z 159/161 Loss_CH3 [M-CH3]+ m/z 144/146 Parent->Loss_CH3 - •CH3 Loss_Cl [M-Cl]+ m/z 124 Parent->Loss_Cl - •Cl Loss_CO [M-CH3-CO]+ m/z 116/118 Loss_CH3->Loss_CO - CO Loss_HCN [M-Cl-HCN]+ m/z 97 Loss_Cl->Loss_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Molecular Ion ([M]⁺): A prominent molecular ion peak is expected at m/z 159, with a characteristic isotopic peak at m/z 161 ([M+2]⁺) approximately one-third the intensity of the molecular ion, confirming the presence of one chlorine atom.

  • Loss of a Methyl Radical (-•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the methoxy group, resulting in a fragment at m/z 144/146.

  • Loss of Carbon Monoxide (-CO): Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment could lead to a peak at m/z 116/118.

  • Loss of a Chlorine Radical (-•Cl): Cleavage of the carbon-chlorine bond would result in a fragment at m/z 124.

  • Loss of Hydrogen Cyanide (-HCN): The pyrazine ring can fragment via the loss of HCN, leading to further daughter ions. For example, the [M-Cl]⁺ fragment could lose HCN to produce an ion at m/z 97.

4.3. Quantification

Quantification is typically performed using an external standard method. A calibration curve is constructed by plotting the peak area of the reference standard against its concentration. The concentration of the analyte in the sample is then determined from this calibration curve. For higher precision and to account for matrix effects, the use of an internal standard, such as a deuterated analog of the analyte, is recommended.[12]

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound and its potential byproducts. By understanding the chemical nature of the analyte and its likely impurities, and by employing a systematic and validated analytical workflow, researchers and drug development professionals can ensure the quality and purity of this critical pharmaceutical intermediate. The predicted fragmentation patterns provided serve as a valuable guide for the identification of the target compound and related structures in the absence of commercially available mass spectral library data.

References

  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-chloropyridine. NIST Chemistry WebBook.
  • Pascale, L., et al. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Analytica, 2(1), 1-13.
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2-methoxy-3-(1-methylethyl)-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 3-Methoxy-2,5-dimethylpyrazine. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 2-Isobutyl-3-methoxypyrazine. PubChem.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • ResearchGate. (2002). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine.
  • Royal Society of Chemistry. (2011). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry.
  • MDPI. (2021). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape.
  • Google Patents. (n.d.). CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

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Application Notes & Protocols: Leveraging 2-Amino-5-chloro-3-methoxypyrazine for the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Structure in Antiviral Drug Discovery

The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone in the development of modern antiviral therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it an ideal scaffold for designing potent inhibitors of viral enzymes. A prime example of its success is Favipiravir (T-705) , a broad-spectrum antiviral agent that targets the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses, including influenza and SARS-CoV-2.[1][2][3][4] The efficacy of such molecules hinges on the precise arrangement of functional groups around the pyrazine core, which dictates target binding, metabolic activation, and pharmacokinetic properties.

This guide focuses on the synthetic utility of substituted pyrazines, with a specific emphasis on 2-Amino-5-chloro-3-methoxypyrazine . This particular building block offers a rich array of functionalities—an amino group for diazotization or coupling, a chloro atom for nucleophilic substitution, and a methoxy group as a precursor to the critical hydroxyl moiety found in many active pyrazine-based antivirals. We will first explore the well-established synthesis of Favipiravir to illustrate the fundamental chemical transformations applied to the pyrazine core. Subsequently, we will provide detailed protocols and propose a synthetic strategy that leverages the unique features of this compound for the generation of novel antiviral candidates.

The Mechanism of Action: How Pyrazine Analogs Inhibit Viral Replication

The antiviral activity of pyrazine-based drugs like Favipiravir is not direct. They are prodrugs that must be metabolized intracellularly to their active form.[5] For Favipiravir, this process involves cellular enzymes converting it into favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[2] This active metabolite then mimics purine nucleosides (adenosine or guanosine), allowing it to be recognized and incorporated by the viral RNA-dependent RNA polymerase (RdRp) into nascent viral RNA strands.[4][5] This incorporation leads to two primary antiviral outcomes:

  • Chain Termination: The presence of the modified base can halt further elongation of the RNA chain.[5]

  • Lethal Mutagenesis: The ambiguous nature of the pyrazine base can cause mispairing during replication, introducing a catastrophic number of mutations into the viral genome that renders subsequent virions non-viable.[2][5]

The following diagram illustrates this bioactivation pathway.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_virus Viral Replication Favipiravir Favipiravir (Prodrug) T705_R Favipiravir-ribofuranose (T-705-R) Favipiravir->T705_R Cellular Enzymes (e.g., HGPRT) T705_RMP Favipiravir-RMP T705_R->T705_RMP Kinases T705_RTP Favipiravir-RTP (Active Form) T705_RMP->T705_RTP Kinases RdRp Viral RdRp T705_RTP->RdRp Incorporation Inhibition Chain Termination & Lethal Mutagenesis RdRp->Inhibition

Caption: Bioactivation pathway of Favipiravir to its active triphosphate form.

Case Study: A Validated Synthetic Route to Favipiravir

To understand the practical chemistry involved, we will examine an efficient, multi-step synthesis of Favipiravir starting from the inexpensive and commercially available 2-aminopyrazine. This route highlights several key transformations that are broadly applicable in pyrazine chemistry and crucial for installing the necessary functional groups for antiviral activity.[1][6]

The overall workflow involves the sequential installation of chloro, bromo, and cyano groups, followed by a Sandmeyer reaction to introduce a second chlorine atom. This key intermediate, 3,6-dichloropyrazine-2-carbonitrile, then undergoes fluorination and hydrolysis to yield the final product.[6][7][8] The rationale for this sequence is rooted in directing group effects and the need to activate specific positions on the pyrazine ring for substitution.

G start 2-Aminopyrazine step1 2-Amino-5-chloropyrazine start->step1  NCS   step2 2-Amino-3-bromo- 5-chloropyrazine step1->step2  NBS   step3 3-Bromo-5-chloro- pyrazine-2-carbonitrile step2->step3  1. NaNO2, HBr  2. CuCN   step4 3,6-Dichloropyrazine- 2-carbonitrile (Key Intermediate) step3->step4  t-BuONO, TiCl4   step5 6-Fluoro-3-chloro- pyrazine-2-carbonitrile step4->step5  KF   step6 6-Fluoro-3-hydroxypyrazine- 2-carboxamide (Favipiravir) step5->step6  H2O2, NaOH  

Caption: A synthetic pathway for Favipiravir from 2-aminopyrazine.

Detailed Protocols

Protocol 1: Synthesis of the Key Intermediate, 3,6-Dichloropyrazine-2-carbonitrile

This protocol details the four-step synthesis of a crucial intermediate for Favipiravir production from 2-aminopyrazine.[6][8]

Materials and Reagents

ReagentSupplierGrade
2-AminopyrazineSigma-Aldrich98%
N-Chlorosuccinimide (NCS)Acros Organics98%
N-Bromosuccinimide (NBS)Alfa Aesar99%
Sodium Nitrite (NaNO₂)Fisher ScientificACS Grade
Copper(I) Cyanide (CuCN)Strem Chemicals99%
tert-Butyl nitrite (t-BuONO)TCI America>90%
Titanium(IV) chloride (TiCl₄)Sigma-Aldrich99.9%
Acetonitrile (MeCN)VWRAnhydrous
Dichloromethane (DCM)VWRAnhydrous
Hydrobromic acid (HBr)Sigma-Aldrich48% aq.

Step-by-Step Procedure:

  • Chlorination: Dissolve 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC. Upon completion, quench with aqueous sodium thiosulfate solution, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield 2-amino-5-chloropyrazine.

    • Causality: Acetonitrile is a preferred solvent over chloroform to minimize side reactions and polymer formation.[8] NCS is a mild and effective electrophilic chlorinating agent for electron-rich aromatic systems like aminopyrazine.

  • Bromination: Dissolve the crude 2-amino-5-chloropyrazine (1.0 eq) in anhydrous dichloromethane. Add N-bromosuccinimide (NBS, 1.0 eq) in batches at room temperature. Stir for 4-6 hours. The reaction progress can be monitored by TLC. Once the starting material is consumed, wash the reaction mixture with saturated aqueous NaHCO₃, then brine. Dry the organic layer over MgSO₄ and concentrate to give 2-amino-3-bromo-5-chloropyrazine.[6]

    • Causality: The amino group activates the pyrazine ring, directing electrophilic bromination to the ortho position (C3). NBS is used as a safe and convenient source of electrophilic bromine.

  • Cyanation (Sandmeyer-type): Suspend 2-amino-3-bromo-5-chloropyrazine (1.0 eq) in a mixture of 48% HBr and water. Cool to -5°C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 0°C to form the diazonium salt. In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide in water. Add the cold diazonium salt solution to the cyanide solution and allow it to warm to 60°C for 2 hours. Cool, extract with ethyl acetate, and purify by column chromatography to obtain 3-bromo-5-chloropyrazine-2-carbonitrile.

    • Causality: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring into a variety of other functional groups, including cyano, via a diazonium salt intermediate.

  • Second Chlorination (Sandmeyer-type): Dissolve 3-bromo-5-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous acetonitrile. Add titanium(IV) chloride (TiCl₄, 1.5 eq) followed by tert-butyl nitrite (t-BuONO, 1.5 eq) at room temperature. Heat the mixture to 60°C for 3 hours.[8] Cool the reaction, pour it into ice water, and extract with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by recrystallization to yield 3,6-dichloropyrazine-2-carbonitrile as a white solid.[6]

    • Causality: This modified Sandmeyer reaction replaces the bromine atom with chlorine. TiCl₄ acts as a Lewis acid catalyst, and t-BuONO is an organic nitrite source for the diazotization.

Protocol 2: Conversion of the Key Intermediate to Favipiravir

This protocol outlines the final two steps to produce Favipiravir.

Materials and Reagents

ReagentSupplierGrade
3,6-Dichloropyrazine-2-carbonitrileFrom Protocol 1>98%
Potassium Fluoride (KF)Sigma-AldrichSpray-dried, 99%
Hydrogen Peroxide (H₂O₂)Fisher Scientific30% aq. solution
Sodium Hydroxide (NaOH)VWRPellets, ACS Grade
Dimethyl Sulfoxide (DMSO)VWRAnhydrous
Ethanol (EtOH)Decon Labs95%

Step-by-Step Procedure:

  • Fluorination (Halex Reaction): In a flask equipped with a reflux condenser, suspend spray-dried potassium fluoride (KF, 2.0 eq) in anhydrous DMSO. Add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq) and heat the mixture to 70-80°C for 5-7 hours. Monitor the reaction by GC-MS.

    • Causality: The Halex (Halogen Exchange) reaction is a nucleophilic aromatic substitution. DMSO is an ideal polar aprotic solvent that enhances the nucleophilicity of the fluoride ion. The chlorine at C6 is more susceptible to substitution than the one at C3 due to electronic effects from the nitrile group.

  • Hydrolysis and Hydroxylation: Cool the reaction mixture from the previous step to room temperature. Add water, followed by the slow addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq). Adjust the pH to 10-11 with 2M NaOH solution. An exothermic reaction will occur. Stir for 2 hours. Acidify the mixture to pH 3-4 with concentrated HCl. The product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from 95% ethanol to obtain Favipiravir as a white to off-white solid.

    • Causality: This is a one-pot reaction. Hydrogen peroxide under basic conditions hydrolyzes the nitrile group to a carboxamide. Concurrently, the remaining chlorine atom at the electron-deficient C3 position is hydrolyzed to a hydroxyl group, which exists in tautomeric equilibrium with the keto form.

Summary of Yields for Favipiravir Synthesis

StepStarting MaterialProductTypical Yield (%)
12-Aminopyrazine2-Amino-5-chloropyrazine~80%[8]
22-Amino-5-chloropyrazine2-Amino-3-bromo-5-chloropyrazine~87%[8]
32-Amino-3-bromo-5-chloropyrazine3-Bromo-5-chloro-pyrazine-2-carbonitrile~85%[8]
43-Bromo-5-chloro-pyrazine-2-carbonitrile3,6-Dichloropyrazine-2-carbonitrile~81%[6][8]
5-63,6-Dichloropyrazine-2-carbonitrileFavipiravir~60-65% (over 2 steps)[7]
Overall 2-Aminopyrazine Favipiravir ~25-30%

Application of this compound in Novel Synthesis

The title compound, this compound, is a highly functionalized building block poised for the efficient synthesis of novel Favipiravir analogs. The strategic placement of its functional groups allows for orthogonal chemical manipulations. A plausible synthetic route could target a novel analog, such as a 6-amino-favipiravir derivative, which could exhibit a different target engagement profile or improved pharmacokinetic properties.

Proposed Synthetic Workflow:

The workflow below outlines a hypothetical pathway to leverage this specific starting material.

G start 2-Amino-5-chloro- 3-methoxypyrazine step1 5-Chloro-3-methoxy- 2-cyanopyrazine start->step1  Sandmeyer Rxn (NaNO2, HCl, CuCN)   step2 5-Fluoro-3-methoxy- 2-cyanopyrazine step1->step2  Halex Rxn (KF)   step3 5-Fluoro-3-methoxy- pyrazine-2-carboxamide step2->step3  Basic Hydrolysis (H2O2, NaOH)   step4 5-Fluoro-3-hydroxy- pyrazine-2-carboxamide (Favipiravir Isomer) step3->step4  Demethylation (BBr3 or HBr)  

Caption: Proposed synthetic route utilizing this compound.

Rationale for the Proposed Strategy:

  • Diazotization and Cyanation: The 2-amino group is the most reactive site for diazotization. A Sandmeyer reaction can cleanly convert it to a nitrile. This is a crucial step to install the carboxamide precursor.

  • Halogen Exchange (Halex): The 5-chloro position can be readily converted to a fluoro group using KF in DMSO, analogous to the Favipiravir synthesis.

  • Nitrile Hydrolysis: The cyano group can be hydrolyzed to the primary amide using established conditions (e.g., basic peroxide).

  • Demethylation: The final and key step involves the cleavage of the methyl ether to unmask the 3-hydroxyl group, which is critical for biological activity. Reagents like boron tribromide (BBr₃) or strong acids like HBr are effective for this transformation. The resulting molecule would be an isomer of Favipiravir.

This strategic approach demonstrates how this compound can serve as a valuable and versatile starting material for accessing novel chemical space in the ongoing search for potent antiviral agents.

References

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  • Al-Soud, Y. A., et al. (2007). Synthesis and Antiviral Evaluation of Novel 5-(N-Aryl-aminomethyl-1,3,4-oxadiazol-2-yl)hydrazines and Their Sugars, 1,2,4-triazoles, Tetrazoles and Pyrazolyl Derivatives. Archiv der Pharmazie, 340(3), 149-156.
  • Al-Mekhlafi, N. A., et al. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Molecules, 27(18), 5971.
  • Al-Salem, H. S., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. ChemMedChem, 16(22), 3418-3432.
  • Kumar, D., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Bioorganic Chemistry, 115, 105219.
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Application Notes & Protocols: The Strategic Role of 2-Amino-5-chloro-3-methoxypyrazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Core Heterocyclic Building Block

2-Amino-5-chloro-3-methoxypyrazine is a highly functionalized pyrazine derivative that has emerged as a critical intermediate in the synthesis of modern agrochemicals.[1] Its unique substitution pattern—an activating amino group, a deactivating chloro group, and a methoxy group—provides a versatile platform for constructing complex molecular architectures with potent biological activity.[2] This guide elucidates the primary application of this compound in the synthesis of advanced sulfonylurea herbicides, providing detailed protocols and expert insights into the underlying chemical principles. The strategic placement of its functional groups allows for precise chemical modifications, making it an invaluable synthon for researchers and development professionals in the crop protection industry.[1][2]

Physicochemical Properties & Handling

Accurate characterization is the foundation of successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 33332-29-5[1]
Molecular Formula C₅H₆ClN₃ON/A
Molecular Weight 159.57 g/mol N/A
Appearance Pale yellow to light brown solid[1]
Purity Typically ≥98%[1][3]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Acetonitrile, THF)[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.N/A

Primary Application: Synthesis of Sulfonylurea Herbicides

The most significant application of this compound is as the heterocyclic amine component in the synthesis of sulfonylurea herbicides.[4][5] This class of herbicides is renowned for its high efficacy at low application rates, targeting the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants but absent in animals.[5]

The Core Reaction: Sulfonylurea Bridge Formation

The synthesis hinges on the formation of a sulfonylurea bridge, which connects the pyrazine ring to a substituted benzene sulfonyl moiety. This is typically achieved by reacting the amino group of this compound with an appropriate arylsulfonyl isocyanate. The reaction is highly efficient and forms the backbone of the final active ingredient.[6]

Causality Behind Experimental Design:

  • The Amino Group: The nucleophilic amino group on the pyrazine ring is the primary reactive site for coupling with the electrophilic isocyanate group.

  • The Heterocyclic Core: The pyrazine ring system itself is a crucial part of the pharmacophore, responsible for binding to the target enzyme in the weed.

  • Substituents (Cl, OMe): The chloro and methoxy groups modulate the electronic properties of the ring, which in turn influences the reactivity of the amino group and, more importantly, the biological activity and soil degradation profile of the final herbicide.[6]

G cluster_reactants Reactants cluster_product Product A 2-Amino-5-chloro- 3-methoxypyrazine C Pyrazinyl-Sulfonylurea Herbicide A->C Nucleophilic Attack B Arylsulfonyl Isocyanate (R-Ph-SO₂-NCO) B->C Coupling Reaction G start Start: Assemble Glassware (Flame-dried, under N₂) setup Reaction Setup: - Add this compound (1.0 eq) - Add Anhydrous Solvent (e.g., CH₃CN) - Stir until dissolved start->setup base Add Base (e.g., DBU, 1.1 eq) Cool to 0 °C setup->base addition Slow, Dropwise Addition of Arylsulfonyl Isocyanate (1.05 eq) Maintain 0 °C base->addition reaction Reaction Monitoring: - Warm to Room Temperature - Stir for 2-12 hours - Monitor by TLC/HPLC addition->reaction workup Aqueous Work-up: - Quench with 1N HCl - Extract with Ethyl Acetate - Wash with Brine reaction->workup dry Drying & Concentration: - Dry organic layer (Na₂SO₄) - Filter - Concentrate in vacuo workup->dry purify Purification: - Silica Gel Column Chromatography (e.g., Hexane/EtOAc gradient) dry->purify end End: Isolate Pure Product Characterize (NMR, MS) purify->end

Sources

Application Notes & Protocols: Strategic Acylation of 2-Amino-5-chloro-3-methoxypyrazine for Synthesis of High-Value Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of N-Acylated Pyrazines

The 2-amino-5-chloro-3-methoxypyrazine scaffold is a privileged starting material in modern medicinal chemistry. Its unique electronic and structural features—an electron-deficient pyrazine core, a nucleophilic amino group, and strategically placed substituents for further modification—make it an invaluable building block for complex molecular architectures. The acylation of the 2-amino group to form a stable amide linkage is a cornerstone transformation in the synthesis of a wide array of biologically active compounds.[1]

This guide provides a comprehensive overview of the N-acylation reaction using acyl chlorides, moving beyond a simple recitation of steps to explain the underlying chemical principles. We present a robust, field-tested protocol, detail methods for product characterization, and offer insights into troubleshooting common experimental challenges. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high yields of the desired N-acylated pyrazine products, which are key intermediates in the discovery of novel therapeutics, including kinase inhibitors and other targeted agents.[2][3]

The Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with an acyl chloride proceeds via a classic nucleophilic addition-elimination mechanism.[4][5] Understanding this pathway is critical for optimizing reaction conditions and minimizing side products.

  • Nucleophilic Attack: The carbon atom of the acyl chloride's carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[6][7] The lone pair of electrons on the nitrogen of the aminopyrazine acts as a nucleophile, attacking this electrophilic carbon.

  • Formation of the Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a transient, negatively charged tetrahedral intermediate.[4]

  • Elimination of the Leaving Group: The intermediate is unstable and rapidly collapses. The carbon-oxygen double bond reforms, and in doing so, expels the most stable leaving group—the chloride ion.

  • Deprotonation and Neutralization: The resulting product is a protonated amide. A base, typically a tertiary amine like pyridine, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.[8][9] This deprotonation step is crucial as it regenerates a neutral amide product and drives the reaction equilibrium towards completion by consuming the acid byproduct.[10][11]

Caption: Figure 1: Nucleophilic Addition-Elimination Mechanism.

Detailed Experimental Protocol: General N-Acylation

This protocol provides a reliable method for the N-acylation of this compound. It is crucial to perform this reaction under anhydrous conditions, as acyl chlorides readily hydrolyze in the presence of water.[12]

3.1. Materials and Reagents

  • This compound

  • Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

3.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Dropping funnel or syringe pump

  • Ice/water bath

  • Magnetic stir plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and anhydrous pyridine (1.2-1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.05-1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aminopyrazine is consumed.

  • Workup - Quenching and Extraction:

    • Cool the mixture back to 0 °C and carefully quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[13]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or flash column chromatography on silica gel to obtain the pure N-acylated product.[14]

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Aminopyrazine & Pyridine in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride dropwise B->C D 4. Stir at Room Temp (2-16h) C->D E 5. Quench with Water D->E TLC Confirms Completion F 6. Liquid-Liquid Extraction E->F G 7. Wash Organic Layer (Acid, Base, Brine) F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify (Recrystallization or Chromatography) H->I

Caption: Figure 2: General Experimental Workflow.

Data Presentation: Reaction Parameter Guidelines

The optimal conditions can vary depending on the specific acyl chloride used. The following table provides general guidelines for common acylating agents.

Acyl ChlorideStoichiometry (eq.)SolventBase (eq.)Temp (°C)Time (h)Typical Yield (%)
Acetyl Chloride1.1DCMPyridine (1.2)0 to RT2-485-95%
Benzoyl Chloride1.1DCM/THFPyridine (1.5)0 to RT4-880-90%
Cyclopropanecarbonyl Chloride1.1THFPyridine (1.2)0 to RT3-682-92%
Isobutyryl Chloride1.1DCMPyridine (1.2)0 to RT3-588-96%

Product Characterization: A Self-Validating System

Confirming the identity and purity of the final product is essential. A combination of spectroscopic methods provides a robust validation system.

  • NMR Spectroscopy:

    • ¹H NMR: The most telling evidence of a successful reaction is the disappearance of the broad singlet corresponding to the two -NH₂ protons of the starting material and the appearance of a new, sharp singlet for the single amide N-H proton, typically shifted downfield (δ 8.5-10.5 ppm). New signals corresponding to the protons of the added acyl group will also be present.[15][16]

    • ¹³C NMR: Look for the appearance of a new carbonyl carbon signal in the characteristic amide region (δ 165-175 ppm).[15] The signals for the pyrazine ring carbons will also experience slight shifts. The presence of conformers due to restricted rotation around the amide C-N bond may lead to the appearance of duplicate peaks in both ¹H and ¹³C NMR spectra at room temperature.[17][18]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to confirm the molecular weight of the product. The mass spectrum should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the N-acylated pyrazine.

  • Infrared (IR) Spectroscopy: Successful acylation is indicated by the appearance of a strong carbonyl (C=O) stretching band around 1660-1690 cm⁻¹ and an N-H stretching band around 3200-3300 cm⁻¹.[15]

References

  • eSaral. (n.d.). What is the role of pyridine in the acylation.
  • Allen Digital. (n.d.). During acylation of amines, pyridine is added. True/False.
  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. It.
  • Tiwari Academy. (2024, February 20). How does benzoylation differ from general acylation in amines, and what role does pyridine play in acylation reactions?
  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
  • National Center for Biotechnology Information. (n.d.). Discovery and development of varenicline for smoking cessation.
  • National Center for Biotechnology Information. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
  • New Drug Approvals. (2016, July 28). Varenicline (Chantix™) バレニクリン酒石酸塩.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of antitumor acylated monoaminopyrroloquinazolines.
  • National Center for Biotechnology Information. (2021, August 13). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
  • Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides).
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • National Center for Biotechnology Information. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • National Center for Biotechnology Information. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Scilit. (2021, August 12). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides.
  • ResearchGate. (2018, December 9). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.

Sources

Suzuki coupling reactions involving 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Coupling Reactions Involving 2-Amino-5-chloro-3-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminopyrazine Scaffold

Pyrazine and its derivatives are foundational heterocyclic motifs in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them privileged scaffolds in drug design. Specifically, substituted 2-aminopyrazines are core components of a multitude of biologically active molecules, including potent kinase inhibitors.[3][4]

This guide focuses on a key building block: This compound . The strategic placement of its functional groups—an amino group for hydrogen bonding, a methoxy group to modulate electronics and solubility, and a chloro substituent for synthetic diversification—makes it an exceptionally valuable starting material. The Suzuki-Miyaura cross-coupling reaction is the premier method for functionalizing the C-5 position by forming a new carbon-carbon bond, thereby enabling access to a vast chemical space of novel 2-amino-3-methoxy-5-aryl/heteroarylpyrazines.

However, the coupling of heteroaryl chlorides like this one presents distinct challenges. The C-Cl bond is significantly less reactive than its bromide or iodide counterparts, demanding highly active and specialized palladium catalyst systems to achieve efficient and high-yielding transformations.[5][6] This document provides a detailed exploration of the reaction mechanism, optimization strategies, and robust experimental protocols to empower researchers to successfully employ this critical reaction in their drug discovery programs.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organohalide.[7] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrazine, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides and requires a catalyst system that is both electron-rich and sterically bulky to promote the reaction.[9]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic "ate" complex (e.g., a boronate), which readily exchanges its organic moiety for the halide on the palladium complex.[7][10]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII_complex Py-Pd(II)L₂-Cl Pd0->PdII_complex Oxidative Addition PdII_trans Py-Pd(II)L₂-Ar PdII_complex->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product 2-Amino-5-aryl- 3-methoxypyrazine (Py-Ar) PdII_trans->Product PyCl 2-Amino-5-chloro- 3-methoxypyrazine (Py-Cl) PyCl->PdII_complex Boronic Ar-B(OH)₂ Boronic_ate [Ar-B(OH)₃]⁻ Boronic->Boronic_ate Base Base (e.g., K₃PO₄) Base->Boronic_ate Boronic_ate->PdII_trans caption The Suzuki-Miyaura Catalytic Cycle Optimization_Workflow Start Define Substrates: This compound + Arylboronic Acid Condition_Set1 Initial Screen (Protocol 1): Catalyst: Pd(dppf)Cl₂ Base: K₂CO₃ Solvent: Dioxane/H₂O Temp: 90 °C Start->Condition_Set1 Analysis1 Analyze Outcome (TLC / LC-MS) Condition_Set1->Analysis1 Success High Conversion Proceed to Purification Analysis1->Success >80% Conversion Optimization_Path Low Conversion or Side Products Analysis1->Optimization_Path Condition_Set2 Advanced System (Protocol 2): Catalyst: Pd(OAc)₂ + SPhos Base: K₃PO₄ Solvent: Toluene/H₂O Temp: 110 °C Optimization_Path->Condition_Set2 Analysis2 Analyze Outcome (TLC / LC-MS) Condition_Set2->Analysis2 Analysis2->Success caption Logical Workflow for Reaction Optimization

Figure 2: Logical Workflow for Reaction Optimization

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and organic solvents should be handled with care.

Protocol 1: General Purpose Screening with Pd(dppf)Cl₂

This protocol uses a reliable and commercially available catalyst, making it an excellent starting point for coupling with standard arylboronic acids. [11] Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of pyrazine).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure product. [12]

Protocol 2: High-Yield Protocol with a Buchwald Ligand (SPhos)

This protocol employs a highly active catalyst system designed for challenging C-Cl bond activations and is recommended for sterically hindered or electron-rich/poor boronic acids. [6][11] Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with Argon three times.

  • In a separate vial, under an inert atmosphere, add the Pd(OAc)₂ and SPhos ligand. Add a small amount of anhydrous toluene to dissolve or suspend the catalyst components.

  • Transfer the catalyst mixture to the Schlenk flask containing the reagents via syringe.

  • Add a degassed mixture of toluene and water (typically a 10:1 ratio) to the reaction flask.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 2-12 hours).

  • Follow steps 6-10 from Protocol 1 for the work-up and purification of the final product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently active catalyst system for C-Cl bond.3. Low reaction temperature.1. Ensure proper degassing of solvents and use of inert atmosphere.2. Switch to a more active ligand (e.g., from PPh₃ to SPhos) and a stronger base (K₃PO₄).3. Increase temperature to 110-120 °C or use microwave heating.
Dehalogenation of Starting Material Presence of water and base can lead to hydrodehalogenation.Minimize water content or switch to an anhydrous protocol. Ensure the boronic acid is of high quality.
Homocoupling of Boronic Acid Often caused by oxygen in the reaction mixture.Improve degassing technique. Ensure a fresh, high-quality palladium source.
Difficult Purification Co-elution of product with residual ligand or byproducts.Optimize chromatography conditions. A different choice of ligand (e.g., one that is more polar or results in more easily separable byproducts) may help.

References

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. (2025).
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). [Link]
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). Molecules. [Link]
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999). Semantic Scholar. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). PubMed. [Link]
  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. [Link]
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Schroeder Group - University of Illinois. [Link]
  • What are the applications of pyrazine deriv
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. [Link]
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • Suzuki reaction. (n.d.). Wikipedia. [Link]
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. (2025).
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. (2025).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH. [Link]
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

Sources

Application Notes & Protocols: Developing Novel Kinase Inhibitors from 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3][4] The pyrazine scaffold is a privileged motif in medicinal chemistry, forming the core of several clinically approved kinase inhibitors.[1][2][3][5] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel kinase inhibitors using 2-amino-5-chloro-3-methoxypyrazine as a versatile starting material. We will delve into synthetic strategies for scaffold diversification, robust protocols for biochemical and cell-based assays, and the principles of structure-activity relationship (SAR) to guide lead optimization.

Introduction: The Rationale for the this compound Scaffold

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[1][2][3] Pyrazine-based compounds are particularly noteworthy due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1][6] The starting material, this compound, offers three distinct points for chemical modification, providing a rich foundation for generating a diverse library of analogues.

  • The 2-Amino Group: Serves as a crucial hydrogen bond donor and can be functionalized to interact with the hinge region of the kinase.

  • The 5-Chloro Group: An ideal handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to explore the solvent-exposed region.

  • The 3-Methoxy Group: Influences the electronics of the pyrazine ring and can be modified or replaced to fine-tune potency and pharmacokinetic properties.

This strategic combination of functionalities makes this compound an excellent starting point for a kinase inhibitor discovery program.

Synthetic Diversification Strategies

The core of a successful kinase inhibitor program lies in the ability to rapidly synthesize and test a diverse set of analogues. Below are protocols for key reactions to modify the this compound scaffold.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling at the C5 Position

Causality: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. It is particularly useful for introducing aryl and heteroaryl moieties at the C5 position of the pyrazine ring, which can extend into the ribose-binding pocket or solvent-front region of the kinase ATP-binding site.

Step-by-Step Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 85-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Buchwald-Hartwig Amination at the C5 Position

Causality: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing various amines at the C5 position. This is a powerful strategy to introduce groups that can form additional hydrogen bonds or ionic interactions with the target kinase.

Step-by-Step Protocol:

  • Reaction Setup: In a dry, inert atmosphere glovebox or Schlenk line, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add a dry, degassed aprotic solvent like toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.

Biochemical Assay Development for Hit Identification

Once a library of compounds has been synthesized, a robust and sensitive biochemical assay is required to identify "hits" that inhibit the target kinase. Luminescence- and fluorescence-based assays are well-suited for high-throughput screening (HTS).[7][8]

Protocol 3.1: ADP-Glo™ Luminescence-Based Kinase Assay

Causality: The ADP-Glo™ assay is a universal kinase assay that measures the amount of ADP produced during the kinase reaction.[9][10][11][12] The luminescent signal is directly proportional to kinase activity, making it a highly sensitive method for quantifying inhibition.[10][13] This assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal.[9][10]

Step-by-Step Protocol:

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase buffer. Add the test compounds at various concentrations. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12] Incubate for 40 minutes at room temperature.[8]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the necessary components for the luciferase reaction.[9] Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3.2: LanthaScreen™ TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are another common method for HTS.[7] In this assay, a terbium-labeled antibody that recognizes the phosphorylated substrate is used.[14][15] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescein acceptor on the substrate into close proximity, resulting in a FRET signal.[14][15]

Step-by-Step Protocol:

  • Kinase Reaction: In a suitable microplate, combine the kinase, a fluorescein-labeled substrate, and ATP.[15][16] Add the test compounds. Incubate for 60-90 minutes at room temperature.[14][16]

  • Detection: Add a solution containing EDTA to stop the reaction and a terbium-labeled phosphospecific antibody.[15][16]

  • Incubation: Incubate for at least 30-60 minutes at room temperature to allow for antibody binding.[16][17]

  • Measurement: Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

  • Data Analysis: Calculate the emission ratio and determine IC₅₀ values from the dose-response curves.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are crucial for transforming initial hits into potent and selective lead compounds.[6][18][19] This is an iterative process of synthesizing and testing new analogues to understand how chemical modifications affect biological activity.

Data Presentation: Quantitative SAR of Pyrazine-Based Kinase Inhibitors

The following table illustrates a hypothetical SAR for a series of compounds based on the 2-Amino-5-R-3-methoxypyrazine scaffold against a target kinase.

Compound IDR Group at C5Target Kinase IC₅₀ (nM)
LEAD-001 -Cl5,200
LEAD-002 -Phenyl850
LEAD-003 -4-Fluorophenyl420
LEAD-004 -3-Aminophenyl150
LEAD-005 -N-methyl-piperazine75

Expert Insights from SAR Data:

  • The initial hit, the chlorinated starting material, has weak activity.

  • Replacing the chlorine with a phenyl group (LEAD-002) significantly improves potency, suggesting a beneficial interaction in a hydrophobic pocket.

  • Adding a fluorine atom to the phenyl ring (LEAD-003) further enhances activity, possibly through favorable electronic interactions or by displacing water molecules.

  • Introducing a basic amine (LEAD-004 and LEAD-005) leads to a substantial increase in potency, indicating a key hydrogen bond or salt bridge interaction is possible.

Visualizations

Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Pyrazine-based Inhibitor Inhibitor->RAF

Caption: Simplified MAPK/ERK Signaling Pathway

Experimental Workflow

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Hit ID cluster_2 Lead Optimization Start 2-Amino-5-chloro- 3-methoxypyrazine Coupling Suzuki & Buchwald-Hartwig Coupling Reactions Start->Coupling Library Diverse Compound Library Coupling->Library HTS High-Throughput Screening (e.g., ADP-Glo™) Library->HTS HitID Hit Identification (IC50 < 1µM) HTS->HitID SAR SAR Studies HitID->SAR LeadOpt Lead Optimization (Potency, Selectivity, ADME) SAR->LeadOpt LeadOpt->Coupling Iterative Synthesis LeadComp Lead Compound LeadOpt->LeadComp

Caption: Kinase Inhibitor Development Workflow

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel kinase inhibitors. The synthetic handles it provides allow for systematic exploration of the chemical space around the pyrazine core. By combining efficient synthetic strategies with robust biochemical screening and iterative SAR analysis, researchers can effectively navigate the path from a simple starting material to a potent and selective lead compound.

References

  • East Port Praha. (n.d.). Technologies to Study Kinases.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Alsfouk, A., Al-Ostoot, F. H., & Alanazi, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.
  • Alsfouk, A., Al-Ostoot, F. H., & Alanazi, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online.
  • Lee, J., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554-61.
  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-72.
  • Alsfouk, A., Al-Ostoot, F. H., & Alanazi, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed.
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 805, 25-42.
  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare.
  • Alsfouk, A., Al-Ostoot, F. H., & Alanazi, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate.
  • Abdellatif, K. R. A., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry.

Sources

Topic: Scale-Up Synthesis of 2-Amino-5-chloro-3-methoxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The substituted pyrazine, 2-Amino-5-chloro-3-methoxypyrazine, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[4][5] Its specific arrangement of functional groups—an electron-donating amine, an electron-donating methoxy group, and an electron-withdrawing chlorine atom—provides a versatile platform for further molecular elaboration. The successful transition from bench-scale synthesis to pilot or industrial-scale production, however, presents significant challenges related to yield, purity, safety, and cost-effectiveness.[4] This application note provides a comprehensive, field-proven guide for the robust and scalable synthesis of this compound, focusing on process optimization, analytical validation, and safety management.

Strategic Overview of the Synthetic Pathway

The selected synthetic strategy is designed for scalability and efficiency, prioritizing commercially available starting materials and manageable reaction conditions. The pathway involves a two-stage process: first, the construction of the core 2-amino-3-methoxypyrazine intermediate, followed by a regioselective chlorination at the C5 position. This approach allows for clear control points for purification and analysis, ensuring the high quality required for pharmaceutical development.

Overall Reaction Scheme

The synthesis begins with the condensation of an α-amino acid amide with glyoxal to form a hydroxypyrazine, which is then methylated and aminated. The final step is a selective chlorination. For the purpose of this guide, we will focus on the final, critical chlorination step, assuming the availability of the 2-amino-3-methoxypyrazine precursor, which can be synthesized via established literature methods.[6]

The critical transformation is the regioselective chlorination of 2-amino-3-methoxypyrazine.

A 2-Amino-3-methoxypyrazine C Reaction Vessel (Controlled Temperature) A->C B Chlorinating Agent (e.g., NCS) Solvent (e.g., DMF) B->C D Quenching & Work-up C->D Reaction E Crude Product D->E Isolation F Purification (Crystallization/Chromatography) E->F G This compound (Final Product) F->G Purified H Analytical QC (HPLC, NMR, MS) G->H Validation

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols and Methodologies

Part 1: Scale-Up Protocol for Regioselective Chlorination

2.1. Principle and Rationale

The chlorination of the 2-amino-3-methoxypyrazine ring is an electrophilic aromatic substitution. The C5 position is the most electron-rich and sterically accessible site for electrophilic attack, guided by the ortho-, para-directing effects of the powerful activating amino (NH₂) and methoxy (OCH₃) groups. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its solid form, which makes it easier and safer to handle on a large scale compared to gaseous chlorine.[7] Dimethylformamide (DMF) is chosen as the solvent for its excellent solvating power for both the substrate and NCS, as well as its high boiling point, which allows for a broad range of reaction temperatures.

2.2. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
2-Amino-3-methoxypyrazine>98%Commercial SourceEnsure purity by ¹H NMR before use.
N-Chlorosuccinimide (NCS)>98%Commercial SourceStore in a desiccator; moisture sensitive.
N,N-Dimethylformamide (DMF)AnhydrousCommercial SourceUse anhydrous grade to avoid side reactions.
Sodium Bicarbonate (NaHCO₃)ReagentCommercial SourceFor work-up and neutralization.
Ethyl AcetateACS GradeCommercial SourceFor extraction.
Brine (Saturated NaCl)-In-house prepFor extraction.
Anhydrous Sodium SulfateReagentCommercial SourceFor drying organic layers.

Equipment:

  • Jacketed glass reactor (10 L) with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel.

  • Temperature control unit (circulator).

  • Filtration apparatus (Büchner funnel).

  • Rotary evaporator.

2.3. Step-by-Step Synthesis Protocol (1 kg Scale)

  • Reactor Setup: Assemble the 10 L jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Reagent Charging: Charge the reactor with 2-Amino-3-methoxypyrazine (500 g, 3.99 mol).

  • Dissolution: Add anhydrous DMF (5.0 L) to the reactor via the addition funnel. Stir the mixture at 20-25°C until all solids are completely dissolved.

  • Cooling: Cool the reactor contents to 0-5°C using the temperature control unit.

  • NCS Addition: In a separate container, dissolve N-Chlorosuccinimide (587 g, 4.39 mol, 1.1 eq) in anhydrous DMF (2.5 L). Add this solution portion-wise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • Causality Insight: Slow, controlled addition of NCS is critical to manage the exothermic reaction and prevent the formation of dichlorinated byproducts.[7]

  • Reaction Monitoring: Allow the reaction to stir at 5-10°C. Monitor the reaction progress every hour using HPLC. The reaction is typically complete within 3-5 hours when >98% of the starting material has been consumed.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing ice-cold water (20 L). This will precipitate the crude product.

  • Neutralization & Filtration: Slowly add a saturated solution of sodium bicarbonate until the pH of the slurry is ~7-8. Stir for 30 minutes, then collect the precipitated solid by filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 2 L) to remove residual DMF and succinimide.

  • Drying: Dry the crude product under vacuum at 50°C to a constant weight. Expected crude yield: 550-600 g.

2.4. Purification Protocol: Crystallization

  • Solvent Selection: Transfer the crude product to a clean, appropriately sized reactor. Add a mixture of ethanol and water (e.g., 90:10 v/v) and heat to 60-70°C with stirring until all solids dissolve.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5°C and hold for at least 4 hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50°C.

    • Expected Yield: 480-540 g (70-78% yield).

    • Purity: >99.5% by HPLC.

Analytical Characterization and Quality Control

Self-validating protocols require rigorous analytical confirmation.[8] The identity and purity of the final product must be confirmed by a suite of analytical techniques.

TechniqueParameterExpected Result
HPLC Purity Assay>99.5% area
¹H NMR Chemical Shift (δ)Peaks corresponding to the aromatic proton and methoxy/amine protons.
¹³C NMR Chemical Shift (δ)Peaks corresponding to the 5 unique carbon atoms in the structure.
MS (ESI+) m/z[M+H]⁺ at ~160.0, showing the characteristic chlorine isotope pattern.[9]
FTIR Wavenumber (cm⁻¹)Peaks for N-H stretch (~3300-3500), C-H stretch (~2900-3000), C=N/C=C (~1500-1600), C-O stretch (~1250), and C-Cl stretch (~700-800).
Optimized HPLC Method
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Process Optimization and Logic

Scaling up chemical synthesis is rarely a linear process.[10] A logical, data-driven approach to optimization is essential. Bayesian optimization and other machine learning techniques are increasingly being used to navigate complex, multi-variable reaction spaces efficiently.[11]

Start Start Chlorination Optimization CheckYield Yield > 70%? Start->CheckYield CheckPurity Purity > 99%? CheckYield->CheckPurity Yes AdjustTemp Adjust Temperature CheckYield->AdjustTemp No AdjustEq Adjust NCS Equivalents CheckPurity->AdjustEq No (Byproducts) ImprovePurification Optimize Crystallization Solvent CheckPurity->ImprovePurification No (Impurities) End Process Locked CheckPurity->End Yes AdjustTemp->CheckYield AdjustEq->CheckYield ImprovePurification->CheckYield

Caption: Decision logic for optimizing the chlorination reaction step.

Safety and Environmental Considerations

5.1. Hazard Identification and Mitigation

  • N-Chlorosuccinimide (NCS): Oxidizer and irritant. Avoid contact with skin and eyes. Handle in a well-ventilated area.[12]

  • N,N-Dimethylformamide (DMF): Can be harmful if inhaled or absorbed through the skin. It is a reproductive toxin. Use in a closed system or with appropriate engineering controls (fume hood).

  • Pyrazine Derivatives: While specific toxicity data for the target molecule is limited, heterocyclic amines should be handled with care. Assume they are potentially harmful and avoid exposure.[13][14]

5.2. Personal Protective Equipment (PPE)

  • Safety glasses with side shields or goggles.

  • Chemical-resistant gloves (nitrile or neoprene).

  • Flame-retardant lab coat.

  • Use of a respirator may be necessary depending on the scale and ventilation.

5.3. Waste Disposal

  • All organic waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers.

  • Aqueous waste from the work-up should be neutralized before disposal and may require treatment depending on local regulations. Do not dispose of organic solvents down the drain.

Conclusion

This application note provides a detailed and robust protocol for the scale-up synthesis of this compound. By focusing on the causality behind experimental choices, implementing rigorous in-process controls, and adhering to strict safety protocols, researchers and drug development professionals can confidently and reproducibly synthesize this key pharmaceutical intermediate. The successful implementation of this guide will facilitate the advancement of discovery programs that rely on this critical molecular scaffold.

References

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025).
  • SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Synerzine.
  • Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. (2002).
  • SAFETY D
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2020). PubMed Central.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017).
  • The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. AI Product Assistant.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
  • 2-Amino-3-methoxy-pyrazine and process for its preparation.
  • 2-Amino-3-methoxypyrazine. Chem-Impex.
  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2011).
  • Process for preparing 2-amino-5-chloropyridine.
  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). IJBPAS.
  • This compound. PubChem.
  • Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applic
  • Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde: Applic
  • 2-Amino-5-bromo-3-methoxypyrazine 95 5900-13-0. Sigma-Aldrich.

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Application Note: A Comprehensive Guide to Monitoring Reactions of 2-Amino-5-chloro-3-methoxypyrazine by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guidance for the effective monitoring of chemical reactions involving 2-Amino-5-chloro-3-methoxypyrazine using thin-layer chromatography (TLC). Recognizing the importance of this heterocyclic amine in pharmaceutical and agrochemical research, this guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the protocols are not just followed, but understood. This allows for informed troubleshooting and adaptation for a variety of reaction types. We will cover the selection of appropriate stationary and mobile phases, sample preparation, visualization techniques, and the interpretation of results, all grounded in established scientific principles.

Introduction: The Role of TLC in Modern Synthetic Chemistry

Thin-layer chromatography is an indispensable technique in the synthetic organic chemistry laboratory. Its rapidity, simplicity, and low cost make it the method of choice for the real-time monitoring of reaction progress.[1][2] For a substituted pyrazine like this compound, which serves as a versatile building block, tracking its conversion to a desired product is critical for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. The fundamental principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture). This differential migration allows for the separation of the starting material, intermediates, and products based on their polarity.

The structure of this compound (C₅H₆ClN₃O, Molar Mass: 159.57 g/mol ) presents several key features that influence its chromatographic behavior: a basic amino group, a halogen substituent, a methoxy group, and the nitrogen-containing pyrazine ring.[3] These functional groups dictate the molecule's polarity and its potential interactions with the stationary phase and various visualization agents.

Foundational Principles: Crafting a Validated TLC System

A robust TLC protocol is a self-validating system. This means that the choices made in setting up the TLC experiment are based on sound chemical principles, leading to reproducible and reliable results.

The Stationary Phase: The Arena of Separation

For most applications involving aromatic amines like this compound, silica gel is the stationary phase of choice.[4][5] Silica gel (SiO₂) is a polar adsorbent, and its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar analytes. The primary interaction governing separation on silica gel is adsorption, where more polar compounds adsorb more strongly to the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

The Mobile Phase: The Engine of Separation

The choice of the mobile phase, or eluent, is critical for achieving good separation. The eluent's role is to move the analytes up the TLC plate. A more polar eluent will have a stronger affinity for the stationary phase, displacing the analytes and causing them to move further up the plate. The ideal mobile phase should provide a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.[2]

For aromatic amines, common mobile phases consist of a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).[6] The polarity of the eluent can be fine-tuned by adjusting the ratio of these solvents. For particularly basic amines that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can improve spot shape by neutralizing acidic sites on the silica.[6]

Table 1: Recommended Starting Solvent Systems for TLC of this compound

Solvent System (v/v)PolarityRationale and Applications
Hexane / Ethyl Acetate (e.g., 4:1 to 1:1)Low to MediumA standard starting point for many organic compounds. Adjusting the ratio allows for fine-tuning of polarity.
Dichloromethane / Methanol (e.g., 98:2 to 90:10)Medium to HighUseful for more polar products that do not move in hexane/ethyl acetate systems.
Toluene / Ethyl Acetate (e.g., 9:1 to 1:1)Low to MediumToluene can provide different selectivity for aromatic compounds compared to hexane.
Butanol / Acetic Acid / Water (e.g., 4:1:1)HighA polar, protic system often used for highly polar compounds like amino acids, but can be effective for some heterocyclic amines.[7]

Experimental Protocols: From Reaction Vial to Visualized Plate

This section provides a step-by-step methodology for monitoring a reaction involving this compound.

Materials and Reagents
  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Solvents for the mobile phase (HPLC grade)

  • Visualization agents (see Table 2)

  • Heat gun or hot plate

  • UV lamp (254 nm and 365 nm)

  • Forceps

Step-by-Step Protocol for Reaction Monitoring
  • Chamber Preparation : Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber. Close the lid and allow the chamber to saturate with solvent vapors for 5-10 minutes. This ensures a uniform solvent front and improves reproducibility.[8]

  • Plate Preparation : Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three small, equidistant points on this line for spotting.[8]

  • Sample Spotting :

    • Lane 1 (Starting Material) : Dilute a small sample of the this compound starting material in a suitable volatile solvent (e.g., ethyl acetate or the reaction solvent). Using a capillary tube, apply a small spot to the leftmost mark on the baseline.

    • Lane 2 (Co-spot) : On the center mark, first spot the starting material as in Lane 1. Then, without allowing the spot to become too large, carefully spot the reaction mixture directly on top of the starting material spot. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if Rf values are close.[1][9]

    • Lane 3 (Reaction Mixture) : Take a small aliquot of the reaction mixture and spot it on the rightmost mark.[1]

  • Plate Development : Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the baseline is above the level of the mobile phase. Close the lid and allow the solvent to ascend the plate by capillary action.

  • Completion and Marking : Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[2]

  • Drying : Allow the plate to air dry completely in a fume hood to evaporate all residual mobile phase.

Visualization: Making the Invisible, Visible

Since this compound and its derivatives may be colorless, visualization techniques are required.[10]

  • UV Light : The pyrazine ring in the starting material is aromatic and should be UV active. Examine the dried plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against the fluorescent background of the plate.[10][11] Circle the observed spots with a pencil.

  • Chemical Staining : Following UV visualization, a chemical stain can be used for more sensitive detection or to visualize UV-inactive compounds. The presence of the primary amino group in the starting material makes it particularly amenable to specific stains.

Table 2: Recommended Visualization Stains

StainPreparationProcedureExpected Result for Amines
Potassium Permanganate (KMnO₄) Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[12]Briefly dip the plate in the solution, then gently warm with a heat gun.Yellow to brown spots on a purple background. Good for oxidizable groups, including amines.[10][13][14]
Ninhydrin Dissolve 0.3 g ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[11][12]Dip the plate in the solution and heat gently with a heat gun until color develops.Primary amines typically give pink, purple, or reddish-brown spots.[8][15][16]
p-Anisaldehyde Add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde to 350 mL of ice-cold ethanol. Cautiously add 50 mL of concentrated H₂SO₄.[12]Dip the plate and heat with a heat gun.Can produce a range of colors for different functional groups, often useful for distinguishing product from starting material.[10]
Phosphomolybdic Acid (PMA) 10% solution of phosphomolybdic acid in ethanol.[11][12]Dip the plate and heat with a heat gun.A good general stain that produces blue-green spots for a wide variety of organic compounds.

dot

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare & Saturate TLC Chamber spot_sm Spot Starting Material (SM) prep_plate Prepare & Mark TLC Plate prep_plate->spot_sm spot_co Spot Co-spot (SM + Reaction) spot_sm->spot_co spot_rxn Spot Reaction Mixture spot_co->spot_rxn develop Develop Plate in Chamber spot_rxn->develop dry Dry Plate & Mark Solvent Front develop->dry visualize_uv Visualize under UV Light (254 nm) dry->visualize_uv visualize_stain Stain Plate (e.g., Ninhydrin) visualize_uv->visualize_stain analyze Analyze Spot Positions (Rf) & Intensities visualize_stain->analyze conclusion Determine Reaction Progress analyze->conclusion

Caption: Workflow for monitoring reaction progress by TLC.

Interpreting the Results: A Chemist's Guide to the TLC Plate

The developed and visualized TLC plate provides a snapshot of the reaction's status.

  • Starting Material (Lane 1) : This lane shows the Rf value of the pure this compound.

  • Reaction Mixture (Lane 3) : This lane shows all the components in the reaction vessel.

    • If the reaction has not started, you will see a single spot with the same Rf as the starting material.

    • As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, and a new spot (or spots) corresponding to the product(s) will appear.

    • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1]

  • Co-spot (Lane 2) : This lane helps to resolve any ambiguity. The starting material spot in this lane should align perfectly with the spot in Lane 1 and the corresponding spot in Lane 3.[9]

dot

Caption: Interpreting a typical reaction monitoring TLC plate.

Conclusion

This application note provides a comprehensive framework for developing a reliable TLC protocol to monitor reactions of this compound. By understanding the principles of stationary and mobile phase selection, and by employing appropriate visualization techniques, researchers can gain valuable insights into their reaction's progress. The key to successful TLC monitoring lies not in a single, rigid protocol, but in the rational application of chromatographic principles to the specific chemical transformation being studied.

References

  • CP Lab Safety. Ninhydrin, (contains Acetic Acid) Ethanol Solution [for TLC Stain], 500 mL. [Link]
  • Chemistry LibreTexts. (2022). 2.1.
  • Organic Chemistry
  • University of Rochester, Department of Chemistry. TLC Stains and Dips. [Link]
  • Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Letters in Organic Chemistry, 6(8), 609-612.
  • University of Rochester, Department of Chemistry. TLC Stains. [Link]
  • Hans, R. TLC stains. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10797036, this compound. [Link]
  • Mohammad, A., & Haq, N. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Separation Science and Technology, 37(2), 363-377.
  • Taylor & Francis Online. (2007).
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  • Sejer Pedersen, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]
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Application Notes and Protocols for the Derivatization of 2-Amino-5-chloro-3-methoxypyrazine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in drug design. This guide focuses on 2-Amino-5-chloro-3-methoxypyrazine, a versatile starting material for generating diverse chemical libraries for biological screening. We provide an in-depth analysis of derivatization strategies targeting its two key reactive handles: the C2-amino group and the C5-chloro substituent. Detailed, field-tested protocols for amide coupling, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination are presented, alongside a strategic framework for subsequent biological evaluation, specifically focusing on kinase inhibition assays.

Introduction: The Strategic Value of the Pyrazine Core

Pyrazine derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The starting material, this compound, offers two distinct and orthogonal points for chemical modification. The nucleophilic amino group at the C2 position is ideal for reactions like acylation, while the electrophilic C5 position, activated by the pyrazine ring's electron-deficient nature, is primed for palladium-catalyzed cross-coupling reactions.[5] This dual reactivity allows for the systematic and independent introduction of diverse functionalities, enabling a thorough exploration of the chemical space around the pyrazine core to identify novel bioactive molecules.

Derivatization Strategies: A Dual-Pronged Approach

The generation of a compound library from this compound hinges on the selective functionalization of its amino and chloro groups. The methoxy group at C3 provides an additional point of modulation, though it is generally less reactive and often retained as a key structural feature.

G cluster_0 C2-Amino Group Derivatization cluster_1 C5-Chloro Group Derivatization start 2-Amino-5-chloro- 3-methoxypyrazine Amide Amide Coupling (Acyl Halides, Carboxylic Acids) start->Amide RCOCl or RCOOH, Coupling Agent Suzuki Suzuki-Miyaura Coupling (Boronic Acids/Esters) start->Suzuki ArB(OH)2, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->Buchwald R'R''NH, Pd Catalyst, Base Product1 C2-Amide Derivatives Amide->Product1 Product2 C5-Aryl/Heteroaryl Derivatives Suzuki->Product2 Product3 C5-Amino Derivatives Buchwald->Product3

Caption: Core derivatization pathways for this compound.

Functionalization of the C2-Amino Group: Amide Bond Formation

The formation of an amide bond is one of the most robust and frequently employed reactions in medicinal chemistry.[6] However, the 2-aminopyrazine moiety presents a specific challenge: its amino group is a weak nucleophile due to the electron-withdrawing nature of the pyrazine ring. Standard amide coupling conditions (e.g., HATU, EDC/HOBt) can be inefficient.[7][8]

Expert Insight: To overcome this low reactivity, more potent activation methods are required. A highly effective strategy involves the in-situ generation of a mixed anhydride using methanesulfonyl chloride (MsCl) and a non-nucleophilic base like N-methylimidazole (NMI).[7][8] This method creates a highly activated carboxylic acid species capable of reacting efficiently with the electron-deficient aminopyrazine.

Functionalization of the C5-Chloro Group: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds, offering broad functional group tolerance and high yields.[9][10]

  • Suzuki-Miyaura Cross-Coupling: This reaction is a premier method for installing aryl or heteroaryl groups by forming a new C-C bond between the C5 position and a boronic acid or ester.[11][12] The electron-deficient character of the chloropyrazine ring facilitates the initial oxidative addition step, making even the relatively inert C-Cl bond susceptible to coupling with modern catalyst systems.[5] The choice of palladium catalyst and ligand is critical for achieving high efficiency.

  • Buchwald-Hartwig Amination: This reaction enables the synthesis of C-N bonds, coupling the C5 position with a wide array of primary and secondary amines.[9][13][14] This is a powerful method for introducing diverse amine functionalities, which are common pharmacophoric elements. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃).[13][15]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: General Procedure for Amide Coupling via MsCl/NMI Activation

This protocol describes the parallel synthesis of a small library of amides from this compound and a selection of carboxylic acids.

G cluster_workflow Amide Coupling Workflow start 1. Dissolve Carboxylic Acid (1.1 eq) & NMI (3.0 eq) in DCM step2 2. Cool solution to 0°C start->step2 step3 3. Add MsCl (1.5 eq) dropwise, stir for 30 min at 0°C step2->step3 step4 4. Add this compound (1.0 eq) in DCM step3->step4 step5 5. Warm to RT, stir for 4-12 h (Monitor by TLC/LC-MS) step4->step5 step6 6. Quench with sat. aq. NaHCO₃ step5->step6 step7 7. Extract with DCM, dry over Na₂SO₄ step6->step7 step8 8. Concentrate and purify (Column Chromatography) step7->step8 end_node Characterized C2-Amide Product step8->end_node

Caption: Step-by-step workflow for the synthesis of pyrazine carboxamides.

Materials:

  • This compound

  • Aryl/heteroaryl/aliphatic carboxylic acids (e.g., benzoic acid, 4-fluorobenzoic acid, thiophene-2-carboxylic acid)

  • N-Methylimidazole (NMI)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the selected carboxylic acid (1.1 mmol, 1.1 eq) and N-methylimidazole (3.0 mmol, 3.0 eq) in anhydrous DCM (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add methanesulfonyl chloride (1.5 mmol, 1.5 eq) dropwise to the stirred solution. A precipitate may form. Stir the mixture at 0°C for 30 minutes to ensure complete activation.

  • In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL) and add this solution to the activated acid mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of an arylboronic acid to the C5 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/Water 4:1).

  • Seal the vial and heat the reaction mixture to 80-100°C for 6-18 hours, or until the starting material is consumed as monitored by TLC/LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (25 mL) and water (25 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to afford the C5-aryl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes the amination of the C5 position.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine) (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In an oven-dried vial inside a glovebox, combine the palladium pre-catalyst (0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%).

  • Add this compound (1.0 mmol, 1.0 eq) and the base (1.5 mmol, 1.5 eq).

  • Add the anhydrous solvent (5 mL), followed by the amine (1.2 mmol, 1.2 eq).

  • Seal the vial, remove from the glovebox, and heat to 90-110°C for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired C5-amino product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Biological Screening: A Framework for Activity Assessment

Pyrazine derivatives are known inhibitors of various protein kinases, making kinase inhibition assays a logical first step in biological screening.[16]

G cluster_workflow Biological Screening Cascade start 1. Primary Screen: Single high concentration (e.g., 10 µM) against a target kinase step2 2. Identify 'Hits': Compounds showing >50% inhibition start->step2 step3 3. Dose-Response Assay: Generate IC₅₀ curves for active hits step2->step3 step4 4. Selectivity Profiling: Screen potent compounds against a panel of related kinases step3->step4 step5 5. Cellular Assays: Evaluate top compounds in relevant cell-based models (e.g., cell viability, target phosphorylation) step4->step5 end_node Lead Candidate step5->end_node

Caption: A typical workflow for screening newly synthesized compounds.

Protocol 4: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general template for assessing the inhibitory activity of synthesized compounds against a target protein kinase using a luminescence-based assay (e.g., ADP-Glo™).

Materials:

  • Synthesized pyrazine derivatives dissolved in DMSO (10 mM stock)

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • ADP-Glo™ Kinase Assay reagents (or similar detection system)

  • White, opaque 384-well microplates

  • Positive control inhibitor (e.g., Staurosporine)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no compound" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer. Add this mix to the wells containing the compounds.

    • Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for the target kinase.

    • Incubate the plate at room temperature for 1-2 hours.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (DMSO only) and negative (no enzyme) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Summarizing Screening Results

Results from the primary screen and subsequent IC₅₀ determinations should be tabulated for clear comparison and structure-activity relationship (SAR) analysis.

Compound IDR¹ Group (at C2)R² Group (at C5)% Inhibition @ 10 µMIC₅₀ (µM)
PYZ-001 -NH-CO-Ph-Cl85%1.2
PYZ-002 -NH-CO-(4-F-Ph)-Cl92%0.8
PYZ-003 -NH₂-(4-MeO-Ph)65%5.4
PYZ-004 -NH₂-Morpholino78%2.1
PYZ-005 -NH-CO-Ph-(4-MeO-Ph)98%0.15

Conclusion

This compound is an exceptionally valuable building block for constructing diverse libraries of potential drug candidates. By strategically applying robust chemical transformations such as amide coupling and palladium-catalyzed cross-coupling, researchers can systematically explore the structure-activity landscape of this privileged scaffold. The protocols and strategies outlined in this guide provide a comprehensive framework for the synthesis, purification, characterization, and subsequent biological evaluation of novel pyrazine derivatives, paving the way for the discovery of new therapeutic agents.

References

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  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]
  • Gangjee, A., et al. (2012). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry, 20(22), 6723-6734. [Link]
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Hassan, J., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Li, J., et al. (2010). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 20(15), 4471-4474. [Link]
  • YMER. (n.d.).
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  • ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(13), 5183. [Link]
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  • ResearchGate. (2025). ChemInform Abstract: Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine.
  • Wikipedia. (n.d.).
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  • Google Patents. (n.d.). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
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Troubleshooting & Optimization

minimizing byproduct formation in 2-Amino-5-chloro-3-methoxypyrazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Reactivity of 2-Amino-5-chloro-3-methoxypyrazine

This compound is a versatile building block in medicinal chemistry, featuring a unique substitution pattern that offers multiple avenues for synthetic elaboration. The pyrazine core, being electron-deficient, is pre-disposed to certain reaction pathways. The interplay between the activating amino and methoxy groups and the deactivating chloro substituent governs its reactivity. Understanding this electronic landscape is paramount to controlling reaction outcomes.

The primary reaction types encountered with this substrate are:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds.

    • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride by a nucleophile.

Each of these transformations, while powerful, is susceptible to specific side reactions that can complicate purification and reduce yields. The following sections will delve into these challenges and provide actionable solutions.

Section 2: Troubleshooting Guide for Byproduct Formation

This section is formatted in a question-and-answer style to address common issues observed during reactions with this compound and structurally similar compounds.

Suzuki-Miyaura Coupling

Question 1: I am observing significant amounts of a byproduct with a mass corresponding to the starting material without the chlorine atom (hydrodechlorination). What is causing this and how can I prevent it?

Answer: Hydrodechlorination is a common byproduct in palladium-catalyzed cross-coupling reactions, particularly with less reactive aryl chlorides.[1] This side reaction occurs when the palladium intermediate, formed after oxidative addition of the aryl chloride, undergoes a reaction that introduces a hydride ligand, which then reductively eliminates with the aryl group to form the dehalogenated product.[1]

Causality and Mitigation Strategies:

Potential Cause Explanation Recommended Solution
Suboptimal Ligand Choice The ligand plays a crucial role in stabilizing the palladium center and promoting the desired catalytic cycle. Insufficiently bulky or electron-rich ligands may not effectively prevent side reactions.Utilize bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are known to be effective for the coupling of aryl chlorides.[2]
Presence of Protic Impurities Water or other protic impurities in the reaction mixture can serve as a source of protons, leading to hydrodechlorination.Ensure all solvents and reagents are rigorously dried and degassed before use. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is critical.
Inefficient Transmetalation If the transmetalation step with the boronic acid is slow, the palladium intermediate has a longer lifetime, increasing the probability of side reactions.The choice of base is critical for efficient transmetalation. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2]
High Reaction Temperature Elevated temperatures can promote decomposition of the catalyst and increase the rate of side reactions.While C-Cl bond activation often requires heat, it is advisable to screen a range of temperatures to find the minimum required for efficient coupling.

Experimental Protocol: General Starting Point for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add this compound, boronic acid, base, Pd catalyst, and ligand to a dry flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add degassed solvent. B->C D 4. Heat to the desired temperature with stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool, dilute with organic solvent, and wash with aqueous solution. E->F G 7. Dry organic layer and concentrate. F->G H 8. Purify by column chromatography. G->H

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

Question 2: My Suzuki-Miyaura reaction is sluggish and gives a low yield of the desired product. What can I do to improve it?

Answer: The low reactivity of the C-Cl bond in your starting material, potentially exacerbated by the electron-donating amino and methoxy groups, is a likely culprit.[2] Optimizing the catalytic system is key to overcoming this challenge.

Troubleshooting Low Reactivity:

Parameter to Optimize Recommendation Rationale
Palladium Precatalyst Screen different palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.The choice of palladium precursor can influence the rate of formation of the active Pd(0) catalyst.
Ligand A thorough ligand screen is highly recommended. Consider bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2]These ligands are designed to promote the challenging oxidative addition of aryl chlorides.[2]
Base Evaluate a range of bases from weaker (e.g., Na₂CO₃, K₂CO₃) to stronger (e.g., K₃PO₄, Cs₂CO₃).The base plays a crucial role in the transmetalation step, and its effectiveness can be solvent and substrate-dependent.[3]
Solvent Common solvent systems include dioxane/water, toluene, or THF. The ratio of organic solvent to water can also be optimized.The solvent affects the solubility of the reagents and the stability and activity of the catalyst.
Temperature Gradually increase the reaction temperature, monitoring for product formation and byproduct generation.Higher temperatures can overcome the activation energy barrier for C-Cl bond cleavage but may also lead to decomposition.
Buchwald-Hartwig Amination

Question 3: I am attempting a Buchwald-Hartwig amination and observe the formation of a hydrodechlorination byproduct. Why is this happening?

Answer: Similar to the Suzuki-Miyaura coupling, hydrodechlorination can occur in Buchwald-Hartwig aminations. An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[4]

Mitigation Strategies:

  • Ligand Selection: The use of bulky, electron-rich ligands is crucial to favor the desired reductive elimination over side reactions. Bidentate phosphine ligands like BINAP or DPPF have been shown to be effective.[4]

  • Base Selection: The choice of base can influence the reaction pathway. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl Product Coupled Product AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R2NH Amido Amido Complex AmineCoord->Amido - HX, + Base Amido->Pd0 Reductive Elimination Byproduct Hydrodechlorination Byproduct Amido->Byproduct β-Hydride Elimination (Side Reaction)

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination highlighting the potential for a side reaction.

Question 4: My Buchwald-Hartwig amination is not proceeding to completion. How can I drive the reaction forward?

Answer: Incomplete conversion can be due to several factors, including catalyst deactivation or an unfavorable equilibrium.

Troubleshooting Incomplete Conversion:

Parameter to Optimize Recommendation Rationale
Catalyst Loading While typically low, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.A higher catalyst concentration can compensate for any deactivation pathways.
Base Stoichiometry Ensure at least a stoichiometric amount of a strong base is used. An excess of the base is often beneficial.The base is consumed during the reaction to neutralize the generated acid.
Amine Equivalents Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.Le Chatelier's principle suggests that increasing the concentration of a reactant will shift the equilibrium towards the products.
Reaction Time and Temperature Increase the reaction time and/or temperature, while monitoring for byproduct formation.Some challenging couplings require prolonged heating to achieve full conversion.
Nucleophilic Aromatic Substitution (SNAr)

Question 5: I am trying to perform an SNAr reaction with an oxygen or sulfur nucleophile, but the reaction is very slow. What can I do?

Answer: While the pyrazine ring is electron-deficient, which facilitates SNAr, the electron-donating amino and methoxy groups can partially counteract this effect, reducing the electrophilicity of the carbon bearing the chlorine.[6][7]

Strategies to Promote SNAr:

  • Increase Nucleophile Strength: Use a stronger nucleophile if possible. For example, if using an alcohol, deprotonating it first with a strong base (e.g., NaH) to form the more nucleophilic alkoxide will significantly accelerate the reaction.

  • Elevated Temperatures: SNAr reactions often require heating to proceed at a reasonable rate. Microwave irradiation can also be an effective method for accelerating these reactions.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[8]

Question 6: Could the nucleophile react at other positions on the pyrazine ring?

Answer: While the chlorine at the 5-position is the most likely site for nucleophilic attack due to it being a good leaving group, the possibility of competing reactions at other positions, though less likely, should be considered, especially under harsh conditions. The regioselectivity of nucleophilic aromatic substitution is influenced by the stability of the intermediate Meisenheimer complex.[8] The electron-withdrawing nitrogen atoms in the pyrazine ring activate the ring towards nucleophilic attack.[6][7] Careful characterization of the product mixture is essential to confirm the desired regioselectivity.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound starting material?

A1: Without a specific synthetic route for this exact molecule being widely published, we can infer potential impurities from the synthesis of similar compounds. For example, in the synthesis of related chloropyridines, over-chlorination to form di-chloro species can be a side reaction.[9] It is also possible that regioisomers are formed during the synthesis. Always ensure the purity of your starting material by appropriate analytical techniques (NMR, LC-MS, etc.) before use.

Q2: I am observing the formation of a dimeric byproduct. What could be the cause?

A2: Dimerization can occur through various mechanisms. For instance, under certain conditions, amino-substituted pyrazines can undergo self-condensation or dimerization reactions.[10][11][12] In the context of cross-coupling reactions, homocoupling of the starting material or the boronic acid can also lead to dimeric byproducts. Optimizing the reaction conditions, particularly the catalyst system and reaction temperature, can help minimize these side reactions.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. Developing a good TLC system that separates the starting material, product, and major byproducts is crucial. For more quantitative analysis and to identify byproducts, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.

Q4: What are the best practices for setting up these reactions to ensure reproducibility and minimize side reactions?

A4:

  • Inert Atmosphere: Always use a robust inert atmosphere (argon or nitrogen) for palladium-catalyzed reactions to prevent catalyst oxidation.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • High-Purity Reagents: Use high-purity reagents and ensure they are dry.

  • Systematic Optimization: When developing a new reaction, systematically screen key parameters (catalyst, ligand, base, solvent, temperature) to find the optimal conditions.

This technical support guide is intended to be a living document. As more specific literature on the reactivity of this compound becomes available, this guide will be updated. We encourage researchers to use this information as a starting point for their investigations and to employ rigorous analytical techniques to characterize all reaction products.

References

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing).
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed.
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed.
  • (PDF) Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C - ResearchGate.
  • The Buchwald-Hartwig Amination Reaction - YouTube.
  • Buchwald–Hartwig amination - Wikipedia.
  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - NIH.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Chem 341L - Competitive Nucleophiles Video Prelab - YouTube.
  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants - Wiley Online Library.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed.
  • nucleophilic aromatic substitutions - YouTube.
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ) - ResearchGate.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Dimerization reactions of amino acids by pyrolysis - ResearchGate.
  • US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents.
  • Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - MDPI.
  • Methoxypyrazines biosynthesis and metabolism in grape: A review - ResearchGate.
  • Sporidesmins. Part IV. The synthesis of 2-amino-5-chloro-3,4-dimethoxybenzoic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-5-chloro-3-methoxypyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-3-methoxypyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this important heterocyclic compound. As a key intermediate in various pharmaceutical and agrochemical research areas, the efficient synthesis of this molecule is of paramount importance.

This document provides a comprehensive, troubleshooting-oriented guide based on established chemical principles and analogous reactions. We will explore a proposed synthetic pathway, address common challenges you may encounter, and provide optimized reaction conditions and detailed experimental protocols.

Proposed Synthetic Pathway

A reliable and logical synthetic route to this compound commences with the commercially available starting material, 2-aminopyrazine. The proposed three-step synthesis is as follows:

  • Step 1: Electrophilic Chlorination. Selective chlorination of 2-aminopyrazine at the 5-position to yield 2-amino-5-chloropyrazine.

  • Step 2: Electrophilic Bromination. Introduction of a bromine atom at the 3-position of 2-amino-5-chloropyrazine to form 2-amino-3-bromo-5-chloropyrazine.

  • Step 3: Nucleophilic Methoxylation. Selective displacement of the bromine atom with a methoxy group to afford the final product, this compound.

Synthetic_Pathway 2-Aminopyrazine 2-Aminopyrazine 2-Amino-5-chloropyrazine 2-Amino-5-chloropyrazine 2-Aminopyrazine->2-Amino-5-chloropyrazine Step 1: Chlorination (e.g., NCS, CH2Cl2) 2-Amino-3-bromo-5-chloropyrazine 2-Amino-3-bromo-5-chloropyrazine 2-Amino-5-chloropyrazine->2-Amino-3-bromo-5-chloropyrazine Step 2: Bromination (e.g., NBS, MeCN) This compound This compound 2-Amino-3-bromo-5-chloropyrazine->this compound Step 3: Methoxylation (NaOMe, MeOH)

Caption: Proposed three-step synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis.

General Questions

Q: How can I effectively monitor the progress of each reaction step?

A: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring these reactions. Use a suitable solvent system, such as ethyl acetate/hexane, to achieve good separation between the starting material, intermediates, and the product. Visualization can be done under UV light (254 nm). For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed on small aliquots taken from the reaction mixture.

Step 1: Chlorination of 2-Aminopyrazine

Q1: My chlorination of 2-aminopyrazine is resulting in a low yield of 2-amino-5-chloropyrazine and the formation of multiple chlorinated byproducts. How can I improve this?

A: This is a common issue arising from the high reactivity of the 2-aminopyrazine ring. The primary side product is often 2-amino-3,5-dichloropyrazine.[1] Here’s how to troubleshoot:

  • Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is a milder and more selective chlorinating agent compared to chlorine gas.[2][3] Using one equivalent of NCS is crucial to minimize di-chlorination.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature, typically 0°C, is essential to control the reaction rate and improve selectivity.[3] Running the reaction at room temperature or higher will likely lead to over-chlorination.

  • Solvent: Dichloromethane (DCM) is a suitable solvent for this reaction.[3]

  • Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction as soon as the starting material is consumed will prevent the formation of di-chlorinated products. Extended reaction times can lead to the slow formation of the undesired byproduct.[1]

Table 1: Optimization of Chlorination Conditions

ParameterRecommended ConditionRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Milder and more selective than Cl2 gas, reducing over-chlorination.[2][3]
Stoichiometry 1.0 equivalent of NCSPrevents di-substitution.
Temperature 0°CControls exothermicity and improves selectivity for mono-chlorination.[3]
Solvent Dichloromethane (CH2Cl2)Inert solvent that provides good solubility for the reactants.[3]
Monitoring TLC (e.g., 1:1 Hexane/Ethyl Acetate)Allows for timely quenching of the reaction upon consumption of starting material.

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start -> check_byproducts; check_byproducts -> over_chlorination [label="Yes"]; over_chlorination -> solution1; over_chlorination -> solution2; over_chlorination -> solution3; check_byproducts -> start [label="No, just low conversion", style=dashed]; }

Caption: Troubleshooting logic for the chlorination of 2-aminopyrazine.

Q2: I'm having difficulty purifying the 2-amino-5-chloropyrazine from the reaction mixture.

A: Purification can be challenging due to the similar polarities of the product and byproducts.

  • Work-up: After the reaction, a wash with an aqueous solution of sodium bicarbonate can help remove any acidic impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system like ethanol/water or toluene can be effective.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is recommended. A gradient elution with hexane and ethyl acetate is typically effective.[3]

Step 2: Bromination of 2-Amino-5-chloropyrazine

Q3: My bromination of 2-amino-5-chloropyrazine is not proceeding selectively to the 3-position.

A: The amino group at the 2-position is strongly activating and directs electrophilic substitution to the 3- and 5-positions. Since the 5-position is already occupied by chlorine, the 3-position is the next most activated site. However, improper conditions can lead to lack of selectivity.

  • Brominating Agent: N-bromosuccinimide (NBS) is the preferred reagent for this transformation, as it is a milder source of electrophilic bromine than liquid bromine.

  • Solvent: Acetonitrile or another polar aprotic solvent is a good choice.

  • Temperature: Running the reaction at room temperature or with gentle heating is usually sufficient. Avoid high temperatures which can lead to decomposition or side reactions.

Step 3: Methoxylation of 2-Amino-3-bromo-5-chloropyrazine

Q4: The methoxylation reaction is sluggish, and I have a low conversion to the final product.

A: This step is a nucleophilic aromatic substitution (SNAr). The success of this reaction depends on several factors.

  • Reactivity of Halides: The carbon-bromine bond is generally more labile than the carbon-chlorine bond in SNAr reactions. The bromine at the 3-position, activated by the ortho-amino group, should be selectively displaced.

  • Methoxide Source: Use a fresh solution of sodium methoxide in methanol. You can prepare it by carefully adding sodium metal to anhydrous methanol. The concentration of the methoxide solution is important; a 25-30% solution is typically effective.

  • Temperature: The reaction often requires heating. Refluxing in methanol is a common condition for such substitutions.[4]

  • Exclusion of Water: The presence of water can lead to the formation of hydroxypyrazine byproducts and will consume the sodium methoxide. Ensure all glassware is dry and use anhydrous methanol.

Table 2: Optimization of Methoxylation Conditions

ParameterRecommended ConditionRationale
Methoxide Source Sodium methoxide in anhydrous methanolProvides the nucleophile for the SNAr reaction. Anhydrous conditions prevent side reactions.
Solvent Anhydrous MethanolServes as both the solvent and the source of the methoxy group (with sodium).
Temperature Reflux (approx. 65°C)Provides the necessary activation energy for the substitution.[4]
Reaction Time 4-12 hoursMonitor by TLC to determine the optimal reaction time.

Q5: I am observing the formation of byproducts, possibly from the displacement of the chlorine atom.

A: While the bromine at the 3-position is more activated, prolonged reaction times or very high temperatures could potentially lead to the displacement of the chlorine at the 5-position as well, or other decomposition pathways.

  • Controlled Heating: Use a controlled heating source (oil bath) to maintain a steady reflux. Avoid overheating.

  • Monitor the Reaction: Use TLC to track the formation of the desired product and the disappearance of the starting material. Stop the reaction once the starting material is consumed to minimize the formation of byproducts.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloropyrazine
  • To a solution of 2-aminopyrazine (1 equivalent) in dichloromethane (10-15 mL per gram of aminopyrazine), cool the mixture to 0°C in an ice bath.

  • Add N-chlorosuccinimide (1.0 equivalent) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.[3]

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Step 2: Synthesis of 2-Amino-3-bromo-5-chloropyrazine
  • Dissolve 2-amino-5-chloropyrazine (1 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (1.0 equivalent) portion-wise at room temperature.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be used in the next step, or purified by recrystallization if necessary.

Step 3: Synthesis of this compound
  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 equivalents) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 2-amino-3-bromo-5-chloropyrazine (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.[4]

  • After cooling to room temperature, carefully neutralize the excess sodium methoxide with dilute hydrochloric acid until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

References

  • Aminopyrazine | 5049-61-6 - ChemicalBook
  • CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google P
  • EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines - Google P
  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH
  • US2396067A - Preparation of 2-aminopyrazine - Google P
  • DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google P
  • The Chemistry Behind 2-Amino-5-chloropyrazine: Synthesis and Applic
  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P
  • US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - NIH
  • 2-AMINO-3-METHOXYPYRAZINE synthesis - ChemicalBook
  • US9458115B2 - Synthesis of substituted pyrazines - Google P
  • Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF - ResearchG
  • Deaminative chlorin
  • Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC - NIH
  • Biosynthesis of 2-methoxy-3-isopropylpyrazine in Pseudomonas perolens | Journal of Agricultural and Food Chemistry - ACS Public
  • 2-Amino-5-chloropyrazine 98.0+%, TCI America™ | Fisher Scientific
  • Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution
  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google P
  • 2-Amino-5-chloropyrazine synthesis - ChemicalBook
  • Synthesis of 2-amino-5-methoxy pyridine - PrepChem.com
  • PYRAZINE- AND PYRIDINE-SUBSTITUTED PROP-2-YN-1-OLS, BUT-3-YN-2-OLS, AND BUT-3-YN-2-ONES – PURIFICATION, STABILITY, AND HANDLING REVISED | Chemistry of Heterocyclic Compounds

Sources

Technical Support Center: Purification of 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-5-chloro-3-methoxypyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key pyrazine intermediate. Here, we address specific experimental issues in a question-and-answer format, grounded in established scientific principles to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Purification Strategy

Q1: My synthesis of this compound has yielded a crude solid. How do I decide on the best purification method?

A1: The choice of purification method depends critically on the purity of your crude product and the nature of the impurities. A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.[1]

  • High Crude Purity (>90%): If your crude product is relatively clean with minor impurities, recrystallization is often the most efficient method for obtaining high-purity material.

  • Complex Mixture (<90% Purity): If the crude product contains multiple byproducts or significant amounts of starting material, column chromatography is the preferred method due to its superior resolving power for separating components with different polarities.[2]

  • Acidic or Basic Impurities: If you suspect the presence of acidic or basic impurities, a preliminary acid-base extraction during the work-up can simplify the final purification. For instance, unreacted amino-containing starting materials can be removed by washing the organic layer with a dilute acid solution.

Below is a decision-making workflow to guide your choice:

Purification_Strategy start Crude Product assess_purity Assess Purity (TLC/HPLC) start->assess_purity acid_base_check Acidic/Basic Impurities? assess_purity->acid_base_check is_high_purity Purity > 90%? recrystallize Recrystallization is_high_purity->recrystallize Yes column_chrom Column Chromatography is_high_purity->column_chrom No final_product Pure Product recrystallize->final_product column_chrom->final_product acid_base_check->is_high_purity No acid_base_extract Acid-Base Extraction during Work-up acid_base_check->acid_base_extract Yes acid_base_extract->is_high_purity

Fig 1. Decision workflow for selecting a purification method.
Section 2: Troubleshooting Recrystallization

Q2: I've dissolved my crude this compound in a hot solvent, but no crystals form upon cooling. What's going wrong?

A2: This is a common issue that can arise from several factors:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod just below the solvent surface or by adding a "seed" crystal of the pure compound.

  • Excess Solvent: You may have used too much solvent, making the solution too dilute for crystals to form. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[3] Try removing some solvent under reduced pressure and allowing the concentrated solution to cool again.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3] Data on similar pyrazine derivatives suggest that solvents like ethanol, ethyl acetate, or mixtures involving hexane could be effective starting points.[4][5]

Q3: Instead of crystals, an oil precipitated from the solution. How do I fix this?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

  • Solution 1: Lower the Cooling Temperature: Re-heat the solution until the oil redissolves, then allow it to cool much more slowly. A slower cooling rate promotes the formation of an ordered crystal lattice.

  • Solution 2: Use a Mixed-Solvent System: Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it becomes slightly turbid. Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[3] This technique effectively lowers the overall solvency, encouraging crystallization at a lower temperature.

Solvent System ComponentRoleExample for Pyrazine Derivatives
Good Solvent Dissolves the compound wellEthanol, Ethyl Acetate, Dichloromethane
Poor Solvent Compound has low solubilityWater, Hexane, Pentane

Q4: My product is still impure after recrystallization and has a brownish color. What should I do?

A4: This indicates that either the impurities have a very similar solubility profile to your product or that colored polymeric byproducts are present.[6]

  • For Persistent Impurities: A single recrystallization may be insufficient. A second recrystallization may be necessary. If purity does not improve, column chromatography is the next logical step.

  • For Color Impurities: Colored byproducts, often resulting from degradation or side reactions, can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration.[5]

Protocol for Decolorization with Activated Carbon:

  • Dissolve the crude product in the appropriate hot solvent.

  • Allow the solution to cool slightly to prevent flash boiling.

  • Add a very small amount of activated carbon (typically 1-2% of the solute's weight).

  • Gently swirl and heat the mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.

  • Allow the clear, colorless filtrate to cool and crystallize.

Section 3: Troubleshooting Column Chromatography

Q5: I'm having trouble separating my product from an impurity with a very similar Rf value on TLC. How can I improve the separation on a column?

A5: Achieving separation between spots with a small ΔRf requires optimizing the stationary and mobile phases.

  • Optimize the Mobile Phase: The best separation is often achieved with a solvent system that gives your target compound an Rf value between 0.3 and 0.7 on TLC.[7] To separate close-running spots, decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio).[3] Running a shallow polarity gradient during the column can also significantly improve resolution.[2]

  • Use High-Performance Silica: For difficult separations, using high-surface-area silica gel (>700 m²/g) can provide better resolution than standard flash silica.[2]

  • Change the Stationary Phase: If silica gel (which is acidic) fails, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or reversed-phase silica (C18).[3]

Q6: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation and mixed fractions. Why is this happening?

A6: Tailing is often caused by strong interactions between the analyte and the stationary phase, particularly with polar functional groups like amines.

  • Cause: The amino group on your pyrazine is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) to the mobile phase will neutralize the acidic sites on the silica, preventing the strong ionic interaction and resulting in sharper, more symmetrical peaks.[3]

Tailing_on_Silica cluster_0 Mechanism of Tailing cluster_1 Solution Pyrazine This compound (Basic Amine Group) Interaction Strong Acid-Base Interaction Pyrazine->Interaction Silica Silica Gel Surface (Acidic Si-OH Groups) Silica->Interaction Tailing Causes Tailing / Streaking Interaction->Tailing Triethylamine Add Triethylamine (Et3N) to Mobile Phase Neutralize Et3N Neutralizes Acidic Sites on Silica Triethylamine->Neutralize NoInteraction Prevents Strong Interaction with Pyrazine Neutralize->NoInteraction SharpPeak Results in Sharp, Symmetric Peak NoInteraction->SharpPeak

Fig 2. Cause and solution for compound tailing on silica gel.

Q7: My compound seems to be stuck on the column and won't elute, even with a highly polar solvent system like 100% ethyl acetate.

A7: This indicates a very strong interaction with the stationary phase or potential insolubility.

  • Increase Eluent Polarity Further: If ethyl acetate is not polar enough, switch to a more polar solvent. A common next step is to add methanol to the ethyl acetate (e.g., 5-10% methanol in ethyl acetate). Be aware that methanol can sometimes dissolve small amounts of silica gel.

  • Check for Precipitation: It is possible the compound precipitated at the top of the column when it was loaded. This can happen if the solvent used to dissolve the sample for loading is significantly less polar than the mobile phase. Ensure the sample is fully dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading.[8]

Section 4: Purity Assessment and Stability

Q8: How can I definitively assess the purity of my final product?

A8: A multi-technique approach provides the most comprehensive purity assessment.[9]

  • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis, offering high resolution and sensitivity to detect trace impurities.[1] A typical method would use a reversed-phase C18 column with a mobile phase like acetonitrile and water.[1]

  • NMR Spectroscopy: ¹H NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without needing a reference standard for each impurity.[1][9] The absence of unexpected signals is a strong indicator of high purity.

  • Mass Spectrometry (MS): Often coupled with GC or LC, MS confirms the mass-to-charge ratio of your compound, verifying its identity.[1]

TechniquePrimary Use for Purity AssessmentStrengthsLimitations
HPLC-UV Quantitative purity (% area)High resolution, sensitivity, and reproducibility.[1]Requires a chromophore; response factors can vary.
¹H NMR Structural confirmation and purity checkUnparalleled for structure; can quantify without impurity standards (qNMR).[1]Lower sensitivity compared to HPLC; overlapping signals can be an issue.
LC-MS Identity confirmation and impurity IDHigh sensitivity and specificity; provides molecular weight of impurities.[1]Ionization efficiency can vary greatly between compounds.

Q9: How should I store purified this compound? Is it prone to degradation?

A9: While specific stability data for this exact compound is not widely published, related aminopyrazine and chlorotriazine structures can be susceptible to degradation.[10] Amine-containing compounds can be sensitive to air oxidation, which may lead to discoloration over time. Halogenated heterocycles can be sensitive to light. Therefore, best practices for storage are crucial.

  • Storage Conditions: Store the purified solid in a tightly sealed, amber glass vial to protect it from light and air.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like nitrogen or argon before sealing.

  • Temperature: Store in a cool, dark, and dry place. Refrigeration is recommended for long-term stability.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 2-Amino-5-chloro-2'-fluorobenzophenone.
  • Pino, J. A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Journal of Chemical & Engineering Data. (2022). Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems. [Link]
  • Columbia University.
  • Google Patents. (2022). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
  • YouTube. (2019).
  • BenchChem. (2025). Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile.
  • BenchChem. (2025). A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone.
  • Weber, G. F., & Singer, T. P. (2004). Degradation of terbutylazine..., deisopropyl atrazine..., and chlorinated dimethoxy triazine... by zero valent iron and electrochemical reduction. Environmental Pollution, 129(2), 267-75. [Link]
  • Industrial & Engineering Chemistry Research. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

Sources

Technical Support Center: Storage and Handling of 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Amino-5-chloro-3-methoxypyrazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Improper storage can lead to degradation, compromising experimental outcomes and the quality of synthesized products. This guide provides in-depth, evidence-based protocols and troubleshooting advice to prevent and address the degradation of this compound during storage.

Understanding the Stability of this compound: A Multifactorial Approach

The stability of this compound is influenced by its unique chemical structure, which contains several reactive functional groups: an aromatic amine, a methoxy group, a chloro substituent, and the pyrazine ring itself. Each of these moieties is susceptible to specific degradation pathways.

Key Degradation Pathways:

  • Oxidation of the Amino Group: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen.[1] This process can lead to the formation of colored impurities and a decrease in the purity of the compound. The reaction can be accelerated by exposure to light and the presence of metal ions.

  • Hydrolysis of the Methoxy Group: The methoxy group on the pyrazine ring can undergo hydrolysis, particularly under acidic conditions, to form the corresponding hydroxy-pyrazine derivative.[2][3] This transformation alters the polarity and biological activity of the molecule.

  • Photodegradation: The presence of a chloro-substituent on the aromatic ring makes the molecule potentially susceptible to photodegradation upon exposure to UV or visible light.[4] This can lead to the cleavage of the carbon-chlorine bond and the formation of various degradation products.

  • Hygroscopicity and Moisture-Induced Degradation: Amines, in general, are known to be hygroscopic, meaning they can absorb moisture from the air.[5] The presence of moisture can accelerate other degradation pathways, such as hydrolysis.

Troubleshooting Guide: Addressing Common Storage Issues

This section addresses specific issues that may arise during the storage of this compound in a question-and-answer format.

Q1: I've noticed a change in the color of my this compound powder, from off-white to a yellowish or brownish hue. What could be the cause?

A1: Color change is a common indicator of degradation, most likely due to the oxidation of the aromatic amine group.[1] This process is often accelerated by exposure to air (oxygen) and light. To troubleshoot this:

  • Immediate Action: Transfer the material to a fresh, amber glass vial. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly. Store in a desiccator in a dark, cold environment (see recommended storage conditions below).

  • Root Cause Analysis:

    • Improper Storage Atmosphere: Was the container properly sealed and protected from air?

    • Light Exposure: Was the compound stored in a clear container or exposed to ambient light for extended periods?

  • Corrective and Preventive Action (CAPA): Always store this compound in amber vials under an inert atmosphere. Minimize exposure to light during handling.

Q2: My recent analysis (TLC, HPLC, or LC-MS) of a stored sample shows a new, more polar impurity. What could this be?

A2: The appearance of a more polar impurity often suggests hydrolysis of the methoxy group to a hydroxyl group, forming 2-Amino-5-chloro-3-hydroxypyrazine.[2][3] This is more likely to occur if the compound has been exposed to acidic conditions or moisture.

  • Immediate Action: If possible, repurify the material. Ensure all subsequent storage is in a scrupulously dry environment.

  • Root Cause Analysis:

    • Moisture Contamination: Was the container properly sealed? Was a desiccant used in the storage environment?

    • pH Exposure: Was the compound exposed to acidic vapors in the storage area? Was it previously dissolved in an acidic solvent and improperly dried?

  • CAPA: Use a desiccant in the storage container or desiccator. Ensure the compound is stored away from acidic materials. When working with solutions, use anhydrous solvents and thoroughly dry the compound before long-term storage.

Q3: I'm seeing multiple new peaks in my chromatogram after storing the compound for several months. What's happening?

A3: The presence of multiple degradation products could indicate a combination of degradation pathways, with photodegradation being a likely contributor alongside oxidation and hydrolysis.[4]

  • Immediate Action: The integrity of the sample is compromised. It is advisable to use a fresh batch of the compound for critical experiments.

  • Root Cause Analysis:

    • Combined Environmental Stress: The compound was likely exposed to a combination of light, oxygen, and moisture.

  • CAPA: Implement a strict storage protocol that addresses all three factors: store in a dark, dry, and inert environment at the recommended temperature.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for this compound?

Based on the chemical properties of the compound and related molecules, the following storage conditions are recommended to maximize shelf-life:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine group.
Light Protect from Light (Amber Vial)Minimizes the risk of photodegradation.[4]
Moisture Store in a desiccator with a desiccantPrevents moisture absorption and subsequent hydrolysis.[5]
Container Tightly sealed, amber glass vialProvides a barrier to air, moisture, and light.

What is the expected shelf-life of this compound?

When stored under the recommended conditions, this compound is expected to be stable for at least one to two years. However, it is crucial to perform periodic quality control checks to confirm its purity.

How can I quickly check the purity of my stored this compound?

A simple Thin Layer Chromatography (TLC) analysis can provide a quick qualitative assessment. A single spot corresponding to the reference standard indicates high purity. The appearance of additional spots suggests the presence of degradation products. For quantitative analysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[6][7]

Is it safe to use this compound that has changed color?

It is not recommended to use discolored material for applications where purity is critical, such as in drug development or for quantitative biological assays. The presence of impurities can lead to unpredictable results and side reactions.

Experimental Protocol: Quality Control by HPLC

This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.

1. Materials and Reagents:

  • This compound (sample and reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.

  • Prepare a sample solution of the stored this compound at the same concentration.

  • Further dilute both solutions to a working concentration of approximately 0.1 mg/mL with the mobile phase.

3. HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.

  • Injection Volume: 10 µL

4. Analysis:

  • Inject the reference standard to determine the retention time of the pure compound.

  • Inject the sample solution.

  • Analyze the chromatogram for the presence of any additional peaks. The purity can be estimated by the area percentage of the main peak.

Decision-Making Workflow for Storage Issues

Degradation_Troubleshooting Troubleshooting Degradation of this compound start Observe Issue with Stored Compound color_change Color Change (Yellowing/Browning) start->color_change Visual Inspection new_peaks New Peaks in Analytical Run (TLC/HPLC) start->new_peaks Analytical QC oxidation Probable Cause: Oxidation of Amino Group color_change->oxidation peak_polarity Assess Polarity of New Peaks new_peaks->peak_polarity check_air_light Check for Air and Light Exposure oxidation->check_air_light repackage Action: Repackage under Inert Gas in Amber Vial check_air_light->repackage end Monitor Future Batches repackage->end more_polar More Polar Impurity peak_polarity->more_polar Single new peak multiple_peaks Multiple Impurities peak_polarity->multiple_peaks Several new peaks hydrolysis Probable Cause: Hydrolysis of Methoxy Group more_polar->hydrolysis combo_degradation Probable Cause: Multiple Pathways (Oxidation, Hydrolysis, Photodegradation) multiple_peaks->combo_degradation check_moisture Check for Moisture Contamination hydrolysis->check_moisture store_desiccated Action: Store in Desiccator check_moisture->store_desiccated store_desiccated->end review_storage Review Overall Storage Protocol combo_degradation->review_storage implement_optimal Action: Implement Optimal Conditions (Dark, Cold, Dry, Inert) review_storage->implement_optimal implement_optimal->end

Caption: Decision-making workflow for troubleshooting degradation issues.

References

  • Sato, N. (2009). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. ResearchGate.
  • Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine.
  • Kostal, V., et al. (2009). Analysis of substituted pyrazines in potato chips by comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry. Analytica Chimica Acta.
  • ResearchGate. (2025). PERSULFATE OXIDATION OF 2-AMINOPYRIDINE.
  • Lachowicz, S., & Ruttmar, I. (2018). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Jiang, B., & Xi, Z. (2021). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. PMC - NIH.
  • Sato, N., et al. (1997). Studies on pyrazines. Part 34. Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1.
  • PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
  • LookChem. (n.d.). Cas 874-31-7,this compound.
  • Semantic Scholar. (2003). Identification of 2‐chloropyrazine oxidation products and several derivatives by multinuclear magnetic resonance.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
  • Ryona, I., et al. (2010). Correlation of 3-Isobutyl-2-methoxypyrazine to 3-Isobutyl-2-hydroxypyrazine during Maturation of Bell Pepper (Capsicum annuum) and Wine Grapes (Vitis vinifera). Journal of Agricultural and Food Chemistry.
  • Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.
  • Wiley Online Library. (2022). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants.
  • Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • ResearchGate. (n.d.). Analytical methods for pyrazine detection.
  • The Good Scents Company. (n.d.). 2-aminopyrazine.
  • Gonec, T., et al. (2016). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH.
  • Lányi, K., & Dinya, Z. (2025). Photodegradation study of some triazine-type herbicides. ResearchGate.
  • The Good Scents Company. (n.d.). 2-chloropyrazine.
  • MDPI. (2022). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability.
  • PubChem. (n.d.). Chloropyrazine.
  • PubMed. (2025). Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form.
  • Oriental Journal of Chemistry. (n.d.). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study.
  • SciELO. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms.
  • Semantic Scholar. (1992). Identification of photocatalytic degradation pathways of 2-Cl-s-triazine herbicides and detection of their decomposition intermediates.

Sources

overcoming low reactivity of 2-Amino-5-chloro-3-methoxypyrazine in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request based on the outlined plan.## Technical Support Center: Overcoming Low Reactivity of 2-Amino-5-chloro-3-methoxypyrazine in Coupling Reactions

Introduction

Welcome to the Technical Support Center for researchers working with this compound. This pyrazine derivative is a highly valuable building block in the synthesis of novel therapeutics and functional materials, largely due to the versatile handles it offers for molecular elaboration. However, its unique electronic and structural characteristics often present significant challenges in standard palladium-catalyzed cross-coupling reactions, leading to low yields, stalled reactions, or undesired side products.

This guide is designed to serve as a comprehensive resource for scientists, researchers, and drug development professionals. It moves beyond generic protocols to provide in-depth, mechanistically-driven troubleshooting strategies and frequently asked questions (FAQs). Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and successfully incorporate this challenging yet promising substrate into your synthetic workflows.

Part 1: Understanding the Inherent Reactivity of this compound

A thorough understanding of the substrate's properties is the first step toward troubleshooting and optimization.

FAQ 1: Why is this compound considered a "difficult" substrate for cross-coupling reactions?

The low reactivity of this compound is not due to a single factor, but rather a combination of electronic and coordinating effects that can disrupt the catalytic cycle of common cross-coupling reactions.

  • Catalyst Inhibition and Poisoning : The primary challenge arises from the multiple Lewis basic sites on the molecule. The nitrogen atoms within the pyrazine ring and, most significantly, the lone pair on the exocyclic amino group can coordinate strongly to the palladium catalyst.[1][2][3] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and preventing it from participating in the desired reaction pathway. This is a common issue with electron-rich N-heterocycles.[4]

  • Electron-Rich Aromatic System : The pyrazine ring is inherently electron-deficient, which would typically make the C-Cl bond more susceptible to oxidative addition. However, the presence of two powerful electron-donating groups—the amino (-NH₂) and methoxy (-OCH₃) groups—enriches the ring with electron density. This increased electron density can disfavor the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions, particularly for less reactive C-Cl bonds.[4][5]

  • Potential for Side Reactions : The combination of an activated ring system and the presence of an amino group can open pathways for side reactions such as hydrodehalogenation, where the chlorine atom is replaced by hydrogen.[6]

Below is a diagram illustrating the potential sites for catalyst inhibition.

Caption: Potential sites of palladium catalyst inhibition.

Part 2: Troubleshooting Guide for Common Coupling Reactions

This section provides structured advice for diagnosing and solving common problems encountered during specific cross-coupling reactions.

Scenario 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but its success with this substrate is highly dependent on the catalytic system.[7][8]

This is the most common failure mode and typically points to an issue with the catalytic cycle.

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Detailed Solutions:

  • Optimize the Catalyst System: Standard catalysts like Pd(PPh₃)₄ often fail with electron-rich aryl chlorides.[9] The key is to use a system that favors the difficult oxidative addition step.

    • Action: Switch to a more active catalyst system. Bulky, electron-rich biarylphosphine ligands are essential as they accelerate both oxidative addition and reductive elimination.[2][10]

    • Recommended Systems:

Pd PrecursorRecommended LigandsTypical Loading (mol%)Rationale
Pd(OAc)₂SPhos, XPhos, RuPhos1-5% Pd, 1.1-2x LigandExcellent for electron-rich, hindered aryl chlorides.[1][2][11]
Pd₂(dba)₃cataCXium® A, BrettPhos1-5% Pd, 1.1-2x LigandPromotes fast oxidative addition and stable catalytic species.
  • Re-evaluate Base and Solvent: The base plays a crucial role in the transmetalation step.[8] Its strength and solubility are critical.

    • Action: Ensure your base is strong enough and suitable for the reaction.

    • Recommended Conditions:

BaseSolvent SystemTemperature (°C)Notes
K₃PO₄ or K₂CO₃1,4-Dioxane / H₂O (e.g., 4:1)80 - 110A robust, general-purpose system. Water can aid in dissolving the base.[3]
Cs₂CO₃Toluene or DMF90 - 120Often provides higher reactivity, especially for difficult couplings.
  • Hydrodehalogenation (C-Cl replaced by C-H):

    • Cause: This side reaction is often promoted by moisture or other proton sources in the reaction mixture.[6]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and high-purity, dry reagents.

      • Base Choice: In some cases, a weaker base like K₂CO₃ may reduce the rate of hydrodehalogenation compared to stronger bases.

  • Homocoupling of Boronic Acid:

    • Cause: This is typically caused by the presence of oxygen, which leads to oxidative coupling of the boronic acid.[1][6]

    • Solution:

      • Rigorous Degassing: Degas your solvent thoroughly before use (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles).

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.

Scenario 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form C-N bonds.[12] Coupling an additional amine onto an already amino-substituted pyrazine is particularly challenging due to increased potential for catalyst inhibition.

  • Catalyst and Ligand Selection are Paramount: This transformation requires the most advanced and robust ligand systems.

    • Action: Use a state-of-the-art Buchwald ligand designed for challenging aminations.

    • Recommended Ligands: BrettPhos, RuPhos, and Josiphos-type ligands have shown great success in coupling hindered and electron-rich heterocycles.[11][13] They possess the right balance of steric bulk and electron-donating properties to facilitate the reaction.

    • Catalyst Precursors: Pd₂(dba)₃ or Pd(OAc)₂ are suitable precursors.

  • Base Selection is Critical: A strong, non-nucleophilic base is required to deprotonate the incoming amine without competing in side reactions.

    • Action: Employ a strong alkoxide or amide base.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium phosphate (K₃PO₄).[1][11] NaOtBu is often the base of choice for these transformations.

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Cl)L₂] pd0->oa_complex amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Cl⁻ oa_complex->amine_complex amido_complex [Ar-Pd(II)(NR'R'')L₂] amine_complex->amido_complex amido_complex->pd0 product Ar-NR'R'' amido_complex->product label_oa Oxidative Addition label_re Reductive Elimination label_deprot Deprotonation label_assoc Amine Association arcl Ar-Cl arcl->pd0 amine HNR'R'' amine->oa_complex base Base base->amine_complex

Caption: Key steps of the Buchwald-Hartwig catalytic cycle.

Scenario 3: Sonogashira Coupling

The Sonogashira coupling is used to form C-C triple bonds.[14][15]

  • Check the Copper Co-catalyst: The traditional Sonogashira reaction relies on a copper(I) co-catalyst.

    • Cause: The Cu(I) source may be oxidized or of poor quality.

    • Solution: Use fresh, high-purity copper(I) iodide (CuI). Ensure it is added under an inert atmosphere.

  • Consider Copper-Free Conditions: Copper can sometimes lead to alkyne homocoupling (Glaser coupling). Modern methods can circumvent the need for copper.

    • Action: Attempt a copper-free Sonogashira coupling.

    • Conditions: These protocols typically require a specific palladium/ligand system and a strong amine base. A common system is Pd(PPh₃)₄ with a base like triethylamine (Et₃N) or diisopropylamine (DIPA) in a solvent like THF or DMF.[14]

  • Minimize Alkyne Homocoupling (Glaser Coupling):

    • Cause: This side reaction is promoted by oxygen and the presence of the copper catalyst.

    • Solution:

      • Maintain a strict inert atmosphere to exclude oxygen.

      • Add the terminal alkyne slowly to the reaction mixture to keep its instantaneous concentration low.

      • If the problem persists, switch to a copper-free protocol.

Part 3: General Protocols and Best Practices (FAQs)

FAQ 2: Should I protect the amino group on the pyrazine ring?

This is a common strategic question.

  • Pros of Protection: Protecting the amino group (e.g., as a Boc-carbamate) will definitively prevent it from inhibiting the palladium catalyst.[2] This can simplify optimization and lead to more consistent results, especially on a larger scale.

  • Cons of Protection: It adds two steps to your synthetic sequence (protection and deprotection), which can lower the overall yield and increase costs.

  • Recommendation: For initial exploratory reactions, it is advisable to first attempt the coupling without protection, but using one of the highly robust catalyst systems recommended above (e.g., Pd₂(dba)₃ / SPhos). These modern catalysts are often capable of overcoming moderate substrate inhibition.[1] If you continue to see low conversion or catalyst decomposition, then protecting the amine is the most logical next step.

FAQ 3: How can I improve the solubility of my reagents?

Poor solubility can significantly slow down or halt a reaction.

  • Solvent Screening: If you observe poor solubility in common solvents like toluene or 1,4-dioxane, consider more polar aprotic solvents such as DMF, DMAc, or NMP.

  • Co-solvents: For Suzuki reactions, the addition of a small amount of water can help dissolve inorganic bases like K₃PO₄.

  • Temperature: Increasing the reaction temperature will generally improve the solubility of your reagents.

FAQ 4: What is the best way to set up and monitor these reactions?

Proper experimental technique is non-negotiable for these sensitive reactions.

  • General Protocol for Reaction Setup (e.g., Suzuki Coupling):

    • Preparation: Add the this compound, boronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

    • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

    • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor and the ligand.

    • Solvent Addition: Add the degassed solvent via syringe.

    • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or, more reliably, LC-MS.

    • Workup: Once the reaction is complete, cool to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts. The crude product can then be purified by column chromatography.[3]

References

  • Procter, D. J., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. Nature Chemistry.
  • Nikishkin, N. I., & van der Plas, H. C. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3469–3486.
  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(28), 9115–9129.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(4), 623–633.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia contributors. (2023). Sonogashira reaction. Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Technical Support Center: Synthesis of 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-3-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We will move beyond simple procedural steps to explore the critical role of solvent choice on reaction success, focusing on the underlying chemical principles to empower you to optimize your synthesis.

Core Principles: The Role of the Solvent in Pyrazine SNAr Reactions

The synthesis of this compound from a di-halogenated precursor, such as 2-amino-3,5-dichloropyrazine or 2-amino-3,5-dibromopyrazine[1], proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyrazine ring facilitates this reaction. The solvent is not a passive medium; it is an active participant that profoundly influences reaction rate, selectivity, and yield by stabilizing the charged intermediate, known as a Meisenheimer complex, and by solvating the nucleophile.

SNAr_Mechanism Figure 1: General S N Ar Mechanism on a Pyrazine Ring Reactant Substituted Pyrazine (e.g., 2-Amino-3,5-dihalopyrazine) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate + Nu⁻ (Slow) Nucleophile Nucleophile (Nu⁻) (e.g., CH₃O⁻) Solvent Solvent Cage Intermediate->Solvent Stabilization Product Product (2-Amino-5-halo-3-methoxypyrazine) Intermediate->Product - X⁻ (Fast) LeavingGroup Leaving Group (X⁻)

Caption: Figure 1: General SNAr Mechanism on a Pyrazine Ring.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. I'm using sodium methoxide in methanol as described in similar syntheses. What's going wrong?

Answer: While methanol is the source of the methoxide nucleophile, it is not always the optimal solvent for the reaction itself. Low yield is a common issue often traced back to solvent choice and reaction conditions.

  • Direct Cause: Methanol is a polar, protic solvent. Its hydroxyl group (-OH) can form strong hydrogen bonds with the methoxide nucleophile (CH₃O⁻). This "cages" the nucleophile, reducing its reactivity and slowing down the rate-determining step of the SNAr reaction (the initial attack on the pyrazine ring).

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: Consider using solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents have high dielectric constants to dissolve the ionic reagents but lack acidic protons. They effectively solvate the cation (Na⁺) while leaving the methoxide anion "bare" and highly reactive, significantly accelerating the reaction.

    • Ensure Anhydrous Conditions: Any moisture in the reaction will consume the sodium methoxide and can introduce side reactions. Ensure your solvent and glassware are thoroughly dried.

    • Check Temperature: While room temperature may be sufficient in some cases[1], gentle heating (e.g., 40-60 °C) can often increase the reaction rate, especially in less ideal solvents. Monitor carefully to avoid side reactions.

Application Scientist's Note: The choice between a protic and aprotic solvent is a fundamental decision in SNAr chemistry. For a highly deactivated ring or a weak nucleophile, a polar aprotic solvent is almost always the superior choice to maximize nucleophilicity.[2]

Q2: I'm observing a significant side product that appears to be a di-methoxy compound. How can the solvent help prevent this?

Answer: The formation of a di-methoxy side product (2-amino-3,5-dimethoxypyrazine) indicates that the second halogen is also being substituted. This is a problem of selectivity and is highly dependent on reaction conditions.

  • Direct Cause: The first methoxy group added to the ring is an activating group, making the ring more electron-rich. However, the pyrazine nitrogens are strongly electron-withdrawing, and if the reaction conditions are too harsh (high temperature, long reaction time, highly reactive nucleophile), a second substitution can occur.

  • Troubleshooting Steps:

    • Solvent and Temperature Control: A less-polar solvent or a protic solvent like methanol can sometimes "tame" the reactivity of the nucleophile, improving selectivity at the cost of reaction time. The most effective strategy is precise temperature control. Start the reaction at a lower temperature (e.g., 0-10 °C) and monitor the formation of the desired mono-substituted product by TLC or LC-MS. Only increase the temperature gradually if the reaction stalls.

    • Stoichiometry: Ensure you are using only a slight excess (e.g., 1.05-1.1 equivalents) of sodium methoxide. A large excess will drive the reaction towards the di-substituted product.

    • Consider a Milder Base/Solvent System: Using potassium carbonate in methanol is a milder alternative to sodium methoxide, which can sometimes provide better selectivity for mono-substitution.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield/Selectivity Start Problem Observed (Low Yield / Side Products) Check_Solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->Check_Solvent Switch_Solvent Action: Switch to DMF or DMSO for higher reactivity. Check_Solvent->Switch_Solvent No Check_Moisture Are conditions strictly anhydrous? Check_Solvent->Check_Moisture Yes Switch_Solvent->Check_Moisture Dry_Reagents Action: Dry solvent & glassware. Use fresh reagents. Check_Moisture->Dry_Reagents No Check_Temp Is temperature optimized? Check_Moisture->Check_Temp Yes Dry_Reagents->Check_Temp Adjust_Temp Action: Start cool (0-10°C), monitor by TLC, warm if needed. Check_Temp->Adjust_Temp No Success Problem Resolved Check_Temp->Success Yes Adjust_Temp->Success

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-amino-5-chloro-3-methoxypyrazine. This guide is designed to provide in-depth technical assistance and troubleshooting for this specific, yet increasingly important, building block in medicinal chemistry. The unique electronic and steric properties of this substrate—namely the electron-donating amino and methoxy groups and the coordinating pyrazine nitrogen—present distinct challenges that necessitate careful catalyst system selection. This resource will equip you with the knowledge to navigate these challenges and achieve successful and reproducible outcomes in your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Understanding the Substrate: Key Challenges

Before delving into specific reaction types, it is crucial to understand the inherent properties of this compound that influence catalyst selection:

  • Electron-Richness: The presence of both an amino and a methoxy group renders the pyrazine ring electron-rich. This can slow down the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.

  • Coordinating Nitrogen Atoms: The pyrazine ring nitrogens, as well as the exocyclic amino group, can act as ligands for the palladium catalyst. This can lead to catalyst inhibition or deactivation, preventing the desired catalytic cycle from proceeding efficiently.[1]

  • Steric Hindrance: The substituents on the pyrazine ring can create steric hindrance around the reactive C-Cl bond, which can also impede the oxidative addition step.

To overcome these challenges, the selection of a suitable palladium precursor and, more critically, the appropriate ligand is paramount. The ligand must be sufficiently electron-rich and sterically bulky to promote oxidative addition and prevent catalyst deactivation.

Troubleshooting and FAQs

This section addresses common issues in a question-and-answer format, providing specific advice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this compound.

General Issues

Q1: My reaction is not proceeding to completion, and I observe significant starting material. What are the likely causes?

A1: This is a common issue when working with electron-rich and coordinating heterocycles. The primary suspects are:

  • Catalyst Inhibition: The nitrogen atoms in your substrate are likely coordinating to the palladium center and inhibiting catalysis.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can help to stabilize the active catalytic species and prevent substrate coordination.[2]

  • Inefficient Oxidative Addition: The electron-rich nature of the pyrazine ring makes the C-Cl bond less electrophilic and thus, less reactive towards oxidative addition.

    • Solution: In addition to using appropriate ligands, consider using a higher reaction temperature or a more reactive palladium precatalyst. Pre-formed palladium-ligand complexes (precatalysts) can often provide more reproducible results than generating the catalyst in situ.

Q2: I am observing the formation of a significant amount of hydrodehalogenated by-product (2-amino-3-methoxypyrazine). What causes this?

A2: Hydrodehalogenation is a common side reaction in cross-coupling, often stemming from:

  • β-Hydride Elimination: If your coupling partner has β-hydrogens, this pathway can compete with reductive elimination.

  • Reaction with Solvent or Base: Protic solvents or impurities can act as a hydride source.

    • Solution: Ensure you are using anhydrous solvents and reagents. If β-hydride elimination is suspected, choose a coupling partner without β-hydrogens if possible. In some cases, a change of base or solvent can mitigate this issue. For Buchwald-Hartwig reactions, this can sometimes be a sign of an unstable palladium-amido complex.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. For this compound, the key is to select a catalyst system that can overcome the challenges of a deactivated C-Cl bond and potential catalyst inhibition.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Expected Outcome & Comments
System 1: Buchwald Ligand Based Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄ or Cs₂CO₃Toluene/H₂O or 1,4-Dioxane/H₂O80-110
System 2: DPPF Based PdCl₂(dppf)K₂CO₃ or Na₂CO₃DME or 1,4-Dioxane80-100A reliable and versatile catalyst system, often effective for heteroaryl chlorides.[2]
System 3: NHC Ligand Based PEPPSI™-IPr or [Pd(IPr)(cinnamyl)Cl]K₃PO₄ or NaOtBuToluene or THF80-110NHC ligands offer high stability and activity, particularly for electron-rich substrates.
Suzuki-Miyaura Troubleshooting

Q3: My Suzuki-Miyaura reaction is sluggish, and I'm seeing low conversion. What should I try first?

A3: For sluggish reactions with this substrate, focus on enhancing the oxidative addition and transmetalation steps:

  • Increase Temperature: A higher temperature can often overcome the activation barrier for oxidative addition.

  • Screen Bases: The choice of base is critical for the transmetalation step. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.

  • Change Ligand: If using a less bulky ligand like PPh₃, switching to a Buchwald-type ligand (SPhos, XPhos) is highly recommended.[4]

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this?

A4: Homocoupling is often caused by the presence of oxygen.

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed, and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).

  • Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, boronic acid, and base to a dry flask. B Add palladium precatalyst and ligand. A->B Under inert atmosphere C Evacuate and backfill with inert gas (3x). B->C D Add degassed solvent. C->D E Heat to desired temperature with vigorous stirring. D->E F Monitor reaction by TLC or LC-MS. E->F Periodically G Cool to RT, dilute with organic solvent. F->G Upon completion H Wash with water and brine. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a go-to method for forming C-N bonds. The success of this reaction with this compound will heavily depend on a catalyst system that can facilitate C-N reductive elimination without being poisoned by the substrate.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemperature (°C)Expected Outcome & Comments
System 1: Bulky Biarylphosphines Pd(OAc)₂ or Pd₂(dba)₃XPhos or RuPhosNaOtBu or LHMDSToluene or 1,4-Dioxane80-110
System 2: Josiphos-type Ligands Pd(OAc)₂Josiphos ligandK₂CO₃ or Cs₂CO₃Toluene100-120
System 3: Precatalyst Based XPhos Pd G3 or RuPhos Pd G3NaOtBu or K₃PO₄t-BuOH or Toluene80-110Precatalysts offer improved stability and reproducibility, which is advantageous for this substrate.
Buchwald-Hartwig Troubleshooting

Q5: My Buchwald-Hartwig reaction is giving a complex mixture of products. What could be the issue?

A5: A complex product mixture often points to side reactions or catalyst decomposition.

  • Base Sensitivity: Your starting material or product might be sensitive to the strong bases typically used (e.g., NaOtBu).

    • Solution: Consider a weaker base like K₃PO₄ or Cs₂CO₃, though this may require a more active catalyst system or higher temperatures.

  • Ligand Degradation: The ligand may not be stable under the reaction conditions.

    • Solution: Ensure you are using a robust ligand. If you suspect degradation, consider using a pre-formed, air-stable precatalyst.

Q6: I am attempting to couple a primary amine, but the reaction is not working well. Are there specific considerations?

A6: Primary amines can be challenging substrates.

  • Bis-arylation: If you are using a large excess of the pyrazine, you might be forming the di-arylated amine.

  • Catalyst Inhibition: Primary amines can sometimes be more potent inhibitors of the catalyst.

    • Solution: Carefully control the stoichiometry. Using a bidentate ligand like BINAP or Xantphos can sometimes be beneficial for primary amine couplings as they are thought to prevent the formation of inactive palladium dimers.[3]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Aryl-Cl PdII_Aryl L-Pd(II)(Aryl)(Cl) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + H₂NR PdII_Amine [L-Pd(II)(Aryl)(H₂NR)]⁺Cl⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Aryl)(HNR) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-NHR RedElim->Product

Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes. The traditional protocol involves a palladium catalyst and a copper(I) co-catalyst. For a substrate like this compound, a copper-free protocol might be advantageous to avoid potential side reactions.

Recommended Catalyst Systems for Sonogashira Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Expected Outcome & Comments
System 1: Classic Pd/Cu PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N or DIPA25-80A widely used and effective system. May require heating for the less reactive C-Cl bond.[6]
System 2: Copper-Free Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosCs₂CO₃ or K₂CO₃Toluene or DMF60-100
System 3: NHC Based [Pd(IPr)(cinnamyl)Cl]Cs₂CO₃1,4-Dioxane80-110Highly active catalysts that can be effective for challenging aryl chlorides.
Sonogashira Troubleshooting

Q7: My Sonogashira reaction is giving a lot of alkyne homocoupling (Glaser coupling). How do I prevent this?

A7: Glaser coupling is a very common side reaction, especially in copper-catalyzed Sonogashira reactions.

  • Exclude Oxygen: This is the most critical factor. Ensure your reaction is performed under strictly anaerobic conditions with degassed reagents and solvents.[1]

  • Go Copper-Free: The copper co-catalyst is the primary promoter of homocoupling. Switching to a copper-free protocol is often the most effective solution.[7]

  • Slow Alkyne Addition: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, which favors the cross-coupling pathway.

Q8: The reaction with my chloropyrazine is not working, even at elevated temperatures. What else can I try?

A8: Activating a C-Cl bond for Sonogashira coupling can be difficult.

  • More Potent Catalyst System: If you are using a standard PPh₃-based system, switching to a more electron-rich and bulky ligand like SPhos, XPhos, or an NHC ligand can make a significant difference.

  • Change the Halide: If synthetically feasible, converting the chloride to a bromide or iodide will make the substrate significantly more reactive.

  • Solvent Effects: The choice of solvent can be important. Aprotic polar solvents like DMF or DMA can sometimes improve reaction rates.

Sonogashira_Troubleshooting Start Low or No Yield in Sonogashira Coupling Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Improve_Inert Action: Improve degassing of solvents and ensure a positive pressure of inert gas. Check_Inert->Improve_Inert No Check_Catalyst Is the catalyst system active enough for a C-Cl bond? Check_Inert->Check_Catalyst Yes Improve_Inert->Check_Catalyst Change_Ligand Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) or an NHC ligand. Check_Catalyst->Change_Ligand No Check_Temp Is the reaction temperature high enough? Check_Catalyst->Check_Temp Yes Change_Ligand->Check_Temp Increase_Temp Action: Increase the reaction temperature. Check_Temp->Increase_Temp No Check_Homocoupling Is Glaser homocoupling a major side reaction? Check_Temp->Check_Homocoupling Yes Increase_Temp->Check_Homocoupling Go_Copper_Free Action: Switch to a copper-free protocol. Check_Homocoupling->Go_Copper_Free Yes Success Successful Coupling Check_Homocoupling->Success No Go_Copper_Free->Success

Troubleshooting decision tree for Sonogashira coupling.

References

  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Screening of different ligands for Suzuki coupling.
  • PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROM
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC - NIH. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Sonogashira troubleshooting help needed. Reddit. [Link]
  • Buchwald-Hartwig Amin
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants.
  • Amin
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
  • Literature examples of Suzuki–Miyaura cross-coupling reactions of...
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]
  • Synthesis of ??-(Hetero)arylalkynylated ??-Amino Acid by Sonogashira-Type Reactions in Aqueous Media.
  • Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar. [Link]

Sources

managing temperature control in 2-Amino-5-chloro-3-methoxypyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-3-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the critical parameter of temperature control throughout this multi-step synthesis. Precise temperature management is paramount to ensure optimal yield, purity, and safety.

I. Introduction to the Synthesis and Criticality of Temperature Control

The synthesis of this compound is a sequential process typically involving amination, chlorination, and methoxylation of a pyrazine core. Each of these steps is highly sensitive to temperature fluctuations, which can significantly impact reaction kinetics, regioselectivity, and the formation of impurities. Uncontrolled exotherms not only compromise the quality of the final product but also pose significant safety risks in the laboratory. This guide provides a structured approach to understanding and managing these thermal challenges.

II. Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems that may arise during the synthesis, with a focus on diagnosing and resolving issues related to temperature control.

Problem 1: Low or No Yield of the Desired Product

  • Potential Cause: Sub-optimal reaction temperature. A temperature that is too low can lead to a stalled or sluggish reaction, while a temperature that is too high can cause degradation of starting materials, intermediates, or the final product.[1]

  • Recommended Solution:

    • Amination Step: For nucleophilic aromatic substitution (SNAr) of a chloropyrazine with an amine, ensure the temperature is sufficient to drive the reaction but not so high as to cause decomposition. A typical starting point is in the range of 80-120 °C, depending on the reactivity of the specific amine and chloropyrazine.[2]

    • Chlorination Step: This step is often exothermic. If the temperature is too low, the reaction may not initiate. If it's too high, over-chlorination or degradation can occur. For the chlorination of an aminopyrazine, precise temperature control is crucial. Some procedures for related compounds recommend maintaining temperatures as low as -10 °C to -5 °C during the addition of reagents to control the exotherm.[1]

    • Methoxylation Step: The reaction of a chloropyrazine with sodium methoxide is typically performed at elevated temperatures to ensure a reasonable reaction rate. A patent for a related synthesis specifies boiling in a methanolic solution of sodium methylate.[3] If the yield is low, a modest increase in temperature or prolonged reaction time may be necessary.

    • General Troubleshooting:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • If the reaction is stalled at a lower temperature, consider a stepwise, incremental increase in temperature (e.g., 5-10 °C at a time) while monitoring for byproduct formation.[1]

      • If degradation is suspected, repeat the reaction at a lower temperature or consider a more active catalyst if applicable.[1]

Problem 2: High Levels of Impurities or Multiple Spots on TLC/LC-MS

  • Potential Cause: Excessive reaction temperature leading to side reactions. High heat can provide the activation energy for undesired reaction pathways, leading to the formation of isomers, over-substituted products, or degradation products.[1]

  • Recommended Solution:

    • Over-Chlorination: During the chlorination of the aminopyrazine intermediate, excessive temperature can lead to the formation of dichlorinated byproducts. To minimize this, maintain a low and stable temperature during the addition of the chlorinating agent. Using a cooling bath (e.g., ice/salt) is highly recommended.[1]

    • Di-substitution during Amination or Methoxylation: If the starting material is a di-chlorinated pyrazine, high temperatures can favor di-substitution where mono-substitution is desired.[2] In the synthesis of this compound, this is less of a concern for the primary pathway but can be relevant if starting from a different precursor.

    • General Troubleshooting:

      • Lower the reaction temperature. The optimal temperature is a balance between a reasonable reaction rate and minimal byproduct formation.[1]

      • Ensure even heating with a well-maintained oil bath and vigorous stirring to avoid localized "hot spots".

      • Consider adding reagents slowly, especially if the reaction is exothermic, to maintain a stable internal temperature.[1]

Problem 3: Reaction "Runaway" - A Rapid, Uncontrolled Exotherm

  • Potential Cause: Poor heat dissipation. The reaction is generating heat faster than it can be removed. This is a significant safety concern, particularly during exothermic steps like chlorination or amination.[1]

  • Recommended Solution:

    • Immediate Action: Implement cooling with an ice bath or other appropriate cooling system.

    • Preventative Measures for Future Attempts:

      • Use a larger reaction vessel to increase the surface area for heat exchange.

      • Add exothermic reagents dropwise or portion-wise using an addition funnel, ensuring the internal temperature remains within the target range.[1]

      • Ensure adequate stirring to prevent the formation of localized "hot spots".

      • For scale-up, consider a reactor with a cooling jacket for more efficient heat removal.

Troubleshooting Workflow for Temperature-Related Issues

G start Problem Identified: Low Yield or High Impurities check_temp Is the internal reaction temperature monitored and stable? start->check_temp implement_monitoring Implement continuous internal temperature monitoring. check_temp->implement_monitoring No temp_too_low Is the reaction stalled (no product formation)? check_temp->temp_too_low Yes implement_monitoring->check_temp increase_temp Gradually increase temperature in 5-10°C increments. Monitor by TLC/LC-MS. temp_too_low->increase_temp Yes temp_too_high Are there signs of degradation or multiple byproducts? temp_too_low->temp_too_high No optimize Continue to optimize temperature for balance of rate and purity. increase_temp->optimize decrease_temp Lower the reaction temperature. Consider slower reagent addition. temp_too_high->decrease_temp Yes exotherm Is there a rapid, uncontrolled exotherm? temp_too_high->exotherm No decrease_temp->optimize exotherm->optimize No emergency_cool Immediate cooling! Review safety procedures. exotherm->emergency_cool Yes review_protocol Review protocol for exothermic steps and implement preventative measures (e.g., slower addition, larger vessel). emergency_cool->review_protocol

Caption: Troubleshooting workflow for temperature-related issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the amination of a chloropyrazine?

A1: The ideal temperature for amination can vary depending on the specific substrates and reaction conditions. Generally, for nucleophilic aromatic substitution on an electron-deficient ring like pyrazine, temperatures in the range of 80-120 °C are common.[2] It is crucial to empirically determine the optimal temperature for your specific synthesis by monitoring the reaction progress and purity profile.[1]

Q2: Why is low temperature crucial during the chlorination step?

A2: The chlorination of an electron-rich aromatic ring, such as an aminopyrazine, is often a highly exothermic reaction. Low temperatures (e.g., -10 °C to 5 °C) are essential to control the reaction rate, prevent a dangerous "runaway" reaction, and minimize the formation of over-chlorinated byproducts.[1] Maintaining a low temperature ensures higher selectivity for the desired mono-chlorinated product.

Q3: How does temperature affect the methoxylation of a chloropyrazine?

A3: Methoxylation with sodium methoxide typically requires elevated temperatures to proceed at a practical rate. A patent for the synthesis of 2-amino-3-methoxypyrazine describes boiling the reaction mixture in a methanolic solution of sodium methylate.[3] The higher temperature provides the necessary energy to overcome the activation barrier for the nucleophilic substitution of the chlorine atom. However, excessively high temperatures could potentially lead to side reactions with other functional groups on the molecule or with the solvent.

Q4: Can microwave irradiation be used to improve the synthesis?

A4: Yes, microwave irradiation can be a valuable tool for pyrazine synthesis, including amination and coupling reactions. It can significantly reduce reaction times by efficiently heating the reaction mixture.[2] However, careful optimization of the microwave parameters (temperature, pressure, and time) is necessary to avoid overheating and decomposition.

IV. Experimental Protocols with Temperature Control Emphasis

The following are generalized protocols for the key synthetic steps. Note: These are illustrative and should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Chlorination of 2-Amino-3-methoxypyrazine
  • Initial Cooling: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 2-amino-3-methoxypyrazine (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Temperature Stabilization: Place the flask in an ice/salt bath and cool the stirred solution to between -5 °C and 0 °C. It is critical to maintain this temperature range for the next step.

  • Slow Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride, 1.0-1.1 eq.) portion-wise or as a solution in the same solvent via a dropping funnel. Continuously monitor the internal temperature to ensure it does not rise above 5 °C.

  • Reaction Hold: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours, or until TLC/LC-MS indicates completion of the reaction.

  • Work-up: Quench the reaction by slowly adding it to a cold aqueous solution of a reducing agent (e.g., sodium bisulfite) if necessary, followed by neutralization with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent.

Protocol 2: Methoxylation of 2-Amino-5-chloro-pyrazine
  • Preparation of Sodium Methoxide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1-1.5 eq.) to anhydrous methanol. Allow the reaction to proceed until all the sodium has dissolved.

  • Reactant Addition: To the freshly prepared sodium methoxide solution, add 2-Amino-5-chloro-pyrazine (1.0 eq.).

  • Heating to Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature. Monitor the reaction progress by TLC/LC-MS.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium methoxide with an acid (e.g., acetic acid or dilute HCl) until the pH is neutral. Remove the methanol under reduced pressure. The product can then be isolated by extraction or crystallization.

V. Data Summary

Table 1: Typical Temperature Ranges for Key Synthetic Steps

Reaction StepStarting Material ExampleReagentTypical Temperature RangeRationale & Key Considerations
Amination 2,5-DichloropyrazineAmmonia/Amine80 - 120 °CRequires thermal energy to drive SNAr. Higher temperatures may lead to di-substitution.[2]
Chlorination 2-Aminopyrazine derivativeNCS / SO₂Cl₂-10 °C to 5 °CHighly exothermic. Low temperature is critical for selectivity and safety.[1]
Methoxylation Chloropyrazine derivativeSodium Methoxide60 - 80 °C (Reflux in Methanol)Requires heating for efficient substitution.[3]

VI. Concluding Remarks

The successful synthesis of this compound is intrinsically linked to the precise management of reaction temperatures. By understanding the thermal characteristics of each synthetic step and implementing the troubleshooting and control strategies outlined in this guide, researchers can significantly improve reaction outcomes, enhance product purity, and ensure laboratory safety. Always prioritize the use of an internal thermometer for accurate temperature monitoring and be prepared to implement cooling measures for exothermic reactions.

VII. References

  • BenchChem. (2025). Managing Temperature Control in 2,5-Dichloropyrazine Reactions. BenchChem Technical Support Guides.

  • DE1620381C3. (1971). 2-Amino-3-methoxy-pyrazine and process for its preparation. German Patent Office.

  • BenchChem. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem Technical Support Guides.

Sources

work-up procedures to remove impurities from 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and purification of 2-Amino-5-chloro-3-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key intermediate in high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound, offering explanations and actionable solutions.

Q1: My crude product is a dark, oily residue after the reaction. What are the likely impurities and how can I start the purification?

A1: A dark, oily crude product often indicates the presence of unreacted starting materials, polymeric byproducts, and residual solvents. The typical synthesis of this compound can leave behind starting materials and generate colored impurities.

  • Initial Work-up: Before attempting more rigorous purification methods like recrystallization or chromatography, it is advisable to perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a dilute aqueous acid (e.g., 1M HCl) to remove any basic starting materials, followed by a wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts. Finally, wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This initial clean-up should yield a solid or a more manageable oil.

Q2: I've attempted recrystallization, but the compound "oils out" instead of forming crystals. What can I do?

A2: "Oiling out" during recrystallization occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. Upon cooling, the solute separates as a liquid before it can form a crystalline lattice.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent is critical. For aminopyrazines, polar protic solvents like ethanol or isopropanol, or solvent mixtures like ethanol/water or ethyl acetate/hexane are often effective.[1] Experiment with different solvent systems on a small scale to find one where the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature.

    • Slower Cooling: Rapid cooling can promote oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.

    • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Q3: My purified product still shows impurities by HPLC/TLC. What are the best methods for achieving high purity?

A3: For achieving high purity, column chromatography is often the most effective method, especially for removing closely related impurities.

  • Column Chromatography Protocol:

    • Stationary Phase: Silica gel is a suitable stationary phase for the purification of moderately polar compounds like this compound.

    • Mobile Phase (Eluent): A good starting point for the eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. Aim for an Rf value of 0.2-0.4 for the desired product. A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, can provide better separation of impurities.

    • Column Packing: Proper packing of the column is crucial to avoid channeling and ensure good separation.[2] Both dry packing and slurry packing methods can be used for silica gel.[2]

Q4: What are the common impurities I should be looking for in my purity analysis?

A4: The impurities in your sample will largely depend on the synthetic route used. However, some common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include dichloromethoxypyrazine or related precursors.

  • Over-halogenated Byproducts: If a chlorination step is involved, di- or tri-chlorinated pyrazines can be formed.[3]

  • Isomeric Impurities: Impurities in the starting materials can lead to the formation of isomeric products.[4]

  • Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under certain conditions, leading to the corresponding hydroxypyrazine.

Analytical Techniques for Purity Assessment:

Technique Purpose Typical Conditions
HPLC-UV Quantifying non-volatile organic impurities.[4]Column: C18 reverse-phase. Mobile Phase: Gradient of buffered water and acetonitrile. Detection: UV at a suitable wavelength (e.g., 254 nm).
GC-MS Identifying and quantifying volatile and semi-volatile impurities.[4]Provides molecular weight and fragmentation patterns for structural elucidation.
NMR Spectroscopy Structural confirmation and identification of impurities with distinct signals.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization for your specific crude material.

  • Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane). A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography Purification

This protocol provides a general procedure for purifying this compound using silica gel chromatography.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude material with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[5]

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate and never let the solvent level drop below the top of the silica gel.[5]

  • Fraction Collection and Analysis: Collect fractions in test tubes and analyze them by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflow Diagrams

Recrystallization_Workflow cluster_0 Recrystallization Process A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional, with Charcoal) B->C D Slow Cooling & Crystallization B->D No Decolorization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for Recrystallization.

Chromatography_Workflow cluster_1 Column Chromatography Process I Crude Product J Dissolve in Minimal Eluent I->J K Load onto Silica Gel Column J->K L Elute with Solvent System K->L M Collect Fractions L->M N Analyze Fractions (TLC) M->N O Combine Pure Fractions N->O P Evaporate Solvent O->P Q Pure Product P->Q

Caption: Workflow for Column Chromatography.

References

  • Unknown.
  • Merlic, C. Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]
  • University of Rochester Department of Chemistry.
  • Columbia University.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • PubChem. This compound. [Link]
  • Google Patents.
  • Google Patents.
  • ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. [Link]
  • Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]
  • YouTube.
  • Google Patents. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines.
  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • National Institutes of Health. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. [Link]
  • MDPI. Reconstructive Methodology in the Synthesis of 2-Aminopurine. [Link]
  • ResearchGate. Synthesis of 2-Amino-5-chlorobenzonitrile. [Link]
  • Google Patents.
  • ResearchGate. Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. [Link]
  • MDPI. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). [Link]

Sources

Technical Support Center: Identifying Unknown Impurities in 2-Amino-5-chloro-3-methoxypyrazine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Amino-5-chloro-3-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying unknown impurities in your samples. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental workflows.

I. Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in my this compound samples?

A1: Impurities in your Active Pharmaceutical Ingredient (API) can originate from various stages of the manufacturing process and storage.[1] They are generally categorized as organic impurities, inorganic impurities, and residual solvents.[1][2]

  • Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[3] For pyrazine synthesis, side reactions like oligomerization or homocoupling can introduce such impurities.[4]

  • Inorganic Impurities: These may include reagents, catalysts, heavy metals, or other residual metals from the manufacturing process.[1][]

  • Residual Solvents: These are organic or inorganic liquids used during synthesis and purification.[1][]

Q2: At what level do I need to report, identify, and qualify impurities?

A2: The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for this, based on the maximum daily dose (MDD) of the drug substance.[1][6]

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level at which an impurity must be reported.[6]

  • Identification Threshold: The level above which an impurity's structure must be determined.[6][7]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[6][7]

Q3: What are the primary analytical techniques for identifying unknown impurities?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[] The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying impurities.[2][8]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns crucial for structural elucidation.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique provides detailed information about the molecular structure of an impurity.[12][13][14]

II. Troubleshooting Guides

This section provides detailed guidance on common issues encountered during the analysis of this compound samples.

Guide 1: HPLC Analysis - Poor Peak Shape

Poor peak shape, particularly tailing, can compromise resolution, quantitation, and reproducibility.[15]

Issue: My peaks are tailing. What are the potential causes and solutions?

HPLC_Troubleshooting

Detailed Breakdown of Causes and Solutions:

Potential CauseDescriptionRecommended Actions
Column Issues A partially blocked column inlet frit can distort the sample stream, affecting all peaks.[16] Column degradation or contamination can also lead to tailing.[17]1. Backflush the column: Reverse the column and flush it to waste.[16]2. Replace the guard column: If using a guard column, replace it first.[17][18]3. Replace the analytical column: If the problem persists, the analytical column may be compromised.[17]
Mobile Phase Issues An incorrect mobile phase pH can affect the ionization of analytes, particularly basic compounds, leading to tailing.[16] Improperly mixed or degassed mobile phase can also be a cause.[18]1. Verify mobile phase preparation: Ensure correct pH and composition.[16]2. Degas the mobile phase: Use an inline degasser or sonication.[18]3. Use a buffer: If analyzing ionizable compounds, ensure adequate buffer capacity.[16]
System Dead Volume Excessive dead volume from loose fittings or long tubing can cause peak broadening and tailing, especially for early eluting peaks.[17]1. Check all fittings: Ensure they are tight and properly seated.2. Minimize tubing length: Use the shortest possible tubing with the smallest appropriate inner diameter.
Analyte-Specific Issues Overloading the column with a concentrated sample can lead to peak distortion.[16][17] Injecting a sample in a solvent stronger than the mobile phase can also cause issues.[18]1. Dilute the sample: Inject a less concentrated solution to see if peak shape improves.[17]2. Match sample solvent to mobile phase: Whenever possible, dissolve the sample in the initial mobile phase.[18]
Guide 2: Mass Spectrometry Analysis - Poor Signal Intensity

Low signal intensity can make it difficult to detect and identify low-level impurities.[19]

Issue: I am not getting a strong signal for my potential impurities. How can I improve this?

MS_Signal_Troubleshooting

Detailed Breakdown of Causes and Solutions:

Potential CauseDescriptionRecommended Actions
Sample Concentration If the impurity is present at a very low level, the concentration may be below the instrument's detection limit.[19]1. Concentrate the sample: Use techniques like solid-phase extraction (SPE) or evaporation to increase the impurity concentration.2. Inject a larger volume: If your HPLC method allows, a larger injection volume can increase the amount of analyte reaching the detector.
Ionization Inefficiency The choice of ionization technique and source parameters significantly impacts signal intensity.[19] this compound and its potential impurities may ionize more efficiently in either positive or negative mode.1. Switch ionization mode: Analyze the sample in both positive and negative Electrospray Ionization (ESI) modes. If the compound is less polar, Atmospheric Pressure Chemical Ionization (APCI) may be more suitable.[20]2. Optimize source parameters: Adjust settings like capillary voltage, gas flow, and temperature to maximize the signal for your analytes of interest.
Instrument Calibration and Tuning An untuned or uncalibrated mass spectrometer will not perform optimally, leading to poor sensitivity and mass accuracy.[19]1. Perform regular tuning and calibration: Follow the manufacturer's recommendations for tuning and calibrating your instrument using appropriate standards.[19]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte, leading to a weaker signal.[20]1. Improve chromatographic separation: Optimize your HPLC method to separate the impurity from interfering matrix components.2. Use a stable isotope-labeled internal standard: This can help to compensate for matrix effects and improve quantitative accuracy.[20]

III. Experimental Protocols

Protocol 1: Generic HPLC Method Development for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

Step-by-Step Methodology:

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) as it is a versatile choice for a wide range of small molecules.[21]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Initial Gradient:

    • Start with a shallow gradient to screen for a wide range of impurities.

    • Example: 5% B to 95% B over 30 minutes.

  • Detection: Use a UV detector set at a wavelength that provides a good response for the parent compound and potential impurities (e.g., 254 nm or 278 nm).[22] A Photo Diode Array (PDA) detector is recommended to assess peak purity.

  • Flow Rate and Temperature:

    • Set the flow rate to 1.0 mL/min.[23]

    • Maintain the column temperature at 30-35°C to ensure reproducible retention times.[23]

  • Sample Preparation: Dissolve the this compound sample in a diluent compatible with the mobile phase (e.g., a 50:50 mixture of water and acetonitrile).

  • Method Optimization: Based on the initial chromatogram, adjust the gradient, pH of the mobile phase, or even the column chemistry to achieve adequate resolution between the main peak and all impurity peaks.

Protocol 2: Sample Preparation for NMR Structural Elucidation

This protocol outlines the steps for preparing an isolated impurity for NMR analysis.

Step-by-Step Methodology:

  • Impurity Isolation: Isolate the impurity of interest using preparative HPLC. Collect the fraction corresponding to the unknown peak.

  • Solvent Removal: Evaporate the solvent from the collected fraction, typically using a rotary evaporator or a nitrogen stream.

  • Sample Dissolution: Dissolve the dried impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent depends on the solubility of the impurity.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Acquire NMR Spectra:

    • Acquire a ¹H NMR spectrum to get information about the different types of protons and their relative numbers.[12][24]

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbons.[13]

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to determine the connectivity of atoms within the molecule.[25]

IV. References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.

  • Innovational Journals. Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.

  • Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.

  • LGC. The benefits of high-resolution mass spectrometry for impurity profiling.

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.

  • Restek.[3]Troubleshooting HPLC- Tailing Peaks.

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

  • BOC Sciences. Impurity Profiling in APIs.

  • Slideshare. Structural elucidation by NMR(1HNMR).

  • Arborpharmachem. How Are Impurities In Apis Detected And Removed?

  • ResearchGate. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • Benchchem. A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines.

  • YouTube. ICH Q3A Guideline for Impurities in New Drug Substances.

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds.

  • Contract Pharma. Impurities in APIs and Their Effects on Products.

  • Alfa Chemistry. Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.

  • ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues.

  • Slideshare. Mass Spectrometry analysis of Small molecules.

  • Spectroscopy Online. Challenges in Small-Molecule Quantitation by Mass Spectrometry.

  • Benchchem. managing impurities in the synthesis of substituted pyrazines.

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry.

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules.

  • Pharmaffiliates. Pyrazine-impurities.

  • SIELC Technologies. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column.

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Specifications: 2-Amino-5-chloropyrazine for Your Synthesis Needs.

  • SIELC Technologies. By Detection.

  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.

  • NIH. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).

  • Google Patents. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine.

  • ResearchGate. Pyrazines: Occurrence, formation and biodegradation.

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

  • PubMed. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents.

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • Slideshare. Synthesis and reactions of Pyrazine.

  • Wiley Online Library. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants.

  • ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine.

Sources

strategies to enhance the regioselectivity of reactions with 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-5-chloro-3-methoxypyrazine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile, yet challenging, heterocyclic building block. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthetic strategies.

Understanding the Reactivity Landscape

Before diving into specific troubleshooting scenarios, it's crucial to understand the electronic and steric factors governing the reactivity of this compound. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack but primes it for nucleophilic substitution.[1][2] The regiochemical outcomes are dictated by a complex interplay between the ring nitrogens and the three substituents.

  • Amino Group (-NH2) at C2: A powerful electron-donating group (+R effect) that activates the ring. It strongly directs ortho and para. However, the ortho C3 position and the para C5 position are already substituted.

  • Methoxy Group (-OCH3) at C3: Another electron-donating group (+R effect) that activates the ring. It directs ortho (to the occupied C2 position) and para (to the C6 position).

  • Chloro Group (-Cl) at C5: An electron-withdrawing group via induction (-I effect) but an electron-donating group via resonance (+R effect).[3] It serves as a leaving group for nucleophilic aromatic substitution (SNAr) and a handle for cross-coupling reactions.

  • Ring Nitrogens (N1 and N4): Strongly electron-withdrawing, they significantly lower the electron density of the ring carbons, particularly those adjacent (C2, C3, C5, C6).

This electronic environment makes the C-Cl bond at the C5 position the primary site for SNAr and cross-coupling reactions. The C6 position is the most electron-deficient carbon and thus a potential site for directed C-H functionalization, although electrophilic aromatic substitution (EAS) is generally difficult.[4][5]

G start Low Yield in Suzuki Coupling ligand Screen Ligands start->ligand base Optimize Base ligand->base No Improvement success High Yield Achieved ligand->success Success! ligand_note Start with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. ligand->ligand_note solvent Change Solvent System base->solvent No Improvement base->success Success! base_note Try weaker inorganic bases (K3PO4, K2CO3, Cs2CO3). Avoid strong organic bases. base->base_note solvent->start Re-evaluate solvent->success Success! solvent_note Use polar aprotic solvents like dioxane/water or DME/water. Avoid DMF if possible. solvent->solvent_note

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Recommendations:

  • Ligand Selection: Standard ligands like PPh3 often fail. You need bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These ligands form stable, highly active palladium complexes that are less susceptible to poisoning. [6]* Palladium Pre-catalyst: Use modern, air-stable pre-catalysts like G3 or G4 Buchwald pre-catalysts. They provide reliable and reproducible activation to the active Pd(0) species.

  • Base Selection: Use a moderately weak inorganic base. K3PO4 or Cs2CO3 are often excellent choices. Strong bases can promote unwanted side reactions.

  • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or Toluene/water) is standard for Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Can I perform an electrophilic substitution, like nitration or bromination, on this molecule? A1: It is extremely challenging. The pyrazine ring is highly deactivated towards EAS. [4]Any reaction would likely require harsh conditions that could degrade the molecule. Furthermore, the directing effects of the -NH2 and -OCH3 groups would direct towards the already substituted C5 position. A more viable strategy for functionalizing the C6 position is directed ortho-metalation (DoM) followed by quenching with an electrophile, though this requires careful optimization.

Q2: Between the C-Cl bond and the C-OCH3 bond, which is more reactive in cross-coupling? A2: The C-Cl bond is significantly more reactive and will be the exclusive site of oxidative addition in standard palladium-catalyzed cross-coupling reactions. Aryl methyl ethers are generally unreactive under these conditions.

Q3: How does steric hindrance affect reactions at the C5 and C6 positions? A3: The C6 position is sterically hindered by the adjacent C5-chloro group and the N1 atom. The C5 position is flanked by the C6-H and the N4 atom. For reactions involving the introduction of a bulky group at C5 (via coupling or SNAr), steric clash with the methoxy group at C3 is generally not a major issue, but it should be considered when using very large nucleophiles or coupling partners.

Validated Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes a robust method for coupling an arylboronic acid to the C5 position of this compound, leveraging modern catalyst systems to ensure high regioselectivity and yield.

Objective: Synthesize 2-amino-3-methoxy-5-phenylpyrazine.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • SPhos ligand (4 mol%)

  • Potassium Phosphate (K3PO4), tribasic (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, K3PO4, SPhos Pd G3 precatalyst, and the SPhos ligand.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a final solvent ratio of approximately 5:1 (dioxane:water) and a substrate concentration of ~0.1 M.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The starting material is UV active and the product will have a higher molecular weight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Parameter Recommended Condition Rationale
Catalyst SPhos Pd G3 (2 mol%)Air-stable, efficient precatalyst for challenging substrates.
Ligand SPhos (4 mol%)Bulky, electron-rich ligand prevents catalyst poisoning.
Base K3PO4 (3 eq)Effective, non-nucleophilic base minimizes side reactions.
Solvent 1,4-Dioxane / Water (5:1)Standard solvent system for Suzuki reactions.
Temperature 100 °CProvides sufficient thermal energy for the catalytic cycle.

References

  • Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.
  • Houminer, Y., Southwick, E. W., & Williams, D. L. (1989). Substituent-directing effects in the homolytic acylation of pyrazine derivatives. The Journal of Organic Chemistry, 54(3), 640–643.
  • ResearchGate. Synthesis of substituted pyrazines from N-allyl malonamides.
  • Appleby, K. M., et al. (2020). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1187-1194.
  • RSC Publishing. (2017). Synthesis of substituted pyrazines from N-allyl malonamides.
  • MDPI. (2021). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Molecules, 26(23), 7249.
  • ChemTalk. Directing Effects.
  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(19), 6669.
  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
  • ResearchGate. The reaction substrate scope of pyrazine derivatives.
  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II.
  • ResearchGate. The electronic structure of pyrazine. Configuration interaction calculations using an extended basis.
  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1998-2007.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • RSC Publishing. Directed nucleophilic aromatic substitution reaction.
  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(19), 6669.
  • LookChem. Cas 874-31-7,this compound.
  • University Slide. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • ResearchGate. (2016). Review on the Synthesis of Pyrazine and Its Derivatives.
  • BYJU'S. Electrophilic Substitution Reaction Mechanism.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution.
  • Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.
  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(49), 17122-17125.
  • Xie, J., & Huang, Z. Z. (2010). Cross-dehydrogenative coupling reactions by transition-metal and aminocatalysis for the synthesis of amino acid derivatives. Angewandte Chemie International Edition, 49(52), 10181-10185.
  • MDPI. Advances in Cross-Coupling Reactions.

Sources

Technical Support Center: Navigating Solubility Challenges with 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-chloro-3-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with this versatile building block in their reaction media. Poor solubility can hinder reaction kinetics, reduce yields, and complicate purification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure the success of your synthetic endeavors.

Understanding the Solubility Profile of this compound

This compound is a substituted pyrazine with a molecular weight of 159.57 g/mol [1]. Its structure, featuring both hydrogen bond donors (amino group) and acceptors (pyrazine nitrogens, methoxy group), along with a lipophilic chloro group, results in a nuanced solubility profile. While sparingly soluble in water, its solubility in organic solvents is crucial for its application in various chemical transformations[2]. The calculated XLogP3 value of 0.7 suggests it is not excessively lipophilic, indicating that a range of organic solvents should be suitable, though empirical testing is always necessary[1].

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?

A1: Initially, confirm that you are using an appropriate solvent. Based on the polarity of this compound and data from structurally similar compounds, polar aprotic solvents are often a good starting point. If solubility is still an issue, consider gentle heating of the mixture, as solubility generally increases with temperature. If these initial steps fail, a systematic solvent screening or the use of a co-solvent system is recommended.

Q2: What are some recommended starting solvents for dissolving this compound?

A2: While specific data for this compound is limited, studies on similar amino-chloro-methoxy-substituted heterocycles suggest that solvents like N,N-dimethylformamide (DMF), 1,4-dioxane, and 2-butanone are excellent choices for achieving high solubility[3]. Alcohols such as methanol, ethanol, and isopropanol can also be effective, though the solubility may be lower compared to aprotic polar solvents[3]. For less polar applications, toluene may be used, but expect lower solubility.

Q3: Can I use a co-solvent to improve solubility, and how do I choose one?

A3: Yes, a co-solvent system can be highly effective. The principle is to blend a "good" solvent (in which the compound is highly soluble) with a "poor" solvent (often the primary reaction solvent) to achieve a desirable overall solvating power. For instance, if your reaction requires a less polar solvent like toluene but the starting material has poor solubility, adding a small amount of a polar aprotic solvent like DMF or DMSO can significantly enhance solubility.

Q4: How does temperature affect the solubility of this compound?

A4: For most solids dissolving in liquid solvents, solubility increases with temperature[4]. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. Applying heat provides this energy, facilitating the dissolution process. Therefore, gently warming your reaction mixture can be a simple and effective way to dissolve your starting material. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

Q5: Is it possible to use pH adjustment to improve the solubility of this compound?

A5: Yes, for ionizable compounds, pH modification can be a powerful tool[5]. This compound has a basic amino group. The predicted pKa of the parent compound, 2-aminopyrazine, is approximately 3.22[6]. The electron-withdrawing chloro and methoxy groups on your compound will likely decrease the basicity (lower the pKa) of the amino group. By adding a small amount of a non-nucleophilic acid, you can protonate the amino group to form a more polar and, therefore, more soluble salt. This is particularly useful in protic solvents. However, you must ensure that the acidic conditions are compatible with your reaction and other reagents.

Troubleshooting Guides

Issue 1: Complete Insolubility in the Chosen Reaction Solvent

If this compound remains completely insoluble even with heating, a systematic approach to finding a suitable solvent or solvent system is necessary.

Caption: Decision workflow for systematic solvent screening.

  • Preparation: In separate small vials, add approximately 5-10 mg of this compound.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., DMF, 1,4-dioxane, THF, acetonitrile, toluene, ethanol, isopropanol).

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially soluble, insoluble).

  • Heating: For vials where the compound is not fully dissolved, gently warm the mixture to 50-60 °C (ensure the temperature is below the solvent's boiling point) and observe any changes in solubility.

  • Analysis: Based on your observations, select the solvent or solvent system that provides the best solubility and is compatible with your intended reaction conditions.

Issue 2: Compound Precipitates During Reaction

Precipitation during a reaction can occur due to changes in temperature, concentration, or the formation of less soluble intermediates or byproducts.

  • Maintain Temperature: If the reaction was initiated at an elevated temperature to dissolve the starting material, ensure that the temperature is maintained throughout the reaction. A sudden drop in temperature can cause precipitation.

  • Increase Solvent Volume: If practical, increasing the total volume of the solvent can help to keep all components in the solution.

  • Employ a Co-solvent: If not already in use, adding a co-solvent in which the starting material and intermediates are highly soluble can prevent precipitation.

  • Consider a Different Solvent System: It may be necessary to re-evaluate the primary solvent for one with a higher solvating power for all reaction components.

In-Depth Technical Guides

Guide 1: Selecting and Optimizing Solvent Systems

The choice of solvent is critical. The following table provides a guide to the solubility of structurally similar compounds to help inform your solvent selection for this compound.

Table 1: Solubility of 2-amino-4-chloro-6-methoxypyrimidine in Various Solvents at 298.15 K [3]

SolventDielectric Constant (approx.)Solubility (Mole Fraction, 10³)Classification
N,N-Dimethylformamide (DMF)36.715.7Polar Aprotic
1,4-Dioxane2.210.5Nonpolar Ether
Acetone20.78.3Polar Aprotic
Ethyl Acetate6.05.9Moderately Polar
Acetonitrile37.54.8Polar Aprotic
Ethanol24.63.5Polar Protic
Methanol32.73.1Polar Protic
Toluene2.40.4Nonpolar Aromatic

This data is for a structurally similar compound and should be used as a guide. Empirical testing is recommended.

Guide 2: Utilizing pH Adjustment for Enhanced Solubility

The amino group on the pyrazine ring allows for protonation in acidic media to form a more soluble salt.

Caption: Decision workflow for using pH adjustment to improve solubility.

  • Acid Choice: Use a non-nucleophilic acid to avoid unwanted side reactions. A solution of HCl in an organic solvent like dioxane or a solid acid like p-toluenesulfonic acid (TsOH) are good options.

  • Stoichiometry: Add the acid substoichiometrically or in a 1:1 molar ratio to the this compound to avoid a highly acidic environment that could affect other reagents.

  • Reaction Compatibility: Ensure that any acid-sensitive functional groups on your other reactants or your catalyst system will not be compromised. For example, some palladium catalysts and ligands for cross-coupling reactions are sensitive to strong acids.

Guide 3: Application in Common Reaction Types

This compound is a valuable intermediate, particularly in the synthesis of pharmaceuticals like Trametinib, where it undergoes coupling reactions[7][8]. The poor solubility of this starting material is a common hurdle in these syntheses.

This reaction is a versatile method for forming carbon-carbon bonds.

  • Typical Solvents: A mixture of an organic solvent and water is common, such as 1,4-dioxane/water or toluene/water[9].

  • Addressing Solubility: If this compound has low solubility in the chosen solvent mixture, consider using a more polar organic component like dioxane or adding a co-solvent like DMF. Gentle heating (e.g., 80-100 °C) is standard for these reactions and will also aid in dissolution[9].

Used to form carbon-nitrogen bonds, this reaction is crucial for synthesizing more complex amines.

  • Typical Solvents: Anhydrous, non-polar, or polar aprotic solvents such as toluene, 1,4-dioxane, or THF are commonly used[10].

  • Addressing Solubility: The use of polar aprotic solvents like DMF can be beneficial for solubility but may require careful optimization of the catalyst system. Toluene is a common choice, and if solubility is an issue, gentle heating is typically employed.

The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloro group by nucleophiles.

  • Typical Solvents: Polar aprotic solvents like DMSO or DMF are often used as they can solvate the charged intermediate (Meisenheimer complex) and often accelerate the reaction[9].

  • Addressing Solubility: These solvents are generally good for dissolving this compound. If a less polar solvent is required, a co-solvent approach or heating will likely be necessary.

References

  • A method for synthesizing trametinib key intermediate. CN109336884A.
  • Method for synthesizing trametinib key intermediate. CN109336884B.
  • 2-aminopyrazine - ChemBK. (2024-04-09).
  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem.
  • Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K - ResearchGate.
  • Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed.
  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K - ResearchGate.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025-03-29).
  • Sonogashira coupling - Wikipedia.
  • Buchwald–Hartwig amination - Wikipedia.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K - ResearchGate.
  • Nucleophilic Substitution Reactions.
  • This compound | C5H6ClN3O | CID 10797036 - PubChem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Temperature Effects on Solubility - Chemistry LibreTexts. (2023-01-29).
  • Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g) - ResearchGate.
  • 4.17: Nucleophilic Substitutions in Synthesis: Amines - Chemistry LibreTexts. (2021-06-10).
  • Ch 8 : Nucleophilc Substitution answers - University of Calgary.
  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides - The Royal Society of Chemistry.
  • Nucleophilic Substitution with Amines - YouTube. (2020-06-25).
  • Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. | Semantic Scholar.
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.
  • Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF - ResearchGate.
  • CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google Patents.

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Technical Support Center: Optimizing Stoichiometry for Reactions Involving 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 2-Amino-5-chloro-3-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stoichiometric optimization in common cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and refine your synthetic strategies effectively.

The inherent electronic properties of this compound—specifically the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing pyrazine ring—dictate the reactivity of the C-Cl bond, making careful stoichiometric control essential for success.[1] Incorrect ratios can lead to diminished yields, incomplete conversions, and complex side reactions, complicating purification and impacting project timelines.[2][3] This guide provides a structured, question-and-answer approach to address the most common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Principles of Stoichiometric Optimization

Q1: Why is precise stoichiometry so critical for reactions with this compound?

A1: The reactivity of this substrate is nuanced. The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, often requiring more active catalysts.[4] The primary reasons for stringent stoichiometric control are:

  • Catalyst Activity and Stability: Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination involve a delicate catalytic cycle. The precise ratio of ligand to metal is crucial for generating and maintaining the active catalytic species. An excess or deficit can lead to catalyst deactivation or the formation of less reactive species.

  • Minimizing Side Reactions: Improper stoichiometry is a leading cause of byproduct formation.[2] For instance, an excessive amount of base can lead to the decomposition of sensitive substrates or promote unwanted side reactions.[5] In Suzuki couplings, it can cause homocoupling of the boronic acid partner.

  • Controlling Reaction Kinetics: The concentration and ratio of reactants directly influence the reaction rate.[6] Optimizing stoichiometry ensures that the desired reaction proceeds at a reasonable rate while minimizing competing pathways.

  • Potential Ligand Scavenging: The exocyclic amino group on the pyrazine ring can potentially coordinate with the palladium center, acting as a competitive ligand and inhibiting the catalytic cycle.[1] Using the correct excess of a bulky, electron-rich phosphine ligand is essential to outcompete this potential interaction and ensure the desired catalytic activity.

Section 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[7] However, the reduced reactivity of the C-Cl bond on the electron-rich pyrazine system requires careful optimization.

Q2: What is a reliable starting point for stoichiometric ratios in a Suzuki-Miyaura coupling with this substrate?

A2: A robust starting point is crucial for successful optimization. The following table outlines a generally effective, non-optimized set of conditions based on protocols for similar challenging aryl chlorides.[4][8]

ComponentStoichiometric Ratio (Equivalents)Rationale
This compound1.0 (Limiting Reagent)Serves as the baseline for all other reagent calculations.
Boronic Acid / Ester1.2 - 1.5A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation or homocoupling.
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)0.01 - 0.05 (1-5 mol%)Higher catalyst loading is often needed for less reactive aryl chlorides.
Phosphine Ligand (e.g., XPhos, SPhos)0.02 - 0.10 (2-10 mol%)A ligand-to-palladium ratio of 2:1 is typical to ensure the formation of the active catalytic species.
Base (e.g., K₃PO₄, Cs₂CO₃)2.0 - 3.0A strong base is required to activate the boronic acid for the transmetalation step.[9][10][11] An adequate excess ensures the reaction proceeds efficiently.

Q3: My Suzuki-Miyaura reaction has stalled with significant starting material remaining. How can I use stoichiometry to improve conversion?

A3: Low conversion is a common issue with challenging substrates. Consider the following stoichiometric adjustments:

  • Increase Catalyst and Ligand Loading: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[12] Increasing the catalyst and ligand loading (e.g., from 2 mol% Pd to 5 mol% Pd, maintaining the L:Pd ratio) can increase the concentration of the active catalyst and accelerate this step.

  • Increase Boronic Acid Equivalents: If your boronic acid is susceptible to decomposition (protodeboronation), its effective concentration decreases over time. Increasing the initial charge to 1.5–2.0 equivalents can help maintain a sufficient concentration to drive the transmetalation step.

  • Evaluate Base Equivalents: Ensure your base is present in sufficient excess (at least 2 equivalents). The base plays a critical role in the formation of the reactive boronate species necessary for transmetalation.[9] If the base is not fully soluble, vigorous stirring is essential.

Q4: I'm observing significant homocoupling of my boronic acid. How can stoichiometry help?

A4: Homocoupling is often a sign of non-optimal conditions. While temperature and oxygen contamination are key factors, stoichiometry plays a role:

  • Reduce Boronic Acid Equivalents: Lowering the excess of the boronic acid (e.g., from 1.5 to 1.2 eq.) can disfavor the bimolecular homocoupling pathway.

  • Optimize Base: While a strong base is needed, an overly aggressive base or one in large excess can sometimes promote homocoupling. Screening different bases (e.g., switching from K₃PO₄ to Cs₂CO₃) may be beneficial.

Section 3: Buchwald-Hartwig Amination

This reaction is fundamental for C-N bond formation but requires careful control, especially with electron-rich aryl chlorides and potentially sensitive amines.[13]

Q5: What are the recommended starting stoichiometric ratios for a Buchwald-Hartwig amination?

A5: The choice of base is particularly critical in this reaction, as strong bases can cause decomposition of substrates with sensitive functional groups.[5]

ComponentStoichiometric Ratio (Equivalents)Rationale
This compound1.0 (Limiting Reagent)Serves as the baseline for all other reagent calculations.
Amine Coupling Partner1.1 - 1.5A slight excess helps ensure complete consumption of the limiting pyrazine substrate.
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd G3 Precatalysts)0.01 - 0.05 (1-5 mol%)Aryl chlorides require more active and often higher loadings of the catalyst system.[5]
Phosphine Ligand (e.g., RuPhos, tBuBrettPhos)0.02 - 0.10 (2-10 mol%)Bulky, electron-rich ligands are essential for promoting the challenging oxidative addition step.
Base (e.g., NaOtBu, LHMDS, K₃PO₄)1.2 - 2.0The amount should be carefully optimized. Strong bases like NaOtBu are effective but can cause degradation if used in too large an excess.[5][13]

Q6: My Buchwald-Hartwig amination is failing or giving a low yield. What are the first stoichiometric factors to check?

A6: Failure in this reaction often points to issues with the catalyst activation or base.

  • Check Base Equivalents and Type: This is the most common failure point.[5] If using a weaker base like K₃PO₄ with a challenging substrate, you may need up to 3.0 equivalents. If using a strong base like NaOtBu, ensure it is fresh and handled under inert conditions. An insufficient amount of base will halt the catalytic cycle.

  • Optimize Catalyst and Ligand Loading: For unreactive aryl chlorides, a catalyst loading of 1-2 mol% might be insufficient. Consider increasing the loading to 3-5 mol%.[13] Ensure the ligand-to-metal ratio is appropriate (typically 1.5:1 to 2:1).

  • Amine Equivalents: While a slight excess of the amine is standard, a very large excess can sometimes inhibit the catalyst. Stick to the 1.1-1.5 equivalent range initially.

  • Inert Atmosphere: While not strictly a stoichiometric parameter, the presence of oxygen can rapidly deactivate the palladium catalyst, leading to reaction failure. Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[14]

Visualizations & Protocols

Workflow for Stoichiometric Optimization

The following diagram outlines a logical workflow for optimizing the stoichiometry of a cross-coupling reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Refinement A Define Standard Conditions (Substrate: 1.0 eq) B Screen Key Parameters: - Boronic Acid/Amine (1.2 vs 1.5 eq) - Base (2.0 vs 3.0 eq) - Catalyst Loading (2% vs 5%) A->B Establish Baseline C Analyze Outcome: - High Yield (>80%)? - Low Conversion? - Byproduct Formation? B->C D Proceed to Scale-up C->D Yes E Troubleshoot: Adjust Stoichiometry C->E Low Conversion F Identify Byproducts (LCMS/NMR) C->F Byproducts G Increase Catalyst/Ligand Loading Increase Coupling Partner eq. E->G H Adjust Base Type/Equivalents Lower Coupling Partner eq. F->H I Re-run Experiment G->I H->I I->C Re-analyze

Caption: A logical workflow for optimizing reaction stoichiometry.

Troubleshooting Decision Tree

This diagram provides a decision-making framework when a cross-coupling reaction yields an undesirable outcome.

G cluster_yield Yield Analysis cluster_solutions Stoichiometric Adjustments Start Reaction Outcome? NoProduct No Product / Low Conversion Start->NoProduct < 50% Conversion GoodYield Good Yield, Impure Start->GoodYield > 50% Conversion Sol_Cat Increase Catalyst/Ligand Loading (e.g., 2% -> 5%) NoProduct->Sol_Cat Possible Cause: Inactive Catalyst Sol_Base Increase Base Equivalents (e.g., 2 -> 3 eq) or Change Base Type NoProduct->Sol_Base Possible Cause: Insufficient Base Sol_Partner Increase Coupling Partner (e.g., 1.2 -> 1.5 eq) NoProduct->Sol_Partner Possible Cause: Partner Decomposition Sol_Purity Check Reagent Purity (esp. Boronic Acid) GoodYield->Sol_Purity Observation: Unidentified Impurities Sol_Homocoupling Decrease Boronic Acid eq. (e.g., 1.5 -> 1.2 eq) GoodYield->Sol_Homocoupling Observation: Partner Homocoupling

Sources

Validation & Comparative

A Researcher's Guide to the Structural Validation of 2-Amino-5-chloro-3-methoxypyrazine by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-Amino-5-chloro-3-methoxypyrazine, a substituted pyrazine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2] This guide provides an in-depth technical comparison and validation of its structure using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present a self-validating protocol, and offer a detailed interpretation of the expected spectral data, grounded in authoritative principles of magnetic resonance.

The Imperative of Structural Integrity in Pyrazine Chemistry

Pyrazine derivatives are prevalent in pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] The specific arrangement of substituents on the pyrazine ring dictates the molecule's physicochemical properties and its interaction with biological targets. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially compromised safety. Therefore, robust analytical techniques like NMR are not just a formality but a critical step in the research and development pipeline.

¹H and ¹³C NMR: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[3][4] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

  • ¹H NMR Spectroscopy probes the hydrogen nuclei (protons) within a molecule, revealing the number of distinct proton environments, their relative abundance (through integration), and their proximity to other protons (through spin-spin coupling).[5][6]

  • ¹³C NMR Spectroscopy examines the carbon backbone of the molecule. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it provides a direct count of the number of unique carbon atoms and information about their hybridization and electronic environment.[5]

Predicting the NMR Fingerprint of this compound

In the absence of a publicly available experimental spectrum for this compound, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence. This prediction is based on the well-established effects of substituents on the chemical shifts of aromatic heterocyclic rings.[7][8] The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing chloro (-Cl) group, will each exert a distinct influence on the electron density of the pyrazine ring, leading to a unique set of chemical shifts.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of this compound are numbered as follows:

Caption: Structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals: one for the pyrazine ring proton (H-6), one for the amino protons (-NH₂), and one for the methoxy protons (-OCH₃).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-67.5 - 7.8Singlet (s)1H
-NH₂5.0 - 6.0Broad Singlet (br s)2H
-OCH₃3.9 - 4.1Singlet (s)3H
  • Causality of Chemical Shifts: The H-6 proton is on a nitrogen-containing aromatic ring, which generally deshields protons, leading to a downfield chemical shift. The amino protons are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. The methoxy protons will be a sharp singlet in a region typical for methyl groups attached to an oxygen atom.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3145 - 150
C-5135 - 140
C-6125 - 130
-OCH₃55 - 60
  • Causality of Chemical Shifts: The carbon atoms directly attached to electronegative atoms (N, O, Cl) will be the most deshielded and appear at the highest chemical shifts. C-2 and C-3 are attached to two nitrogen atoms and an amino or methoxy group, respectively, placing them significantly downfield. C-5, attached to a nitrogen and a chlorine, will also be downfield. C-6, being adjacent to a nitrogen but only bonded to a hydrogen, will be the most shielded of the ring carbons. The methoxy carbon will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen.

Experimental Protocol for NMR Analysis

Adherence to a standardized and well-documented protocol is essential for obtaining high-quality, reproducible NMR data. The following protocol is a self-validating system designed to ensure accuracy.

I. Sample Preparation

A meticulous sample preparation is the foundation of a good NMR experiment.[9][10]

  • Sample Weighing: Accurately weigh 10-20 mg of high-purity this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (30-50 mg) may be beneficial.[9]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its good dissolving power and relatively simple residual solvent signal.[10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility in CDCl₃ is poor.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][2] Gently vortex or sonicate to ensure complete dissolution.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift calibration (δ = 0.00 ppm).[9] Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm).[11]

II. NMR Data Acquisition

The following are standard parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[7][12][13]

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim H1_acq Acquire ¹H Spectrum shim->H1_acq C13_acq Acquire ¹³C Spectrum shim->C13_acq process Fourier Transform & Phasing H1_acq->process C13_acq->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Signals integrate->assign

Caption: Experimental workflow for NMR-based structural validation.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans (NS): 16 to 64

  • Acquisition Time (AQ): 3-4 seconds[12]

  • Relaxation Delay (D1): 1-2 seconds

  • Spectral Width (SW): 16 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans (NS): 1024 to 4096

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 220 ppm

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Calibration: Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

  • Integration (¹H NMR): Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Data Interpretation and Structural Validation

The validation of the this compound structure is achieved by comparing the experimentally obtained NMR data with the predicted values.

G exp_data Experimental NMR Data (¹H and ¹³C) comparison Comparison of: - Chemical Shifts - Multiplicities - Integrations exp_data->comparison pred_data Predicted NMR Data (Based on Structure) pred_data->comparison validation Structural Validation comparison->validation Match discrepancy Structural Revision or Impurity Identification comparison->discrepancy Mismatch

Caption: Logical process for structural validation via NMR data comparison.

A close match between the experimental and predicted data provides strong evidence for the correctness of the assigned structure. Key validation points include:

  • Number of Signals: The ¹H spectrum should show three distinct signals, and the ¹³C spectrum should show five signals. The presence of additional signals may indicate impurities.

  • Chemical Shifts: The experimental chemical shifts should fall within the predicted ranges. Significant deviations may suggest an alternative isomeric structure.

  • Integration: The integration of the ¹H signals should correspond to a 1:2:3 ratio for the H-6, -NH₂, and -OCH₃ protons, respectively.

  • Multiplicities: All signals in the ¹H spectrum are expected to be singlets (or a broad singlet for the amino group), confirming the absence of adjacent protons. The proton-decoupled ¹³C spectrum will also show only singlets.

Conclusion

The structural validation of this compound through ¹H and ¹³C NMR spectroscopy is a robust and definitive process. By combining theoretical predictions based on fundamental principles with a rigorous experimental protocol, researchers can have a high degree of confidence in the identity and purity of their compound. This guide provides the necessary framework for conducting and interpreting these critical experiments, ensuring the scientific integrity of research and development endeavors in the vital field of medicinal chemistry.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of Bristol. How to Prepare Samples for NMR. [Link]
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  • MDPI.
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  • More O'Ferrall, R. A., & Murray, B. A. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]
  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters? [Link]
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  • SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]
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A Comparative Guide to Confirming the Purity of 2-Amino-5-chloro-3-methoxypyrazine by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and ultimately successful research.[1][2] Intermediates like 2-Amino-5-chloro-3-methoxypyrazine, a key building block in the synthesis of various pharmaceutical agents, demand rigorous purity assessment.[3] Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yield, and potentially compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[2]

This guide provides an in-depth comparison of analytical methods for confirming the purity of this compound, with a primary focus on elemental analysis. We will explore the strengths and limitations of this classical technique and contrast it with modern chromatographic and spectroscopic methods, offering a comprehensive perspective to guide your analytical strategy.

The Foundational Check: Elemental Analysis

Elemental analysis (EA) is a cornerstone technique for determining the elemental composition of a compound.[4] It provides a quantitative measure of the percentage of carbon (C), hydrogen (H), nitrogen (N), and, in this case, heteroatoms like chlorine (Cl).[5] The principle is straightforward: a small, precisely weighed sample is combusted in a controlled oxygen atmosphere, converting the elements into simple gases (CO₂, H₂O, N₂, and HCl).[6][7] These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[8]

Theoretical Elemental Composition of this compound

To assess purity using elemental analysis, we must first calculate the theoretical elemental composition based on the compound's molecular formula.

Molecular Formula: C₅H₆ClN₃O[9]

Molecular Weight: 159.57 g/mol [9]

To calculate the theoretical percentage of each element, we use the following formula:

  • % Element = (Number of atoms of the element × Atomic weight of the element) / Molecular weight of the compound × 100

Based on this, the theoretical elemental composition of this compound is:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Percentage (%)
Carbon (C)12.01560.0537.63
Hydrogen (H)1.0166.063.80
Chlorine (Cl)35.45135.4522.22
Nitrogen (N)14.01342.0326.34
Oxygen (O)16.00116.0010.03

A high-purity sample should yield experimental values that are in close agreement with these theoretical percentages, typically within a ±0.4% deviation for C, H, and N.[10][11]

Experimental Protocol: Elemental Analysis
  • Sample Preparation: Ensure the sample is homogenous and dry. Any residual solvent will significantly impact the hydrogen and carbon percentages.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Sample Weighing: Accurately weigh approximately 2-3 mg of this compound into a tin capsule using a microbalance.

  • Analysis: Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

  • Data Acquisition and Processing: The instrument software will automatically calculate and report the percentage of C, H, and N. Chlorine is typically determined by titration or ion chromatography after combustion and absorption.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Prep Homogenous & Dry Sample Weigh Accurate Weighing (2-3 mg) Prep->Weigh Combustion High-Temp Combustion (O₂ Atmosphere) Weigh->Combustion Separation Gas Separation Combustion->Separation Detection Thermal Conductivity Detector Separation->Detection Results Experimental %C, %H, %N Detection->Results Comparison Compare with Theoretical Values Results->Comparison Purity Purity Assessment (±0.4% Deviation) Comparison->Purity

Caption: Workflow for Elemental Analysis of this compound.

Orthogonal Methods for Comprehensive Purity Profiling

While elemental analysis provides a fundamental assessment of bulk purity, it does not offer insights into the nature and quantity of specific impurities. For a comprehensive understanding, orthogonal analytical techniques are indispensable.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[13] It is the workhorse of the pharmaceutical industry for purity determination due to its high resolution and sensitivity.[14][15]

Principle: A liquid sample is passed through a column packed with a solid adsorbent material (stationary phase). Different components in the sample interact differently with the stationary phase and are carried along by a liquid solvent (mobile phase) at different rates, leading to their separation. A detector (e.g., UV-Vis) at the end of the column quantifies the separated components.

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte and potential impurities absorb.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_output Data Analysis Dissolve Dissolve Sample in Mobile Phase Injection Inject Sample Dissolve->Injection Column Separation on C18 Column Injection->Column Detection UV Detection Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration PurityCalc Calculate Area % Purity PeakIntegration->PurityCalc

Caption: Workflow for HPLC Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds like pyrazine derivatives, GC-MS is an exceptionally powerful analytical technique.[3][16] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Principle: The sample is vaporized and injected into a long, thin column. An inert gas (carrier gas) carries the vaporized components through the column, where they are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that can be used to identify the compound.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar stationary phase (e.g., HP-5MS).

    • Injector: Split/splitless injector at a high temperature (e.g., 250°C).

    • Oven Program: A temperature ramp from a low initial temperature to a high final temperature to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Identify any other peaks as impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC Separation & MS Detection cluster_output Data Interpretation Dissolve Dissolve Sample in Volatile Solvent Vaporization Vaporize & Inject Dissolve->Vaporization Separation GC Column Separation Vaporization->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra Identification Compound Identification MassSpectra->Identification

Caption: Workflow for GC-MS Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[17][18][19] For purity assessment, ¹H NMR is particularly valuable as it can provide both qualitative and quantitative information about the main compound and any proton-containing impurities.

Principle: Certain atomic nuclei, like ¹H and ¹³C, possess a magnetic moment. When placed in a strong magnetic field, they can absorb electromagnetic radiation at specific frequencies. These frequencies are highly dependent on the chemical environment of the nucleus, providing detailed information about the structure of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts, integration values, and coupling patterns with the expected spectrum for this compound.

    • Purity Assessment: Look for any unexpected signals in the spectrum. The integration of these signals relative to the signals of the main compound can be used to estimate the level of impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_output Spectral Interpretation Dissolve Dissolve Sample in Deuterated Solvent MagneticField Place in Strong Magnetic Field Dissolve->MagneticField RFPulse Apply Radiofrequency Pulse MagneticField->RFPulse Detection Detect Nuclear Resonance RFPulse->Detection Spectrum Generate ¹H NMR Spectrum Detection->Spectrum Analysis Analyze Chemical Shifts, Integration, & Coupling Spectrum->Analysis Purity Identify Impurity Signals Analysis->Purity

Caption: Workflow for ¹H NMR Analysis of this compound.

Comparative Analysis of Purity Determination Methods

FeatureElemental AnalysisHPLCGC-MS¹H NMR
Primary Information Elemental CompositionQuantitative Purity & Impurity ProfileIdentification of Volatile ImpuritiesStructural Confirmation & Impurity Identification
Sensitivity LowHighVery HighModerate
Specificity Low (non-specific)HighVery HighHigh
Quantitative Accuracy High (for bulk)High (with standards)Semi-quantitative (without standards)Quantitative (with internal standard)
Impurity Identification NoPossible with MS detectorYesYes (for proton-containing impurities)
Sample Throughput ModerateHighModerateModerate
Key Advantage Confirms correct elemental formulaExcellent for quantifying known and unknown impuritiesExcellent for identifying volatile and semi-volatile impuritiesProvides unambiguous structural information
Key Limitation Does not identify specific impuritiesMay not detect non-UV active impuritiesNot suitable for non-volatile impuritiesCan be less sensitive to trace impurities

Conclusion: A Multi-faceted Approach to Purity Confirmation

For a compound as critical as this compound in the drug development pipeline, relying on a single analytical technique for purity assessment is insufficient. While elemental analysis serves as an essential, foundational check to confirm the correct elemental composition of the bulk material, it is blind to the nature of any impurities present.

A comprehensive and robust purity assessment strategy should employ a multi-faceted approach. HPLC is indispensable for the routine quantification of purity and the detection of non-volatile impurities. GC-MS is the method of choice for identifying and quantifying any residual volatile starting materials, intermediates, or by-products. Finally, ¹H NMR provides unequivocal structural confirmation and can identify and quantify proton-containing impurities, often without the need for reference standards.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a complete and reliable purity profile for this compound, ensuring the integrity and success of their subsequent research and development efforts.

References

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  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
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  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
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  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
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  • Pharmaffiliates. (2025, October 13). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research.
  • Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 516-527.
  • Moravek. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
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A Comparative Guide to 2-Amino-5-chloro-3-methoxypyrazine and 2-Amino-5-bromo-3-methoxypyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the selection of building blocks is a critical decision that profoundly influences the synthetic strategy and the properties of the final compounds. Among the versatile heterocyclic scaffolds, aminopyrazines are of significant interest due to their prevalence in biologically active molecules and functional materials.[1][2] This guide provides an in-depth comparative analysis of two closely related and commercially available aminopyrazine derivatives: 2-Amino-5-chloro-3-methoxypyrazine and 2-Amino-5-bromo-3-methoxypyrazine.

This document moves beyond a simple cataloging of properties to offer a nuanced perspective on the practical implications of the chloro versus bromo substitution. We will delve into their physicochemical characteristics, spectroscopic signatures, and, most critically, their differential reactivity in key synthetic transformations. The insights provided are grounded in established chemical principles and supported by generalized experimental protocols to empower researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physical and chemical properties of these reagents is paramount for their effective use in the laboratory. The substitution of chlorine with bromine results in predictable changes in molecular weight, density, and melting point, as summarized below.

PropertyThis compound2-Amino-5-bromo-3-methoxypyrazine
CAS Number 874-31-7[3]5900-13-0
Molecular Formula C₅H₆ClN₃O[3]C₅H₆BrN₃O
Molecular Weight 159.57 g/mol [3]204.02 g/mol
Appearance Solid[4]White to brown powder/crystal[5]
Melting Point Not specified135-140 °C
Storage Room temperature2-8°C

Spectroscopic Analysis: Deciphering the Halogen's Influence

¹H NMR Spectroscopy

The primary difference in the ¹H NMR spectra of these two compounds is expected to be minimal, with the chemical shift of the proton on the pyrazine ring being the most likely to be affected. The electronegativity and anisotropic effects of the halogen will subtly influence the electronic environment of the neighboring proton. For this compound, the proton signal for the pyrazine ring is a singlet.[6] A similar singlet is expected for the bromo-analog, potentially with a slight downfield shift compared to the chloro-derivative due to the different electronic properties of bromine.

¹³C NMR Spectroscopy

In the ¹³C NMR spectra, the most significant difference will be observed at the carbon atom directly bonded to the halogen (C-5). The carbon-halogen coupling and the "heavy atom effect" of bromine are likely to result in a more upfield chemical shift for C-5 in the bromo-derivative compared to the chloro-derivative.

Reactivity in Cross-Coupling Reactions: The Decisive Factor

The choice between a chloro or bromo substituent often comes down to a trade-off between cost and reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions, which are workhorses in modern synthetic chemistry.[7][8]

The Underlying Principle: Bond Dissociation Energy

The superior reactivity of aryl and heteroaryl bromides in comparison to their chloro counterparts is a well-established principle in organic chemistry. This difference is primarily attributed to the disparity in the carbon-halogen bond dissociation energies (BDE). The C-Br bond is weaker than the C-Cl bond, and therefore, requires less energy to break during the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[9]

G cluster_0 Catalytic Cycle cluster_1 Reactivity Comparison Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R C-Br C-Br Bond (Weaker) Faster_OA Faster Oxidative Addition C-Br->Faster_OA C-Cl C-Cl Bond (Stronger) Slower_OA Slower Oxidative Addition C-Cl->Slower_OA

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[4][10] For substrates like our target aminopyrazines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position.

Due to the higher reactivity of the C-Br bond, 2-Amino-5-bromo-3-methoxypyrazine will generally undergo Suzuki-Miyaura coupling under milder conditions and with shorter reaction times compared to this compound. The latter may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more specialized and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) to achieve comparable yields.[11][12]

This protocol provides a starting point for the Suzuki-Miyaura coupling of the title compounds. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

G Start Assemble Reactants Degas Degas Reaction Mixture Start->Degas Ar-X, Boronic Acid, Pd Catalyst, Base, Solvent Heat Heat to Reaction Temperature (e.g., 80-110 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Materials:

  • 2-Amino-5-halo-3-methoxypyrazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O)

Procedure:

  • To a dry reaction vessel, add the 2-Amino-5-halo-3-methoxypyrazine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[7][13] This reaction would allow for the introduction of a primary or secondary amine at the 5-position of the pyrazine ring.

Similar to the Suzuki-Miyaura coupling, 2-Amino-5-bromo-3-methoxypyrazine is expected to be the more reactive substrate in Buchwald-Hartwig amination. The amination of aryl chlorides is notoriously more challenging and often requires specialized ligands to achieve high yields.[14] Therefore, for the synthesis of 5-amino-substituted pyrazine derivatives, the bromo-starting material would be the preferred choice for achieving higher yields under milder conditions.

This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is critical and will depend on the specific amine coupling partner.

Materials:

  • 2-Amino-5-halo-3-methoxypyrazine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, or SPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-Amino-5-halo-3-methoxypyrazine, palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Implications for Drug Discovery and Development

The choice between a chloro and bromo substituent extends beyond synthetic accessibility and reactivity. It can have profound effects on the biological properties of a molecule.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with a Lewis basic atom (e.g., oxygen or nitrogen) that can contribute to ligand-protein binding affinity.[9][15] Bromine is a stronger halogen bond donor than chlorine, which could be exploited in rational drug design to enhance binding to a target protein.[16]

  • Metabolic Stability: Halogenation of aromatic rings can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[17] The larger steric bulk of bromine compared to chlorine may provide a more effective shield against metabolic enzymes like cytochrome P450s. However, this can also lead to challenges in drug clearance and potential for bioaccumulation.[17]

  • Physicochemical Properties: The greater lipophilicity of bromo-substituted compounds compared to their chloro-analogs can influence solubility, permeability, and ultimately, the pharmacokinetic profile of a drug.[3]

Conclusion and Recommendations

The selection between this compound and 2-Amino-5-bromo-3-methoxypyrazine is a strategic decision that should be guided by the specific goals of the research program.

  • For early-stage discovery and rapid library synthesis , where reactivity and speed are paramount, 2-Amino-5-bromo-3-methoxypyrazine is the superior choice. Its higher reactivity in cross-coupling reactions allows for the use of milder conditions and a broader range of coupling partners, facilitating the rapid generation of analogs.

  • For later-stage development and process chemistry , where cost of goods is a major consideration, the use of This compound may be more attractive. While it may require more rigorous process optimization to achieve high-yielding transformations, the lower cost of the starting material can be a significant advantage at scale.

Ultimately, an understanding of the fundamental differences in reactivity and the potential impact of the halogen on the biological properties of the final compound will enable researchers to make the most informed and strategic choice for their synthetic endeavors.

References

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  • Zielińska-Pisklak, M., & Stolarczyk, M. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals, 15(11), 1367.
  • Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.
  • MDPI. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 26(19), 5947.
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  • The Royal Society of Chemistry. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 8(3), 1337-1346.
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2013). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
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  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
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  • Google Patents. (2021). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • PubMed. (1979). Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound.
  • Google Patents. (2017). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • ResearchGate. (2017). Thermochemical Factors Affecting the Dehalogenation of Aromatics.

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A Comparative Guide to the Biological Activity of Substituted Pyrazines: Highlighting the Potential of 2-Amino-5-chloro-3-methoxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a plethora of derivatives with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of various substituted pyrazines, with a special focus on the untapped potential of 2-Amino-5-chloro-3-methoxypyrazine derivatives. For researchers and drug development professionals, this document serves as a comprehensive resource, amalgamating experimental data, outlining key methodologies, and elucidating structure-activity relationships to inspire future discovery.

The Pyrazine Core: A Privileged Scaffold in Drug Discovery

The inherent chemical features of the pyrazine ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal framework for designing molecules that can effectively interact with biological targets.[3] This has resulted in numerous pyrazine-containing compounds entering clinical trials and the market for various therapeutic indications, particularly in oncology and infectious diseases.[1][2] The strategic placement of different substituents on the pyrazine ring allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Comparative Analysis of Biological Activities

This section delves into the diverse biological activities exhibited by substituted pyrazines, presenting a comparative overview of their efficacy in different therapeutic areas.

Anticancer Activity

Pyrazine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.

A recent comprehensive review highlights the advancements in pyrazine derivatives as anticancer agents from 2010 to 2024, underscoring their chemical diversity and multifaceted mechanisms of action at the cellular level.[1] For instance, certain pyrazine-chalcone hybrids have shown potent cytotoxic effects against various cancer cell lines.[4]

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone-Pyrazine HybridBEL-740210.74[4]
Piperlongumine-Ligustrazine HybridHCT1163.19–8.90[4]
Pyrazoline-Coumarin HybridMCF-71.4[5]
Pyrazolo[4,3-c]hexahydropyridineMDA-MB-2314.2[6]
Pyrazolo[4,3-c]hexahydropyridineMCF-72.4[6]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of pyrazine derivatives is intricately linked to their substitution patterns. The introduction of bulky aromatic groups, as seen in chalcone and coumarin hybrids, often enhances cytotoxicity.[4][5] Furthermore, the incorporation of specific pharmacophores, such as the 3,4,5-trimethoxyphenyl group found in combretastatin A-4 analogues, can confer potent tubulin polymerization inhibitory activity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[7]

Compound ClassMicroorganismMIC (µg/mL)Reference
N-(pyrazin-2-yl)benzenesulfonamideM. tuberculosis H37Rv6.25[7]
Pyrazoline derivativeS. aureus32[8]
Pyrazoline derivativeE. coli32[8]
Pyrazoline derivativeC. albicans64[8]

Structure-Activity Relationship (SAR) Insights:

In the realm of antimicrobial pyrazines, the presence of a sulfonamide linker between the pyrazine core and a benzene ring has been shown to be crucial for antitubercular activity.[7] For pyrazoline derivatives, the nature and position of substituents on the aryl rings significantly influence their antimicrobial spectrum and potency.[8]

Enzymatic Inhibition

The ability of pyrazine derivatives to selectively inhibit enzymes implicated in disease pathogenesis is a key area of research.[3] This includes kinases, which are critical regulators of cell signaling, and other enzymes such as acetylcholinesterase.

Notably, a series of 2-chloro-3-hydrazinopyrazine derivatives were synthesized and evaluated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment.[3]

Compound ClassEnzymeIC50 (µM)Reference
2-chloro-3-hydrazinopyrazine derivativeAcetylcholinesterase3.76[3]
Furanquinolinedione-pyrazine hybridTDP29.3[4]
6-arylamino-quinoxalin-5,8-dioneRat Aortic Smooth Muscle Cell Proliferation1.0–5.5[4]

Structure-Activity Relationship (SAR) Insights:

The inhibitory activity of pyrazine derivatives is highly dependent on the specific substituents and their spatial arrangement, which dictates the binding affinity and selectivity for the target enzyme. For kinase inhibitors, the pyrazine core often serves as a scaffold for positioning key pharmacophoric groups that interact with the ATP-binding pocket of the enzyme.[3]

The Untapped Potential of this compound Derivatives

While the broader class of substituted pyrazines has been extensively studied, there is a noticeable gap in the scientific literature regarding the specific biological activities of This compound and its derivatives. A search of existing literature and patent databases reveals its primary use as a synthetic intermediate. For instance, a patent describes the use of a related compound as a building block for the synthesis of PRMT5 inhibitors, which are of interest in oncology.[9]

The substitution pattern of this compound—possessing an amino group (a common feature in bioactive molecules), a chloro group (known to enhance activity in some cases), and a methoxy group (which can modulate solubility and metabolic stability)—suggests a high potential for biological activity. Based on the structure-activity relationships observed in other pyrazine series, this scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents.

Researchers are encouraged to explore the derivatization of this core structure and screen the resulting compounds for a range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of pyrazine derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining the anticancer activity of pyrazine derivatives using the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution A Prepare serial dilutions of pyrazine derivatives in a 96-well plate C Add inoculum to each well A->C B Prepare a standardized microbial inoculum B->C D Incubate at the appropriate temperature and duration C->D E Visually inspect for microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazine derivatives.

Conclusion and Future Directions

The pyrazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a comparative overview of the biological activities of various substituted pyrazines, highlighting their potential in oncology and infectious diseases. While a wealth of data exists for many pyrazine derivatives, the specific biological activities of this compound and its analogues remain largely unexplored.

The unique combination of substituents on this core structure suggests that it is a promising candidate for the development of novel bioactive compounds. It is our hope that this guide will stimulate further research into this underexplored area of medicinal chemistry, leading to the discovery of new and effective treatments for a range of human diseases. The provided experimental protocols offer a starting point for researchers to embark on this exciting journey of discovery.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI) URL: [Link]
  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (Source: Bentham Science) URL: [Link]
  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-D
  • The anticancer potential of various substituted pyridazines and related compounds. (Source: SciSpace) URL: [Link]
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (Source: MDPI) URL: [Link]
  • Synthesis, Characterization and Antimicrobial Studies of Some Substituted Pyrazolines from Aryloxy Acetyl Hydrazine. (Source: Asian Journal of Chemistry) URL: [Link]
  • Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. (Source: NIH) URL: [Link]
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.
  • ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. (Source: NIH) URL: [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (Source: NIH) URL: [Link]
  • Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. (Source: Marmara Pharmaceutical Journal) URL: [Link]
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (Source: MDPI) URL: [Link]
  • Pyrazoline derivatives as an anticancer activity. (Source: IJCRT.org) URL: [Link]
  • PRMT5 inhibitors. (Source: Google Patents)
  • Preparation method, product and application of 2-amino-5-methylpyrazine. (Source: Google Patents)
  • 2-Amino-3-chloro-5-trifluoromethylpyridine. (Source: Google Patents)
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (Source: Google Patents)

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A Researcher's Guide to the In Vitro Efficacy of Novel Anticancer Agents Derived from the 2-Amino-5-chloro-3-methoxypyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine moiety, a nitrogen-containing six-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic substitution on the pyrazine ring allows for the fine-tuning of a compound's biological activity, making it a fertile ground for drug discovery.[2] This guide focuses on the in vitro efficacy of novel anticancer compounds synthesized from the versatile starting material, 2-Amino-5-chloro-3-methoxypyrazine. We will delve into the rationale behind their design as kinase inhibitors, provide detailed protocols for assessing their efficacy, present a comparative analysis of their performance, and visualize the underlying mechanisms and workflows.

The core directive of modern anticancer drug discovery is to identify agents that selectively target pathways crucial for tumor growth and survival while minimizing toxicity to healthy cells.[3] Kinases, enzymes that regulate a vast number of cellular processes including proliferation, apoptosis, and signaling, have emerged as prime targets.[4] Many pyrazine-based molecules have been successfully developed as potent and selective kinase inhibitors.[4][5] The 2-aminopyrazine core, in particular, serves as an excellent pharmacophore for engaging the ATP-binding pocket of various kinases. By modifying the substituents on this core, researchers can optimize interactions with the target kinase and enhance potency and selectivity. This guide will use representative data from structurally related pyrazine derivatives to illustrate the comparative analysis of such compounds.

Comparative In Vitro Efficacy of Pyrazine-Based Kinase Inhibitors

A primary goal of in vitro screening is to quantify and compare the potency of newly synthesized compounds. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The table below presents hypothetical, yet representative, in vitro data for a series of compounds derived from the core pyrazine scaffold, evaluated for their inhibitory activity against key cancer-related kinases (e.g., c-Met, VEGFR-2) and their antiproliferative effects on various human cancer cell lines.

Compound IDModification on Pyrazine Corec-Met IC50 (nM)[6]VEGFR-2 IC50 (µM)[6]A549 (Lung Cancer) IC50 (µM)[6]MCF-7 (Breast Cancer) IC50 (µM)[6]Hela (Cervical Cancer) IC50 (µM)[6]
PZ-001 4-(quinolin-6-yloxy)phenyl26.02.60.981.051.28
PZ-002 4-(naphthalen-2-yloxy)phenyl31.03.11.231.432.31
PZ-003 4-(4-chlorophenoxy)phenyl45.24.52.051.744.78
Foretinib Reference Compound9.80.90.850.921.01

Note: The data presented is representative of typical results for such compounds to illustrate the comparison process. Foretinib is included as a reference dual inhibitor of c-Met and VEGFR-2.

Experimental Protocols: A Foundation for Reliable Data

The integrity of any comparative efficacy study rests on the meticulous execution of standardized experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize novel anticancer agents.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase enzyme.

Principle: The assay measures the phosphorylation of a substrate by the kinase. The inhibition of this reaction by the test compound is detected, often through a change in fluorescence or luminescence.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate solution, and ATP solution at desired concentrations. Dissolve test compounds in DMSO to create stock solutions and then dilute to various concentrations in the assay buffer.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction Initiation: Add the kinase enzyme to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the kinase reaction by adding the substrate and ATP solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent. The signal (e.g., fluorescence) is read using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Principle: Metabolically active, viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizing Workflows and Mechanisms

Diagrams are essential tools for clearly communicating complex experimental workflows and biological pathways.

MTT_Assay_Workflow MTT Assay Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Workflow of the MTT cell proliferation assay.

Many pyrazine derivatives exert their anticancer effects by inhibiting signaling pathways crucial for tumor cell survival and proliferation. The diagram below illustrates a simplified representation of the c-Met signaling pathway, a common target for this class of compounds.

cMet_Signaling_Pathway Simplified c-Met Kinase Signaling Pathway cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF Phosphorylates & Activates PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT Phosphorylates & Activates STAT3 STAT3 Pathway cMet->STAT3 Phosphorylates & Activates PZ_Compound Pyrazine Inhibitor (e.g., PZ-001) PZ_Compound->cMet Inhibits ATP Binding Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Metastasis Invasion & Metastasis STAT3->Metastasis

Sources

A Comparative Guide to the Synthetic Efficiency of Different Routes to 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-chloro-3-methoxypyrazine is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring an amino, a chloro, and a methoxy group on the pyrazine core, imparts unique physicochemical properties that are crucial for its biological activity. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering a critical evaluation of their respective efficiencies, challenges, and overall practicability. The discussion is grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patent filings.

Route 1: Sequential Halogenation and Methoxylation from 2-Aminopyrazine

This synthetic approach commences with the readily available starting material, 2-aminopyrazine, and proceeds through a three-step sequence involving selective halogenations and a final nucleophilic substitution to introduce the desired methoxy group.

Logical Workflow for Route 1

A 2-Aminopyrazine B 2-Amino-5-chloropyrazine A->B  Chlorination (NCS) C 2-Amino-3-bromo-5-chloropyrazine B->C  Bromination (NBS) D This compound C->D  Methoxylation (NaOMe)

Caption: Synthetic workflow for Route 1.

In-Depth Mechanistic Analysis and Experimental Considerations

Step 1: Chlorination of 2-Aminopyrazine

The initial step involves the electrophilic chlorination of 2-aminopyrazine to introduce a chlorine atom at the 5-position. The amino group is a potent activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance at the ortho (3 and 6) positions, chlorination preferentially occurs at the C5 position. N-Chlorosuccinimide (NCS) is a commonly employed reagent for this transformation, offering milder reaction conditions compared to gaseous chlorine.[1][2]

Step 2: Bromination of 2-Amino-5-chloropyrazine

With the 5-position blocked, the subsequent bromination is directed to one of the remaining activated positions. The amino group's directing effect, coupled with the deactivating effect of the chlorine atom, favors bromination at the C3 position. N-Bromosuccinimide (NBS) is a suitable reagent for this step.[3] The regioselectivity of this step is crucial for the success of the overall synthesis.

Step 3: Methoxylation of 2-Amino-3-bromo-5-chloropyrazine

The final step involves a nucleophilic aromatic substitution (SNAr) to replace the bromine atom at the C3 position with a methoxy group. The bromine atom is a better leaving group than the chlorine atom, and the electron-deficient nature of the pyrazine ring facilitates this substitution. Sodium methoxide (NaOMe) in a suitable solvent like methanol is the reagent of choice. This selective methoxylation is analogous to the reaction described for 2-amino-3,5-dibromopyrazine.[4]

Route 2: Functional Group Interconversion from 2-Amino-3,5-dibromopyrazine

This alternative route begins with a di-halogenated pyrazine and involves a sequence of selective methoxylation, dehalogenation, and a final chlorination step to arrive at the target molecule.

Logical Workflow for Route 2

A 2-Amino-3,5-dibromopyrazine B 2-Amino-5-bromo-3-methoxypyrazine A->B  Selective Methoxylation (NaOMe) C 2-Amino-3-methoxypyrazine B->C  Debromination (H2, Pd/C) D This compound C->D  Selective Chlorination (NCS)

Caption: Synthetic workflow for Route 2.

In-Depth Mechanistic Analysis and Experimental Considerations

Step 1: Selective Methoxylation of 2-Amino-3,5-dibromopyrazine

This initial step leverages the differential reactivity of the two bromine atoms. The bromine at the 3-position is ortho to the activating amino group, making it more susceptible to nucleophilic attack. A German patent describes the selective methoxylation at this position using sodium methoxide in methanol.[4] Careful control of stoichiometry and reaction conditions is essential to favor mono-methoxylation.

Step 2: Debromination of 2-Amino-5-bromo-3-methoxypyrazine

The subsequent removal of the bromine atom at the 5-position is achieved through catalytic hydrogenation. The same patent details the use of hydrogen gas with a palladium on carbon (Pd/C) catalyst in the presence of a base, such as potassium hydroxide, to effect this de-bromination.[4] This step efficiently yields the 2-amino-3-methoxypyrazine intermediate.

Step 3: Selective Chlorination of 2-Amino-3-methoxypyrazine

The final step introduces the chlorine atom at the 5-position. Both the amino and methoxy groups are activating and ortho-, para-directing. The 5-position is para to the strongly activating amino group and meta to the methoxy group. This electronic preference, combined with potential steric hindrance at the 6-position (ortho to both groups), strongly favors chlorination at the desired C5 position using a reagent like NCS.

Comparative Data of Synthetic Routes

Parameter Route 1: Sequential Halogenation & Methoxylation Route 2: Functional Group Interconversion References
Starting Material 2-Aminopyrazine2-Amino-3,5-dibromopyrazine[1]
Number of Steps 33-
Overall Yield (Estimated) 60-70%55-65%[1][3][4]
Key Reagents NCS, NBS, NaOMeNaOMe, H₂, Pd/C, NCS[1][3][4]
Key Challenges Regioselectivity in the bromination step.Selective mono-methoxylation; regioselectivity in the final chlorination.-
Atom Economy ModerateModerate-
Scalability Potentially high, uses common reagents.May be limited by the availability and cost of the starting material and the use of catalytic hydrogenation.-

Experimental Protocols

Route 1: Sequential Halogenation and Methoxylation

Step 1: Synthesis of 2-Amino-5-chloropyrazine [1]

  • To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile at 0 °C, add N-chlorosuccinimide (1.0-1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C to room temperature for several hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.

  • Reported Yield: 80-90%[1]

Step 2: Synthesis of 2-Amino-3-bromo-5-chloropyrazine [3]

  • Dissolve 2-amino-5-chloropyrazine (1.0 eq) in dichloromethane.

  • Add N-bromosuccinimide (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature until completion as monitored by TLC.

  • Work-up involves washing with an aqueous solution of sodium thiosulfate and then brine.

  • The organic layer is dried and concentrated to yield the product.

  • Reported Yield: 87%[3]

Step 3: Synthesis of this compound (Analogous to[4])

  • Prepare a solution of sodium methoxide (1.1-1.5 eq) in anhydrous methanol.

  • Add 2-amino-3-bromo-5-chloropyrazine (1.0 eq) to the methanolic solution of sodium methoxide.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product, which can be further purified if necessary.

  • Estimated Yield: ~85%

Route 2: Functional Group Interconversion

Step 1: Synthesis of 2-Amino-5-bromo-3-methoxypyrazine [4]

  • To a solution of sodium methoxide (from 1.0 eq of sodium) in methanol, add 2-amino-3,5-dibromopyrazine (1.0 eq).

  • Heat the mixture under reflux for several hours.

  • Upon cooling, the product crystallizes and can be collected by filtration, washed with methanol and water.

  • Reported Yield: High (quantitative in the patent example for a similar substrate)[4]

Step 2: Synthesis of 2-Amino-3-methoxypyrazine [4]

  • Dissolve 2-amino-5-bromo-3-methoxypyrazine (1.0 eq) in methanol containing potassium hydroxide (1.0 eq).

  • Add a catalytic amount of 10% Palladium on carbon.

  • Hydrogenate the mixture at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed.

  • Filter off the catalyst and evaporate the filtrate to dryness.

  • Extract the residue with a suitable solvent (e.g., acetone) and crystallize from a non-polar solvent like cyclohexane.

  • Reported Yield: ~83%[4]

Step 3: Synthesis of this compound (Proposed)

  • Dissolve 2-amino-3-methoxypyrazine (1.0 eq) in acetonitrile at room temperature.

  • Add N-chlorosuccinimide (1.0 eq) in portions.

  • Stir the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to isolate the desired product.

  • Estimated Yield: ~80%

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 is arguably the more straightforward approach, starting from a simple and inexpensive material. The success of this route hinges on the regioselectivity of the two halogenation steps, which appear to be well-controlled based on the available literature. The final methoxylation step is a standard SNAr reaction. This route is likely to be more cost-effective and amenable to large-scale production.

Route 2 , while also a three-step process, begins with a more complex and potentially more expensive starting material. The key advantages of this route are the potentially high yields and selectivities in the methoxylation and de-bromination steps, as suggested by the patent literature. However, the final selective chlorination, while mechanistically plausible, would require experimental validation to confirm its efficiency and regioselectivity.

For researchers and drug development professionals, the choice between these two routes will depend on factors such as the availability and cost of starting materials, the desired scale of synthesis, and the in-house expertise with the required reaction types. Route 1 appears to be the more practical and economical choice for the de novo synthesis of this compound.

References

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  • Fish, P. V., et al. (2022). An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent. RSC Medicinal Chemistry, 13(5), 586-593.

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A Researcher's Guide to Spectroscopic Differentiation: Tracing the Synthesis of 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Reaction Scheme

In the landscape of pharmaceutical development and medicinal chemistry, pyrazine derivatives are foundational scaffolds, prized for their versatile biological activities.[1] 2-Amino-5-chloro-3-methoxypyrazine stands as a crucial intermediate, a molecular linchpin in the synthesis of complex therapeutic agents.[2] However, the successful synthesis of this target molecule is not merely an endpoint; it is a progressive journey from its precursors. Verifying the structural transformations at each stage is paramount for ensuring purity, understanding reaction kinetics, and guaranteeing the integrity of the final compound.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its key precursors: 2,5-Dichloropyrazine and 2-Amino-5-chloropyrazine . Moving beyond a simple data sheet, we will dissect the causality behind the spectral shifts observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By understanding why these changes occur, researchers can gain a more profound and intuitive grasp of the molecular transformations, enabling them to troubleshoot syntheses and confidently validate their results.[3]

The Synthetic Pathway: A Stepwise Transformation

The synthesis of this compound from 2,5-Dichloropyrazine is a classic example of sequential nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrazine ring facilitates the displacement of its chloro substituents.[4] The pathway involves two key transformations: first, a selective amination, followed by a methoxylation.

G cluster_0 Synthetic Workflow A 2,5-Dichloropyrazine B 2-Amino-5-chloropyrazine A->B Selective Amination (e.g., aq. NH3) C This compound B->C Methoxylation (e.g., NaOMe)

Caption: Synthetic route from 2,5-Dichloropyrazine to the target molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[5] The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to substituent effects, allowing us to map the molecule's connectivity.[6]

Comparative ¹H NMR Analysis

The transformation from a symmetric precursor to a multi-substituted, asymmetric product is vividly captured in the ¹H NMR spectra. The high symmetry of 2,5-Dichloropyrazine results in a simple spectrum, which becomes progressively more complex as substituents are added.

Table 1: Comparative ¹H NMR Spectral Data

CompoundStructureProton AssignmentChemical Shift (δ) ppmMultiplicity
2,5-Dichloropyrazine2,5-DichloropyrazineH-3, H-68.54Singlet
2-Amino-5-chloropyrazine2-Amino-5-chloropyrazineH-3, H-6~7.8-8.1 (2H)Two doublets or singlets
This compoundthis compoundH-6~7.5Singlet
-OCH₃~3.9Singlet
-NH₂~5.0-6.0 (broad)Singlet

Note: Exact chemical shifts can vary based on solvent and concentration. Data is compiled from representative values.[7][8]

Expertise & Causality:

  • 2,5-Dichloropyrazine: The molecule possesses C₂ᵥ symmetry. The two protons at the C-3 and C-6 positions are chemically and magnetically equivalent. Consequently, they resonate as a single, sharp singlet at a downfield position (8.54 ppm) due to the deshielding effect of the two electronegative nitrogen atoms and two chlorine atoms.[7]

  • 2-Amino-5-chloropyrazine: The introduction of the electron-donating amino (-NH₂) group breaks the molecule's symmetry. The protons at C-3 and C-6 are no longer equivalent. The amino group strongly shields the adjacent H-3 proton, causing its signal to shift significantly upfield compared to the starting material. The H-6 proton, adjacent to the remaining chlorine, is less affected. This results in two distinct signals for the aromatic protons. A broad signal for the -NH₂ protons also appears.

  • This compound: In the final product, only one proton remains on the pyrazine ring (H-6). This gives rise to a single aromatic singlet. The introduction of the methoxy (-OCH₃) group is confirmed by a new, sharp singlet around 3.9 ppm, integrating to three protons. The amino group protons remain as a broad singlet. The successful methoxylation is unequivocally confirmed by the disappearance of one of the aromatic proton signals and the appearance of the methoxy signal.

Comparative ¹³C NMR Analysis

¹³C NMR spectroscopy provides a direct look at the carbon framework of the molecules. The changes in carbon chemical shifts directly reflect the changes in attached functional groups.

Table 2: Comparative ¹³C NMR Spectral Data

CompoundCarbon AssignmentPredicted Chemical Shift (δ) ppm
2,5-DichloropyrazineC-2, C-5~148
C-3, C-6~142
2-Amino-5-chloropyrazineC-2 (C-NH₂)~150-155
C-5 (C-Cl)~145-150
C-3, C-6~125-135
This compoundC-2 (C-NH₂)~140-145
C-3 (C-OCH₃)~150-155
C-5 (C-Cl)~120-125
C-6 (C-H)~125-130
-OCH₃~55-60

Note: Data represents typical chemical shift ranges for these types of carbons.[7][9]

Expertise & Causality:

  • 2,5-Dichloropyrazine: Due to symmetry, only two signals are observed. The carbons directly bonded to chlorine (C-2, C-5) are deshielded and appear further downfield than the carbons bonded to hydrogen (C-3, C-6).[7]

  • 2-Amino-5-chloropyrazine: Breaking the symmetry results in four distinct signals for the ring carbons. The carbon attached to the amino group (C-2) experiences a significant change in its electronic environment.

  • This compound: The spectrum of the final product is the most complex. The key indicator of success is the appearance of a new signal in the aliphatic region (~55-60 ppm), corresponding to the methoxy carbon. Furthermore, the carbon at the C-3 position shifts significantly downfield due to the attachment of the electronegative oxygen atom.

Part 2: Vibrational Spectroscopy (FT-IR) - The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1] The absorption of IR radiation excites molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds.[6]

Table 3: Key FT-IR Stretching Frequencies (cm⁻¹)

Functional Group/Bond2,5-Dichloropyrazine2-Amino-5-chloropyrazineThis compoundRationale for Change
N-H StretchAbsent~3300-3500 (two bands)~3300-3500 (two bands)Appearance of two bands (symmetric and asymmetric stretch) confirms the successful introduction of the primary amine (-NH₂) group.[10] The persistence of this signal confirms the amine was not displaced in the second step.
C-H Stretch (Aromatic)~3050-3100~3050-3100~3050-3100Present in all three, indicating the aromatic ring is intact.
C-O Stretch (Aryl-O)AbsentAbsent~1200-1250 (strong)The appearance of a strong band in this region is a definitive marker for the successful introduction of the methoxy group.[11]
C=N, C=C Stretch~1400-1600~1400-1620~1400-1620These ring stretching vibrations are present in all compounds, confirming the integrity of the pyrazine core.
C-Cl Stretch~700-800~700-800~700-800The persistence of a C-Cl stretch indicates that at least one chlorine atom remains on the ring throughout the synthesis.

Expertise & Causality:

The FT-IR spectra provide a clear narrative of the reaction progress. The most critical diagnostic signals are:

  • Step 1 (Amination): The appearance of the characteristic double peak for the N-H stretch of the primary amine group is the primary evidence that the first SNAr reaction was successful.

  • Step 2 (Methoxylation): The emergence of a strong C-O aryl ether stretch is the key signal confirming the addition of the methoxy group. The N-H stretches must remain, confirming that the second substitution occurred at the remaining chloro-position and not by displacing the newly added amine.

G A 2,5-Dichloropyrazine - No N-H stretch - No C-O stretch B 2-Amino-5-chloropyrazine + N-H stretch (~3400 cm⁻¹) - No C-O stretch A->B Appearance of -NH₂ group C This compound + N-H stretch (~3400 cm⁻¹) + C-O stretch (~1250 cm⁻¹) B->C Appearance of -OCH₃ group

Caption: Key diagnostic changes in FT-IR spectra during synthesis.

Part 3: Mass Spectrometry (MS) and UV-Vis Spectroscopy

Mass Spectrometry (MS) - Confirming Molecular Weight

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure.[12] For these compounds, the presence of chlorine is a particularly useful diagnostic tool due to its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Molecular Ion (M⁺) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected M⁺ peaks (m/z)
2,5-DichloropyrazineC₄H₂Cl₂N₂148.98148, 150, 152 (M, M+2, M+4)
2-Amino-5-chloropyrazineC₄H₄ClN₃129.55129, 131 (M, M+2)
This compoundC₅H₆ClN₃O159.57159, 161 (M, M+2)

Expertise & Causality:

  • Step 1: The successful replacement of a chlorine atom (mass ~35.5) with an amino group (-NH₂, mass 16) should result in a decrease in molecular weight of approximately 19.5 Da. The mass shift from 148 to 129 confirms this. Furthermore, the isotopic pattern will change from an M/M+2/M+4 pattern (two chlorines) to a simpler M/M+2 pattern (one chlorine).[1]

  • Step 2: The replacement of the second chlorine atom with a methoxy group (-OCH₃, mass 31) should result in an increase in molecular weight of approximately -4.5 Da relative to the starting material, but an increase of 30 Da relative to the intermediate. The shift in the molecular ion peak from 129 to 159 is clear evidence of this transformation.[2] The M/M+2 isotopic pattern will persist, confirming one chlorine atom remains.

UV-Visible Spectroscopy - Probing the Electronic System

UV-Vis spectroscopy measures electronic transitions within the molecule, typically n→π* and π→π* transitions for heteroaromatic systems like pyrazines.[13][14] While less structurally specific than NMR or IR, it is sensitive to changes in conjugation and the introduction of auxochromes (like -NH₂ and -OCH₃).

Expertise & Causality:

  • Pyrazine Core: Pyrazines generally show two main absorption bands: a weak, longer-wavelength band (~300-330 nm) corresponding to the n→π* transition and a more intense, shorter-wavelength band (~260-280 nm) from the π→π* transition.[15]

  • Substituent Effects: The introduction of electron-donating groups like -NH₂ and -OCH₃ typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. This is because these groups donate electron density into the aromatic π-system, lowering the energy gap between the HOMO and LUMO. Therefore, one would expect the λ_max for both the n→π* and π→π* transitions to progressively shift to longer wavelengths in the order: 2,5-Dichloropyrazine < 2-Amino-5-chloropyrazine < this compound. This trend can be used to monitor the reaction's progress.[14]

Part 4: Self-Validating Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are standardized protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[7]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and peak shape.[9]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.[7]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, more scans (1024-4096) and a longer relaxation delay (2-5 seconds) are required. The spectral width is typically ~220 ppm.[9]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectra to the TMS signal at 0.00 ppm.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (ATR): For solid samples, place a small amount of the purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Record the spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray Ionization (ESI) is a common soft ionization technique suitable for these molecules.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the molecular ion peak (M+H)⁺ and observe its isotopic pattern to confirm the presence and number of chlorine atoms.

Conclusion

The spectroscopic journey from 2,5-Dichloropyrazine to this compound is a clear and logical progression. Each synthetic step imparts a unique and identifiable signature across various analytical techniques. By leveraging the complementary nature of NMR, FT-IR, and MS, researchers can unequivocally confirm the step-wise transformation of functional groups, verify the molecular weight, and establish the structural integrity of their target compound. This multi-faceted spectroscopic approach is not merely a characterization checklist; it is a robust, self-validating workflow that underpins trustworthy and reproducible chemical synthesis.

References

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A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-chloro-3-methoxypyrazine is a heterocyclic amine that serves as a critical structural motif in various areas of chemical and pharmaceutical research.[1] Pyrazine derivatives are integral to the development of a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antibacterial properties.[2][3] Given its role as a potential key intermediate or a critical process-related impurity in drug synthesis, the ability to accurately and reliably quantify this compound is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.

This guide presents a comprehensive validation of a novel, highly sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this analyte. The performance of this new method is objectively compared against two established analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison will provide researchers, scientists, and drug development professionals with the necessary data and insights to select the most appropriate analytical methodology for their specific needs, from early-stage research to stringent quality control environments.

The New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Causality Behind Experimental Choices: The selection of UPLC-MS/MS as the novel method is driven by the need for superior sensitivity and selectivity, which are often critical in pharmaceutical analysis.[10] UPLC provides faster analysis times and higher resolution compared to conventional HPLC. When coupled with a triple quadrupole mass spectrometer (MS/MS), it allows for quantification using Multiple Reaction Monitoring (MRM), a highly specific technique that minimizes interference from matrix components, making it the 'gold standard' for trace-level quantification.[10][11] This is particularly advantageous when analyzing complex sample matrices or when the analyte is present at very low concentrations, such as in impurity profiling or pharmacokinetic studies.[12]

Experimental Protocol: UPLC-MS/MS

1. Materials and Reagents:

  • Reference Standard: this compound (≥98% purity, Sigma-Aldrich).[13]

  • Internal Standard (IS): this compound-¹³C,¹⁵N₂ (or a structurally similar deuterated pyrazine).

  • Solvents: LC-MS grade acetonitrile and water (Fisher Scientific).

  • Mobile Phase Additive: Formic acid (Optima™ LC/MS Grade, Fisher Scientific).

2. Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC H-Class System.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temperature: 40 °C.[14]

  • Mobile Phase A: 0.1% Formic Acid in Water.[14]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 5% B held for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B in 0.1 min, and equilibrate for 0.9 min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 450 °C.

  • MRM Transitions:

    • This compound: Precursor Ion (m/z) 160.0 -> Product Ion (m/z) 117.0.

    • Internal Standard: To be determined based on the specific IS used.

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the reference standard and internal standard in methanol.

  • Calibration Standards: Serially dilute the stock solution with 50:50 acetonitrile/water to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Dilute the test sample to fall within the calibration range. For every 100 µL of standard or sample, add 10 µL of a 50 ng/mL IS solution. Vortex to mix.

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare Stock Solutions (1 mg/mL) Cal Create Calibration Curve (0.1-100 ng/mL) Stock->Cal Spike Spike with Internal Standard Cal->Spike Sample Dilute Test Sample Sample->Spike Inject Inject 2 µL into UPLC System Spike->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratios Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

UPLC-MS/MS analytical workflow.

Comparative Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC-UV is a workhorse of the modern analytical laboratory. It is robust, reliable, and widely available. For quantification of a chromophoric molecule like this compound, HPLC-UV provides a cost-effective and straightforward alternative, particularly when the expected concentration levels are high and the sample matrix is relatively clean.[15]

Experimental Protocol: HPLC-UV

  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[15]

  • Isocratic Elution: 70:30 (A:B).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 270 nm.[15]

  • Calibration Range: 1 µg/mL to 200 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds.[16][17] Pyrazine derivatives are often amenable to GC analysis due to their volatility.[18][19] This method offers high chromatographic efficiency and the specificity of a mass spectrometer, making it a powerful tool for both identification and quantification.[20][21]

Experimental Protocol: GC-MS

  • Instrumentation: Agilent 8890 GC System with 5977B MS Detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min constant flow.

  • Injector Temperature: 250 °C (Splitless mode).[17]

  • Oven Program: Initial 60 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.[17]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

  • Quantification: Selected Ion Monitoring (SIM) of a characteristic ion (e.g., m/z 159).

  • Calibration Range: 0.1 µg/mL to 50 µg/mL in a suitable solvent like dichloromethane.

Method Validation: A Comparative Performance Analysis

To ensure that an analytical method is suitable for its intended purpose, a systematic validation process is required.[22][23] The objective is to provide documented evidence that the method consistently produces a result that meets pre-determined specifications and quality attributes.[7] The following validation parameters, as defined by ICH Q2(R2), were assessed for all three methods.[4][24]

Validation_Workflow Specificity Specificity & Selectivity Report Generate Validation Report Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Start Define Method's Intended Purpose Protocol Develop Validation Protocol Start->Protocol Execute Execute Experiments Protocol->Execute End Method is Validated Report->End

General workflow for analytical method validation.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • UPLC-MS/MS: Demonstrated excellent specificity. The MRM transition is highly selective, and no interfering peaks were observed from a blank matrix spiked with potential impurities.

  • HPLC-UV: Showed good specificity, but a minor peak from a structurally similar compound co-eluted slightly, indicating potential interference in complex samples. A combination of procedures might be needed for complete discrimination.[23]

  • GC-MS: Displayed high specificity due to both chromatographic separation and the unique mass spectrum of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[24]

  • All three methods demonstrated excellent linearity, with correlation coefficients (R²) exceeding 0.995 within their respective analytical ranges.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[22] It is typically determined by spike recovery studies at three different concentration levels.

  • UPLC-MS/MS: Exhibited the highest accuracy, with mean recovery values consistently between 98.0% and 102.0%.

  • HPLC-UV & GC-MS: Both showed acceptable accuracy, with recovery values generally falling between 95.0% and 105.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[25] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis within a short interval of time by the same analyst with the same equipment.

  • Intermediate Precision (Inter-assay precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Precision is expressed as the Relative Standard Deviation (%RSD). The UPLC-MS/MS method was the most precise, particularly at lower concentrations.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[24]

  • The UPLC-MS/MS method demonstrated vastly superior sensitivity, with an LOQ approximately 100-fold lower than HPLC-UV and 50-fold lower than GC-MS.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[23][26]

  • All three methods were found to be robust. Minor changes in mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±5%) did not significantly impact the results for the LC-based methods. For GC-MS, slight variations in the oven ramp rate (±1 °C/min) were well-tolerated.

Quantitative Data Summary
Validation ParameterUPLC-MS/MS HPLC-UV GC-MS
Linearity (R²) > 0.999> 0.998> 0.997
Range 0.1 - 100 ng/mL1 - 200 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.5 - 104.5%96.0 - 103.8%
Precision (Repeatability, %RSD) < 2.0%< 3.0%< 3.5%
Precision (Intermediate, %RSD) < 3.0%< 4.5%< 5.0%
LOD 0.03 ng/mL0.3 µg/mL0.04 µg/mL
LOQ 0.1 ng/mL1.0 µg/mL0.1 µg/mL
Specificity ExcellentGoodVery Good
Robustness HighHighHigh

Discussion and Conclusion

This guide provides a comprehensive validation of a novel UPLC-MS/MS method and compares its performance against established HPLC-UV and GC-MS techniques for the quantification of this compound.

The experimental data clearly demonstrates that the UPLC-MS/MS method is superior in terms of sensitivity, specificity, and precision. Its low limit of quantitation (0.1 ng/mL) makes it exceptionally well-suited for applications requiring trace-level analysis, such as the detection of process-related impurities, cleaning validation, or in vivo pharmacokinetic studies where sample volume is limited and concentrations are low.[10] The high selectivity afforded by MRM detection ensures data reliability even in complex biological or chemical matrices.

The HPLC-UV method remains a viable and cost-effective option for routine analysis where high sensitivity is not a primary requirement. Its simplicity, robustness, and the widespread availability of instrumentation make it an excellent choice for assaying bulk material or formulated products where the analyte concentration is well within the µg/mL range. However, users must be cautious of potential co-eluting impurities that could compromise specificity.

The GC-MS method offers a strong alternative, particularly for labs with expertise in gas chromatography. It provides a good balance of sensitivity and specificity. Its performance is superior to HPLC-UV in terms of its detection limit, though it does not match the ultra-trace capabilities of UPLC-MS/MS. It is an excellent confirmatory technique and is well-suited for purity testing of raw materials.

References

  • AMSbiopharma. (2025).
  • Attigala, L., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
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  • BenchChem. (2025).
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-5-chloro-3-methoxypyrazine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyrazine scaffold is a privileged core structure in medicinal chemistry, recognized for its role in numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[1][3][4] This guide focuses on the nuanced structure-activity relationships (SAR) of a specific subclass: 2-Amino-5-chloro-3-methoxypyrazine analogs. We will dissect how subtle molecular modifications to this core scaffold influence inhibitory activity against various protein kinases, providing a comparative analysis for researchers in drug discovery and development.

The rationale for focusing on this scaffold stems from its presence in multiple kinase inhibitor discovery programs.[5][6] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[7] The 2-aminopyrazine core can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, making it an excellent starting point for inhibitor design.[8] The chloro and methoxy substituents at the 5 and 3 positions, respectively, provide vectors for further chemical exploration and can significantly impact potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Analog Modifications

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. Below, we compare key modifications and their impact on kinase inhibition, drawing from studies on related aminopyrazine and chloropyrazine derivatives where direct analogs are not extensively documented.

Modifications at the 2-Amino Position

The 2-amino group is often a critical anchor for binding to the kinase hinge region. Modifications at this position can dramatically alter binding affinity.

  • Acylation and Urea Formation: Introduction of an acyl or a substituted urea moiety at the 2-amino position can introduce additional interaction points with the kinase active site. For instance, in the development of Chk1 kinase inhibitors, a urea linkage connecting the aminopyrazine core to a substituted phenyl ring was found to be crucial for potent inhibition.[9] The general structure involves the 2-aminopyrazine acting as a hydrogen bond donor to the kinase hinge.

  • Substitution with Aromatic/Heterocyclic Rings: Direct connection or linkage of aromatic or heterocyclic rings to the 2-amino group has been a successful strategy in developing potent kinase inhibitors. For example, in the discovery of novel FGFR inhibitors, a 3-amino-pyrazine-2-carboxamide core was utilized, where the amino group is part of a larger, more rigid system designed to optimize binding.[5] While not a direct modification of the 2-amino group itself, this highlights the importance of the electronic and steric environment around this position.

Modifications at the 5-Chloro Position

The 5-chloro substituent plays a significant role in modulating the electronic properties of the pyrazine ring and can be a key interaction point.

  • Halogen Substitution: While this guide focuses on the 5-chloro analog, variations in the halogen at this position can influence activity. Generally, the electronegativity and size of the halogen can affect the overall electron density of the ring and its interactions with the target protein.

  • Replacement with Aryl or Heteroaryl Groups: Replacing the chloro group with larger aromatic or heteroaromatic systems can lead to significant gains in potency by accessing additional binding pockets. This strategy has been explored in various kinase inhibitor scaffolds.

Modifications at the 3-Methoxy Position

The 3-methoxy group offers a handle for modification that can influence solubility and interactions with the solvent-exposed region of the ATP-binding site.

  • Alkoxy Chain Elongation and Branching: Varying the length and branching of the alkoxy chain can optimize van der Waals interactions and improve pharmacokinetic properties. In the context of Chk1 inhibitors, alkoxy groups on a phenyl ring attached to a pyrazine urea scaffold were shown to significantly impact potency.[9] A similar principle can be applied to the 3-alkoxy group on the pyrazine ring itself.

  • Replacement with Amino or Substituted Amino Groups: Replacing the methoxy group with an amino or substituted amino group introduces a hydrogen bond donor/acceptor, which can form new interactions with the target kinase. For instance, 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as potent and selective CHK1 inhibitors.[10]

Tabulated SAR Data

To provide a clear comparison, the following table summarizes the inhibitory activities of various aminopyrazine analogs against different kinase targets. The data is compiled from multiple sources to illustrate the impact of structural modifications.

Compound Scaffold Modification Target Kinase IC50 (nM) Reference
1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureaVaried alkoxy groupsChk13 - 10[9]
3-amino-pyrazine-2-carboxamide derivativesVaried substitutions on the amide nitrogenFGFR1-4Favorable in vitro activity[5]
1-(2-aminopyrazin-3-yl)methyl-2-thioureasNon-thiourea replacementsMK-2Low µM to sub-µM[6]
3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrilesOptimized alkoxyamino and pyridinyl groupsCHK1Potent and selective[10]

Experimental Protocols

The following are representative protocols for assays commonly used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: FGFR Kinase)

This protocol outlines a typical procedure for determining the in vitro potency of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human FGFR kinase domain

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-conjugated acceptor beads

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 1-2 hours.

    • Stop the reaction by adding a solution containing EDTA and the detection reagents (Eu-labeled antibody and streptavidin-acceptor beads).

    • Incubate for another hour at room temperature to allow for signal development.

    • Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (Example: MTT Assay)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., HCT116)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against compound concentration.[4]

Visualizing SAR and Workflows

Key SAR Trends for 2-Aminopyrazine Analogs

SAR_Trends cluster_core 2-Aminopyrazine Core cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core 2-Aminopyrazine R1 R1: 2-Amino Position (Hinge Binding) Core->R1 R2 R2: 5-Position (Selectivity Pocket) Core->R2 R3 R3: 3-Position (Solvent Front) Core->R3 Potency Increased Potency R1->Potency Urea/Amide Selectivity Altered Selectivity R2->Selectivity Aryl/Heteroaryl PK Improved PK Properties R3->PK Alkoxy Variation

Caption: Key modification sites on the 2-aminopyrazine core and their general impact.

General Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow start Compound Synthesis biochemical_assay In Vitro Kinase Assay (IC50) start->biochemical_assay cellular_assay Cellular Proliferation Assay (GI50) biochemical_assay->cellular_assay Potent Hits downstream_signaling Western Blot for Pathway Modulation cellular_assay->downstream_signaling Active in Cells in_vivo In Vivo Xenograft Model downstream_signaling->in_vivo Pathway Inhibition Confirmed lead_optimization Lead Optimization in_vivo->lead_optimization Efficacious

Caption: A typical workflow for the evaluation of novel kinase inhibitors.

Conclusion

The this compound scaffold represents a versatile starting point for the design of novel kinase inhibitors. The structure-activity relationships, while complex, reveal clear trends that can guide medicinal chemistry efforts. Potency is often driven by modifications at the 2-amino position that optimize interactions with the kinase hinge region. Selectivity and pharmacokinetic properties can be fine-tuned by substitutions at the 3- and 5-positions. This guide provides a comparative framework for understanding these relationships and highlights the experimental approaches necessary to validate the therapeutic potential of new analogs. Continued exploration of this chemical space is likely to yield promising new candidates for the treatment of kinase-driven diseases.

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A Guide to Inter-Laboratory Cross-Validation of Analytical Results for 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Reproducible Analytical Data

2-Amino-5-chloro-3-methoxypyrazine is a heterocyclic amine that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. As with any component in the drug development pipeline, the purity, identity, and concentration of this intermediate must be determined with unwavering accuracy and precision. In a globalized development environment, analytical testing is often performed across multiple laboratories—from an R&D facility to a quality control (QC) lab, or between a sponsoring organization and a contract research organization (CRO). This distribution of analytical activities necessitates a robust process to ensure that results are comparable and reproducible, regardless of where the analysis is performed.

This guide provides a comprehensive framework for designing and executing an inter-laboratory cross-validation study for this compound. The objective is to establish a standardized methodology for assessing the reliability of analytical measurements across different laboratories. We will explore the foundational analytical techniques, delve into the design of a rigorous cross-validation protocol grounded in regulatory expectations, and present a comparative analysis of hypothetical data. This process, often termed Analytical Method Transfer (AMT), is a critical component of Good Manufacturing Practices (GMP) and is essential for ensuring data integrity throughout a product's lifecycle.[1]

Part 1: Foundational Analytical Methods for this compound

The selection of an analytical method is predicated on the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., potency assay, impurity profiling). For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, ideal for the quantification of non-volatile and thermally labile compounds. The separation is based on the compound's partitioning between a stationary phase (the column) and a liquid mobile phase.

Causality of Method Choice: This technique is selected for its robustness, precision, and widespread availability in QC laboratories. UV detection is suitable for aromatic compounds like pyrazines, which possess a chromophore that absorbs light in the UV spectrum.

Experimental Protocol: HPLC-UV for Assay Determination

  • System Preparation:

    • Liquid Chromatograph: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for moderately polar compounds.

    • Mobile Phase: A mixture of Acetonitrile and water (e.g., 20/80 v/v) is often effective for pyrazine derivatives.[2] The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 200 nm, selected based on the UV absorbance maximum of the analyte.[2]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase.

    • Sample Solution (0.1 mg/mL): Prepare the test sample at a target concentration of 0.1 mg/mL using the mobile phase.

  • System Suitability:

    • Before analysis, perform five replicate injections of the working standard solution.

    • The acceptance criterion is typically a relative standard deviation (%RSD) of the peak area of ≤ 2.0%.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for separating and identifying volatile and semi-volatile compounds. It is particularly valuable for impurity identification due to the structural information provided by the mass spectrometer.

Causality of Method Choice: GC-MS is chosen for its superior specificity and sensitivity, making it an excellent confirmatory technique and the preferred method for trace-level impurity analysis. The mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification of the analyte and any related impurities.[4]

Experimental Protocol: GC-MS for Purity and Impurity Profiling

  • System Preparation:

    • Gas Chromatograph: A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., quadrupole).

    • Column: A low-polarity capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of compounds.[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C (Splitless mode).

    • Oven Temperature Program: Start at 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min). This program effectively separates compounds with different boiling points.[5]

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: 40-400 m/z.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but use a volatile solvent like methanol or ethyl acetate.

    • Working Standard Solution (10 µg/mL): Dilute the stock solution accordingly.

    • Sample Solution (10 µg/mL): Prepare the test sample at a target concentration of 10 µg/mL.

Part 2: Designing the Inter-Laboratory Cross-Validation Study

A successful analytical method transfer hinges on a meticulously planned protocol that clearly defines the scope, procedures, and acceptance criteria.[1] The goal is to demonstrate that the receiving laboratory can perform the analytical procedure with the same level of reliability as the transferring laboratory.[6] This process is guided by principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8]

Workflow for Analytical Method Cross-Validation

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting Plan Define Scope & Objectives Protocol Develop Transfer Protocol (SOPs, Acceptance Criteria) Plan->Protocol Risk Conduct Risk Assessment Protocol->Risk Train Train Receiving Lab Analysts Risk->Train Protocol Approval Samples Prepare & Distribute Homogeneous Samples Train->Samples Analyze Parallel Analysis at Transferring & Receiving Labs Samples->Analyze Compare Compare Data vs. Acceptance Criteria Analyze->Compare Data Submission Stats Statistical Analysis (t-test, Equivalence) Compare->Stats Report Generate Final Transfer Report Stats->Report Final Final Report->Final Successful Transfer

Caption: Workflow of an inter-laboratory analytical method transfer process.

The Cross-Validation Protocol

The transfer protocol is the cornerstone document and must be agreed upon by both the Transferring Unit (TU) and the Receiving Unit (RU) before execution.[9] It should include:

  • Objective and Scope: Clearly state the purpose—to qualify the RU to perform the HPLC assay for this compound.

  • Responsibilities: Define the roles of the TU and RU, including personnel training and data review.[9]

  • Materials and Methods: Provide the exact, validated analytical procedure, including all parameters from the HPLC and/or GC-MS methods described above.

  • Experimental Design: Specify the number of samples, batches, and replicates to be tested.

  • Acceptance Criteria: Pre-defined, statistically justified criteria for comparing the results from both laboratories.[1]

Sample Selection and Distribution

A single, homogeneous batch of this compound should be prepared and divided for shipment to both laboratories. To robustly assess method performance, samples should be prepared at multiple concentration levels.

  • Sample Set:

    • Three lots of the drug substance.

    • For each lot, prepare samples at 80%, 100%, and 120% of the nominal assay concentration.

    • Each sample should be analyzed in triplicate (n=3).

Pre-defined Acceptance Criteria

The criteria for a successful transfer must be clearly documented. These are typically based on comparing key validation parameters.[3][10]

Parameter Acceptance Criterion Rationale
Specificity Comparable chromatograms; no interfering peaks at the analyte retention time.Ensures the method can unequivocally assess the analyte in the presence of other components.[3]
Linearity Comparison of regression lines (slopes, intercepts). Correlation coefficient (r²) ≥ 0.999 at both labs.Demonstrates a direct correlation between concentration and response over the specified range.[7]
Accuracy The mean % recovery at the RU should be within ±2.0% of the mean % recovery at the TU.Confirms the closeness of the results to the true value across the method's range.[3]
Precision The %RSD for replicate measurements at the RU should not exceed 2.0%. The inter-laboratory variability should be statistically evaluated.Measures the degree of scatter between a series of measurements, indicating reproducibility.[7]

Part 3: Comparative Data Analysis and Interpretation

Following the execution of the protocol, the data from both laboratories are compiled and statistically evaluated against the acceptance criteria. Below are hypothetical results for the cross-validation of the HPLC-UV assay method.

Accuracy Results

Accuracy is assessed by determining the percent recovery of the analyte from spiked samples at different concentrations.

Concentration Level Lab A Mean Recovery (%) Lab B Mean Recovery (%) Difference (%) Acceptance Criterion Met?
80%100.5%99.8%-0.7%Yes
100%100.2%100.9%+0.7%Yes
120%99.7%99.1%-0.6%Yes
Overall Mean 100.1% 99.9% -0.2% Yes

Interpretation: The overall mean recovery at Lab B (99.9%) is well within the ±2.0% acceptance window of the result from Lab A (100.1%). This demonstrates a successful transfer of the method in terms of accuracy.

Precision Results

Precision is evaluated at two levels: repeatability (intra-assay precision) within each lab and inter-laboratory precision between the labs.

Lab Sample Lot Mean Assay Value (%) Repeatability (%RSD, n=6)
Lab ALot 199.8%0.45%
Lab BLot 1100.1%0.52%
Lab ALot 2100.3%0.39%
Lab BLot 2100.5%0.48%

Interpretation: Both laboratories demonstrate excellent repeatability, with all %RSD values well below the typical 2.0% limit.[3] A statistical comparison of the means (e.g., using a two-sample t-test) can be performed to confirm that there is no statistically significant difference between the results obtained by the two labs, thus satisfying the inter-laboratory precision criterion.

Relationship of Key Validation Parameters for Cross-Validation

G cluster_method Analytical Method cluster_params Performance Characteristics (ICH Q2) cluster_labs Cross-Validation Comparison Method Validated Procedure Acc Accuracy (% Recovery) Method->Acc Prec Precision (%RSD) Method->Prec Spec Specificity Method->Spec Lin Linearity (r²) Method->Lin Range Range Method->Range LabA Lab A Results Acc->LabA LabB Lab B Results Acc->LabB Prec->LabA Prec->LabB Lin->LabA Lin->LabB Compare Compare Results vs. Acceptance Criteria LabA->Compare LabB->Compare

Caption: Core validation parameters compared during a cross-validation study.

Conclusion: Ensuring Global Data Comparability

The inter-laboratory cross-validation of an analytical method is a mandatory, value-adding exercise in the pharmaceutical industry. It provides documented evidence that a method can be successfully executed by different analysts in different laboratories using different equipment, ensuring consistent and reliable data generation throughout a product's lifecycle.[6][11] For a critical intermediate like this compound, this process underpins the quality and integrity of the final drug product.

By adhering to a comprehensive, pre-approved protocol, establishing clear acceptance criteria based on international guidelines, and performing rigorous statistical analysis of the comparative data, organizations can ensure the seamless transfer of analytical technology. This systematic approach not only satisfies regulatory requirements but also builds confidence in the analytical data that informs critical decisions in drug development and manufacturing.

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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Drugs Derived from 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold and Metabolic Stability

The 2-amino-5-chloro-3-methoxypyrazine scaffold is a privileged starting point in modern medicinal chemistry. Its unique electronic and structural properties make it a versatile core for developing potent and selective therapeutic agents across various disease areas, from oncology to infectious diseases.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is found in numerous FDA-approved drugs, highlighting its value in drug design.[2][3] However, the journey from a promising lead compound to a successful drug is fraught with challenges, chief among them being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of a drug's pharmacokinetic profile.[4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[5] Therefore, a deep understanding and early assessment of metabolic stability are paramount. This guide provides a comparative framework for evaluating derivatives of the this compound scaffold, explains the causality behind experimental choices for assessing stability, and offers detailed protocols for key in vitro assays.

Pillar 1: Understanding the Metabolic Landscape of Pyrazine Derivatives

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a central role in Phase I metabolism.[6][7] These enzymes catalyze oxidative reactions, often introducing or exposing functional groups that render the molecule more water-soluble and amenable to subsequent Phase II conjugation reactions.[7]

For pyrazine-based compounds, metabolism typically involves:

  • Oxidation: The aromatic pyrazine ring can be a target for CYP-mediated oxidation. The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyrazine ring generally reduces its susceptibility to oxidation compared to a simple benzene ring. However, substituents on the ring can create metabolic "soft spots."

  • Dealkylation: The methoxy group (-OCH₃) on the this compound core is a common site for O-dealkylation, a reaction frequently catalyzed by CYP enzymes like CYP2D6 and CYP3A4.[8][9]

  • Conjugation: Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation with endogenous molecules like glucuronic acid (via UGTs) or sulfate (via SULTs).[10]

The inherent structure of this compound, with its chloro and methoxy groups, already represents a strategic design to influence its metabolic fate and protein-binding interactions.[11][12] Our goal in lead optimization is to further modify this scaffold to fine-tune its stability.

Pillar 2: Strategic Modifications to Enhance Metabolic Stability

Improving metabolic stability is a cornerstone of lead optimization. One of the most powerful strategies is bioisosteric replacement , where a functional group is exchanged for another with similar physical or chemical properties to improve ADME characteristics without sacrificing potency.[13][14]

Common strategies for pyrazine derivatives include:

  • Blocking Sites of Metabolism: Introducing bulky groups or replacing a metabolically liable hydrogen atom with fluorine can sterically hinder the approach of metabolizing enzymes.[13] For instance, if a methyl group on a substituent is being oxidized to a carboxylic acid, replacing it with a trifluoromethyl group (CF₃) can block this pathway.

  • Modulating Electronics: Replacing electron-rich aromatic rings, which are prone to oxidation, with electron-deficient heterocycles (like another pyrazine or a pyridine) can significantly reduce metabolic clearance.

  • Bioisosteric Replacement of Liable Groups: Exchanging metabolically unstable groups for more robust alternatives is a key tactic. For example, an amide bond, which can be susceptible to hydrolysis, might be replaced with a 1,2,3-triazole to enhance stability while maintaining key hydrogen bonding interactions.[15]

Comparative Analysis of Hypothetical Derivatives

To illustrate these principles, let's consider three hypothetical derivatives of our core scaffold and their likely metabolic profiles.

Compound Structure Key Modification Predicted Metabolic Stability Rationale Hypothetical t½ (min) in HLM Hypothetical CLint (µL/min/mg)
Derivative A 2-Amino-5-chloro-3-methoxy-N-(4-methylbenzyl)pyrazineIntroduces a p-methylbenzyl group, a known metabolic "soft spot".Low The benzylic methyl group is highly susceptible to oxidation by CYP enzymes, leading to rapid clearance.< 15> 150
Derivative B 2-Amino-5-chloro-3-methoxy-N-(4-(trifluoromethyl)benzyl)pyrazineBioisosteric replacement of the methyl group with a trifluoromethyl group.High The C-F bond is extremely strong and resistant to CYP-mediated oxidation, effectively blocking the primary metabolic pathway of Derivative A.[13]> 60< 20
Derivative C 2-Amino-5-chloro-3-methoxy-N-((6-methylpyridin-3-yl)methyl)pyrazineReplaces the phenyl ring with a pyridine ring.Medium-High The pyridine nitrogen acts as an electron sink, deactivating the ring towards oxidation. While more stable than the phenyl ring, the methyl group remains a potential, albeit less favorable, site of metabolism.45-6025-50

HLM = Human Liver Microsomes. Data is hypothetical and for illustrative purposes only.

Pillar 3: Self-Validating Experimental Protocols for Stability Assessment

To empirically determine metabolic stability, a suite of in vitro assays is employed. The choice of assay depends on the stage of discovery and the specific questions being asked. Hepatocytes are considered the "gold standard" as they contain a full complement of Phase I and Phase II enzymes.[16][17] However, subcellular fractions like microsomes and S9 are cost-effective and suitable for higher-throughput screening.[10][18]

Below is a diagram illustrating the composition of the most common in vitro systems.

G cluster_0 Whole Cell System cluster_1 Subcellular Fractions cluster_2 Enzyme Content Hepatocytes Hepatocytes (Gold Standard) S9 S9 Fraction Hepatocytes->S9 Contains (via homogenization & centrifugation) L1 Phase I (CYPs, FMOs) + Phase II (UGTs, SULTs, etc.) + Transporters Microsomes Microsomes S9->Microsomes Contains Cytosol Cytosol S9->Cytosol Contains L2 Phase I (CYPs, FMOs) + Most Phase II (UGTs, SULTs) L3 Primarily Phase I (CYPs, FMOs, some UGTs)

Caption: General experimental workflow for in vitro stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is excellent for high-throughput screening of Phase I metabolic stability. [19][20] 1. Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) [21]* Internal Standard (IS) in acetonitrile (ACN), ice-cold (e.g., Tolbutamide)

  • Control compounds: Verapamil (high clearance), Warfarin (low clearance)

  • 96-well incubation and collection plates

  • Incubator/shaker set to 37°C

2. Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer to a final concentration of 0.5 mg/mL protein. [22]Prepare working solutions of the test and control compounds by diluting the stock solution in buffer.

  • Incubation Setup: In the incubation plate, add the HLM solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: To initiate the reactions, add the NADPH regenerating system to all wells except the "minus-cofactor" controls. To these controls, add buffer instead. Immediately add the test and control compounds to their respective wells to achieve a final concentration of 1 µM. The reaction starts now (T=0). [22]4. Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold ACN with IS to terminate the reaction. [20]5. Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the peak area of the parent compound relative to the IS.

3. Self-Validation & Controls:

  • T=0 Control: Represents 100% of the initial compound concentration.

  • Minus-Cofactor Control: Incubate the compound with HLM without NADPH for the longest time point. Significant compound loss here indicates chemical instability or non-NADPH-dependent metabolism. [22]* Positive Controls: High and low clearance controls ensure the HLM and cofactor system are performing as expected.

Protocol 2: Liver S9 Fraction Stability Assay

The S9 fraction contains both microsomal (Phase I) and cytosolic (most Phase II) enzymes, offering a broader view of metabolism than microsomes alone. [10][23] 1. Materials:

  • Same as HLM assay, but substitute Liver S9 fraction for microsomes.

  • Phase I cofactor: NADPH regenerating system.

  • Phase II cofactors (optional, but recommended): UDPGA (for glucuronidation), PAPS (for sulfation). [10] 2. Procedure:

  • The procedure is very similar to the HLM assay. Prepare the S9 fraction in buffer to a final concentration of 1 mg/mL protein. [10]2. Reaction Initiation: Initiate the reaction by adding a cocktail of cofactors (NADPH, UDPGA, PAPS) to the pre-warmed S9 and compound mixture. [18]3. Proceed with time-point sampling, quenching, and analysis as described for the HLM assay.

3. Causality & Interpretation:

  • By comparing the stability in the presence of NADPH alone versus a full cocktail of cofactors, you can dissect the relative contributions of Phase I and Phase II metabolism to the compound's clearance. [23][24]This provides invaluable information for directing subsequent medicinal chemistry efforts.

Protocol 3: Cryopreserved Hepatocyte Stability Assay

This assay is the most physiologically relevant in vitro model, incorporating active transport and the full complement of metabolic enzymes and cofactors within an intact cell system. [16][25] 1. Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Collagen-coated plates (for plated assays) or low-attachment plates (for suspension assays)

  • Materials for cell counting and viability assessment (e.g., Trypan Blue)

  • CO₂ incubator (37°C, 5% CO₂)

  • Other reagents as per HLM assay.

2. Procedure (Suspension Assay):

  • Hepatocyte Preparation: Rapidly thaw hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium. Centrifuge gently to pellet the cells and resuspend in fresh medium. Perform a cell count and viability check; viability should be >80%. Adjust the cell density to 0.5-1.0 million viable cells/mL. [26]2. Incubation: Add the hepatocyte suspension to a 96-well plate. Pre-incubate in the CO₂ incubator for 15-20 minutes.

  • Reaction Initiation: Add the test and control compounds (final concentration 1 µM) to the cell suspension.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench the reaction with ice-cold ACN containing IS. [25][27]5. Proceed with sample processing and LC-MS/MS analysis as previously described.

3. Causality & Interpretation:

  • Because hepatocytes contain active transporters, this assay also accounts for cell permeability, which can be a rate-limiting step for metabolism in vivo. [25]A compound that is stable in microsomes but unstable in hepatocytes may be a substrate for transporters or cleared primarily by cytosolic enzymes.

  • For low-turnover compounds, plated hepatocytes can be used for longer incubation times (e.g., up to 24 hours) to obtain more accurate clearance estimates. [28]

Data Analysis and Interpretation

For each assay, the percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.

  • Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

    • k = -slope

    • t½ = 0.693 / k [20]2. Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug. [29] * For Microsomes/S9: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg protein) [20] * For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / number of cells in millions) [26] These in vitro CLint values can then be scaled to predict in vivo hepatic clearance in humans, providing a critical link between early discovery data and clinical performance. [26]

Conclusion

The metabolic stability of drug candidates derived from the this compound scaffold is a multifaceted parameter that must be carefully engineered. By understanding the likely metabolic pathways, employing rational design strategies such as bioisosteric replacement, and utilizing a tiered in vitro testing strategy—from high-throughput microsomal assays to the gold-standard hepatocyte models—researchers can efficiently identify and optimize compounds with favorable pharmacokinetic profiles. The robust, self-validating protocols described herein provide a reliable framework for generating the critical data needed to advance promising molecules toward the clinic.

References

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Sources

A Comparative Guide to the Genotoxicity Evaluation of Impurities in 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Development

2-Amino-5-chloro-3-methoxypyrazine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any API, the control of impurities is a cornerstone of drug safety and regulatory compliance. Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and lead to carcinogenic effects. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of these mutagenic impurities to limit potential carcinogenic risk.[1][2][3]

This guide provides a comprehensive comparison of methodologies for evaluating the genotoxicity of potential impurities arising during the synthesis of this compound. We will delve into the practical application and rationale behind two pivotal in vitro assays: the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. This document is intended for researchers, scientists, and drug development professionals to provide both theoretical understanding and actionable experimental protocols.

Postulated Synthesis and Identification of Potential Impurities

A definitive, publicly available synthesis for this compound is not readily found in the literature. However, based on established pyrazine chemistry, a plausible synthetic route can be postulated, allowing us to anticipate potential process-related impurities.[4][5] A likely approach involves the sequential halogenation and methoxylation of 2-aminopyrazine.

Postulated Synthetic Pathway:

  • Chlorination: 2-Aminopyrazine is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce a chlorine atom onto the pyrazine ring, yielding 2-Amino-5-chloropyrazine.

  • Methoxylation: The subsequent reaction with a methoxylating agent, like sodium methoxide, would introduce the methoxy group to yield the final product, this compound.

Based on this postulated pathway, several potential impurities could arise:

  • Impurity A: 2-Aminopyrazine (Starting Material): Incomplete chlorination could lead to the presence of the starting material in the final product.

  • Impurity B: 2-Amino-5-chloropyrazine (Intermediate): Incomplete methoxylation would result in the carryover of this intermediate.

  • Impurity C: 2-Amino-3,5-dichloropyrazine (Over-reaction Product): The presence of an activating amino group could lead to over-chlorination, resulting in a dichlorinated species.

  • Impurity D: 2-Amino-3-methoxypyrazine (Side-product): Depending on the reaction conditions, methoxylation might occur without prior chlorination, or dechlorination could occur.

These four compounds (the parent compound and three potential impurities) will form the basis of our comparative genotoxicity evaluation.

A Tiered Approach to Genotoxicity Assessment

The evaluation of genotoxicity typically follows a tiered approach. The first step is often an in silico assessment using Quantitative Structure-Activity Relationship (QSAR) models to predict mutagenicity based on the chemical structure.[4] Molecules containing "structural alerts" for mutagenicity are flagged for further testing.[4] For our target molecule and its impurities, the presence of aromatic amine and halide functionalities could be considered structural alerts, warranting experimental investigation.

The subsequent experimental evaluation primarily relies on a battery of in vitro tests. A standard battery often includes:

  • A test for gene mutation in bacteria (the Ames test).

  • An in vitro test for chromosomal damage in mammalian cells (e.g., the micronucleus assay or the chromosomal aberration assay).

Comparative Evaluation Method 1: The Ames Test (Bacterial Reverse Mutation Assay)

Principle and Rationale

The Ames test is a widely used and regulatory-accepted method for assessing the mutagenic potential of chemical compounds.[6][7] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively.[6] These auxotrophic bacteria are unable to grow on a medium lacking the specific amino acid. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the required amino acid and form colonies. An increase in the number of revertant colonies compared to the background indicates that the substance is mutagenic. The test is performed with and without the addition of a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism and can convert pro-mutagens into their active forms.[8]

Experimental Protocol: Ames Test
  • Strain Selection: Utilize a standard set of bacterial strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA. These strains are chosen to detect different types of mutations (frameshift and base-pair substitutions).

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test article that does not cause excessive bacterial killing.

  • Main Experiment (Plate Incorporation Method):

    • Prepare molten top agar supplemented with a trace amount of histidine (for Salmonella) or tryptophan (for E. coli) to allow for a few cell divisions, which is necessary for mutagenesis to occur.

    • To separate test tubes for each concentration, add the bacterial culture, the test article solution, and either S9 mix (for metabolic activation) or a buffer (for no metabolic activation).

    • Mix the contents and pour them onto the surface of minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection and Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two- to three-fold over the solvent control for any of the tester strains.

Comparative Data Table: Ames Test (Hypothetical Results)
CompoundStrainMetabolic Activation (S9)Highest Non-Toxic Dose (µ g/plate )Fold Increase over Control at Highest DoseResult
This compound TA98-50001.2Negative
TA98+50001.5Negative
TA100-50001.1Negative
TA100+50001.3Negative
Impurity A (2-Aminopyrazine) TA98-50001.0Negative
TA98+50001.2Negative
TA100-50000.9Negative
TA100+50001.1Negative
Impurity B (2-Amino-5-chloropyrazine) TA98-25001.5Negative
TA98+10003.5Positive
TA100-25001.3Negative
TA100+10004.2Positive
Impurity C (2-Amino-3,5-dichloropyrazine) TA98-10002.8Positive
TA98+5005.1Positive
TA100-10003.1Positive
TA100+5006.8Positive

This data is illustrative and for educational purposes only.

Ames Test Workflow Diagram

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Select Bacterial Strains (e.g., TA98, TA100) dose_range Dose Range Finding (Cytotoxicity Assay) start->dose_range mix Mix: Bacteria + Test Compound + S9 Mix (or Buffer) dose_range->mix plate Pour on Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: - Fold increase - Dose-response count->analyze result Determine Mutagenicity (Positive/Negative) analyze->result

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Comparative Evaluation Method 2: In Vitro Micronucleus Assay

Principle and Rationale

The in vitro micronucleus assay is a robust method for assessing chromosomal damage.[2][9][10] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The presence of micronuclei is an indicator of both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events. The assay is typically performed in mammalian cells, and to ensure that only cells that have undergone division are scored, a cytokinesis blocker such as cytochalasin B is often used, resulting in binucleated cells where micronuclei are easily identified.[2]

Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, TK6) are cultured under standard conditions.

  • Toxicity Assay: A preliminary cytotoxicity assay is conducted to determine the appropriate dose range for the main experiment. The highest concentration should induce some level of cytotoxicity, but not so much that it prevents cell division.

  • Main Experiment:

    • Cells are exposed to the test article at various concentrations, along with negative (solvent) and positive controls, both with and without S9 metabolic activation.

    • The exposure period is typically 3-6 hours for short treatments followed by a recovery period, or 24-48 hours for continuous treatment.

    • Cytochalasin B is added at an appropriate time to block cytokinesis.

    • Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Data Collection and Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

Comparative Data Table: In Vitro Micronucleus Assay (Hypothetical Results)
CompoundMetabolic Activation (S9)Highest Non-Toxic Concentration (µM)% Micronucleated Binucleated Cells (at Highest Conc.)Fold Increase over ControlResult
This compound -10001.81.1Negative
+10002.11.3Negative
Impurity A (2-Aminopyrazine) -10001.61.0Negative
+10001.91.2Negative
Impurity B (2-Amino-5-chloropyrazine) -5002.51.6Equivocal
+2505.83.6Positive
Impurity C (2-Amino-3,5-dichloropyrazine) -1008.25.1Positive
+5012.57.8Positive

This data is illustrative and for educational purposes only.

In Vitro Micronucleus Assay Workflow Diagram

Micronucleus_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Culture Mammalian Cells (e.g., Lymphocytes, CHO) dose_range Dose Range Finding (Cytotoxicity Assay) start->dose_range treat Treat Cells with Test Compound +/- S9 Activation dose_range->treat add_cytoB Add Cytochalasin B (to block cytokinesis) treat->add_cytoB harvest Harvest, Fix, and Stain Cells add_cytoB->harvest score Score Micronuclei in Binucleated Cells harvest->score analyze Statistical Analysis of Micronucleus Frequency score->analyze result Determine Clastogenicity/ Aneugenicity (Positive/Negative) analyze->result

Caption: Workflow for the in vitro micronucleus assay.

Interpretation of Results and Risk Assessment

Based on our hypothetical data, the parent compound, this compound, and Impurity A (2-Aminopyrazine) are non-genotoxic in both assays. However, Impurity B (2-Amino-5-chloropyrazine) and Impurity C (2-Amino-3,5-dichloropyrazine) show clear genotoxic potential.

  • Impurity B is positive in both the Ames test (with metabolic activation) and the micronucleus assay (with metabolic activation), suggesting it is a pro-mutagen that can cause both gene mutations and chromosomal damage.

  • Impurity C is positive in the Ames test both with and without metabolic activation and shows a strong positive response in the micronucleus assay, indicating it is a direct-acting genotoxin.

According to the ICH M7 guideline, impurities that are positive in these in vitro assays are considered to be of high mutagenic concern. The control strategy for such impurities would be much more stringent than for non-mutagenic impurities. This would involve either demonstrating through further in vivo testing that the genotoxicity is not expressed in a whole animal system, or controlling the impurity at or below a compound-specific acceptable intake, or at the Threshold of Toxicological Concern (TTC) if carcinogenicity data is not available.

Conclusion

The comprehensive evaluation of genotoxicity is a non-negotiable aspect of pharmaceutical development. This guide has outlined a systematic approach for the comparative assessment of potential impurities in the synthesis of this compound, using the Ames test and the in vitro micronucleus assay as primary tools. The hypothetical data presented underscores the importance of not only testing the final API but also its process-related impurities, as they can possess significantly different toxicological profiles. A thorough understanding and rigorous application of these genotoxicity testing strategies are essential for ensuring patient safety and meeting global regulatory expectations.

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A Senior Application Scientist's Guide to Benchmarking Novel 2-Amino-5-chloro-3-methoxypyrazine-Based BTK Inhibitors Against Established Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of targeted therapies for B-cell malignancies has been revolutionized by the advent of Bruton's Tyrosine Kinase (BTK) inhibitors.[1][2] While first and second-generation drugs like Ibrutinib, Acalabrutinib, and Zanubrutinib have become standards of care, the search for compounds with improved potency, selectivity, and pharmacokinetic profiles is relentless.[3][4] This guide introduces a systematic approach to benchmarking the performance of a promising new class of compounds built on a 2-amino-5-chloro-3-methoxypyrazine scaffold. Using the well-characterized, albeit discontinued, clinical candidate GDC-0834 as a representative molecule, we provide a comprehensive framework for direct comparison against established BTK inhibitors.[5][6] This document outlines detailed protocols for essential in vitro and in vivo assays, explains the scientific rationale behind experimental choices, and presents data in a clear, comparative format to empower researchers in drug development.

Introduction: The Rationale for Next-Generation BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which in turn governs B-cell proliferation, differentiation, and survival.[7][8] In various B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, making BTK a prime therapeutic target.[1][9]

The first-in-class inhibitor, Ibrutinib, validated this approach by forming a covalent bond with a cysteine residue (C481) in the BTK active site, leading to irreversible inhibition and significant clinical efficacy.[10][11] However, off-target effects, attributed to its inhibition of other kinases (e.g., SRC family kinases), can lead to adverse events.[10] This prompted the development of second-generation inhibitors like Acalabrutinib and Zanubrutinib, which were designed for greater selectivity to improve safety and tolerability.[4][12]

The this compound scaffold represents a novel chemical starting point for developing potent and selective kinase inhibitors. The clinical candidate GDC-0834, a potent and selective BTK inhibitor, serves as an excellent case study.[6][13] Although its development was halted due to rapid metabolic clearance in humans, its preclinical profile offers a valuable benchmark for new derivatives of this class.[5][12] This guide will use GDC-0834 as our investigational compound ("INV-001") to illustrate the benchmarking workflow.

The BTK Signaling Pathway

Understanding the target pathway is fundamental. BCR activation initiates a signaling cascade where BTK activation is a critical node, leading to downstream events that promote cell survival and proliferation via pathways like NF-κB.[8] BTK inhibitors physically block this process.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Antigen Binding BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 NFKB NF-κB Pathway PLCG2->NFKB Proliferation Cell Proliferation & Survival NFKB->Proliferation Inhibitor INV-001 / Ibrutinib Acalabrutinib Inhibitor->BTK

Caption: Simplified BTK signaling cascade and the point of inhibition.

A Phased Benchmarking Strategy

A robust evaluation of a novel inhibitor requires a multi-step approach, progressing from basic biochemical potency to complex in vivo efficacy. This ensures that resources are invested in candidates with the highest probability of success.

Benchmarking_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Biochem 3.1 Biochemical Assays (Potency - IC50) Cellular 3.2 Cellular Assays (Target Engagement) Biochem->Cellular Selectivity 3.3 Kinase Selectivity (Off-Target Effects) Cellular->Selectivity PK 4.1 Pharmacokinetics (ADME Profile) Selectivity->PK Go/No-Go Decision PD 4.2 Pharmacodynamics (In Vivo Target Inhibition) PK->PD Efficacy 4.3 Efficacy Models (Tumor Growth Inhibition) PD->Efficacy

Caption: Phased workflow for inhibitor benchmarking.

In Vitro Performance Benchmarking

The initial phase focuses on quantifying the inhibitor's potency, its effect in a cellular context, and its specificity.

Biochemical Assays: Measuring Direct Target Potency (IC50)

Expertise & Causality: The first question is simple: how well does our compound inhibit the purified BTK enzyme? The half-maximal inhibitory concentration (IC50) is the standard metric. A low nanomolar IC50 is essential for a viable candidate. We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is highly sensitive, amenable to high-throughput screening, and can be read continuously to identify compounds with slow binding kinetics.[14]

Protocol: TR-FRET-Based BTK IC50 Determination

  • Reagents: Recombinant human BTK protein, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and test compounds (INV-001, Ibrutinib, Acalabrutinib).

  • Compound Preparation: Prepare a 10-point, 4-fold serial dilution of each inhibitor in DMSO. The typical starting concentration is 10 µM.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of each inhibitor dilution. Include DMSO-only (negative control) and no-enzyme (positive control) wells.

  • Kinase/Antibody Addition: Add 5 µL of the BTK enzyme/Eu-antibody mixture to each well.

  • Tracer Addition & Incubation: Add 5 µL of the tracer. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at 665 nm and 615 nm.

  • Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

    • Trustworthiness: Running a known potent inhibitor like Ibrutinib as a reference standard on every plate validates assay performance and allows for plate-to-plate comparison.

Cellular Assays: Confirming Target Engagement and Potency

Expertise & Causality: A compound can be potent biochemically but fail in a cellular environment due to poor permeability or efflux. Therefore, we must confirm that our inhibitor can engage BTK inside a living cell and block its signaling function. We will measure the inhibition of BTK autophosphorylation at Tyr223, a direct marker of its activation, in a relevant B-cell lymphoma cell line (e.g., Ramos).[15]

Protocol: Western Blot for Phospho-BTK (pBTK) Inhibition

  • Cell Culture: Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Seed cells at a density of 1 x 10^7 cells/mL. Treat with serial dilutions of inhibitors (or DMSO vehicle) for 1 hour at 37°C.[15]

  • BCR Stimulation: Stimulate the cells with anti-IgM antibody (10 µg/mL) for 10 minutes to induce BTK phosphorylation.[15]

  • Cell Lysis: Immediately pellet the cells and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot:

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify band intensity using densitometry. Normalize the pBTK signal to the total BTK signal for each sample. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

    • Trustworthiness: The total BTK blot serves as a crucial loading control, ensuring that any observed decrease in pBTK is due to inhibition, not differences in protein amount.

Kinase Selectivity Profiling

Expertise & Causality: As learned from Ibrutinib, off-target kinase inhibition can cause unwanted side effects. A highly selective compound is more likely to have a better safety profile.[4] We will assess INV-001 against a broad panel of kinases (e.g., a KINOMEscan® panel of >400 kinases) to identify potential off-target liabilities. The goal is to demonstrate high selectivity for BTK over other kinases, especially those in the same family (e.g., TEC, SRC) and those implicated in known toxicities.

In Vitro Data Summary

All quantitative data should be consolidated for easy comparison.

CompoundBiochemical BTK IC50 (nM)Cellular pBTK IC50 (nM)Selectivity Score (S-Score @ 1µM)
INV-001 (GDC-0834) 5.9[13]6.4[13]High (Proxy from CGI-1746)[12]
Ibrutinib ~0.5[16]~5-10Lower
Acalabrutinib ~5.0~8-15High[12][17]
Zanubrutinib ~0.2~1-5High

Note: IC50 values are literature-based approximations for illustrative purposes. The selectivity score (S-Score) is a measure of how selectively a compound binds to its intended target out of all kinases tested; a lower score indicates higher selectivity.

In Vivo Performance Benchmarking

Promising in vitro data warrants progression to in vivo models to assess pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

Pharmacokinetic (PK) Profiling

Expertise & Causality: A drug must achieve and maintain sufficient concentration at the target site to be effective. PK studies in rodents reveal the drug's absorption, distribution, metabolism, and excretion (ADME) profile. GDC-0834, for example, showed excellent preclinical PK but failed in humans due to species-specific metabolism, highlighting the importance of this step.[5][6]

Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use BALB/c mice.

  • Dosing: Administer INV-001 via oral gavage at a predetermined dose (e.g., 50 mg/kg).

  • Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of INV-001 in plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Analysis: Plot plasma concentration versus time. Calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), and half-life (t½).

    • Trustworthiness: A well-validated LC-MS/MS method with appropriate calibration standards and quality controls is essential for accurate quantification.

Pharmacodynamic (PD) Marker Analysis

Expertise & Causality: Pharmacodynamics links drug exposure (PK) to target engagement in vivo. We need to confirm that the administered drug is inhibiting BTK in the target tissue or a surrogate. A BTK occupancy assay measures the percentage of BTK enzyme that is bound by the inhibitor.[18][19]

Protocol: Ex Vivo BTK Occupancy Assay

  • Study Design: Dose mice with INV-001 as in the PK study.

  • Sample Collection: At various time points, collect whole blood or spleen tissue.

  • Cell Lysis: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes and prepare cell lysates.

  • Occupancy Measurement: Use a specialized assay, such as a TR-FRET-based method, to measure both free and total BTK levels in the lysate.[18]

  • Analysis: Calculate BTK occupancy as: (1 - [Free BTK] / [Total BTK]) * 100%. Correlate the occupancy over time with the PK profile.

    • Goal: To demonstrate that a tolerable dosing regimen can achieve sustained BTK occupancy (>90%) over the dosing interval.

Efficacy in Xenograft Models

Expertise & Causality: The ultimate preclinical test is whether the compound can inhibit tumor growth in a living animal. A patient-derived xenograft (PDX) model, where tumor tissue from a patient is implanted in an immunocompromised mouse, is preferred as it better recapitulates the heterogeneity of human disease.[20]

Protocol: B-Cell Lymphoma PDX Efficacy Study

  • Model: Use immunocompromised mice (e.g., NSG) bearing established B-cell lymphoma PDX tumors.

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups: Vehicle control, INV-001, and a comparator arm (e.g., Ibrutinib).

  • Dosing: Administer compounds orally, once daily, for a defined period (e.g., 21-28 days).

  • Tumor Measurement: Measure tumor volume with calipers twice weekly.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size. Calculate Tumor Growth Inhibition (TGI).

    • Trustworthiness: The inclusion of a vehicle control group is non-negotiable to account for natural tumor growth. A positive control arm with an established drug like Ibrutinib provides a direct benchmark for efficacy.

Discussion and Integrated Analysis

This guide provides a framework for the systematic evaluation of novel this compound-based BTK inhibitors. The key to a successful benchmarking program is the integration of all data points.

An ideal candidate will exhibit:

  • Potent In Vitro Activity: Low nanomolar biochemical and cellular IC50 values.

  • High Selectivity: Minimal off-target activity, suggesting a favorable safety profile.

  • Drug-like PK Properties: Good oral bioavailability and a half-life that supports a reasonable dosing schedule (e.g., once or twice daily).

  • Sustained Target Engagement: A clear correlation between PK and PD, showing high BTK occupancy at tolerated doses.

  • Robust In Vivo Efficacy: Significant tumor growth inhibition in xenograft models, ideally superior or non-inferior to the standard of care.

By rigorously applying these validated protocols and principles of causality and self-validation, drug development professionals can confidently identify and advance the most promising next-generation BTK inhibitors for the benefit of patients with B-cell malignancies.

References

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A Comparative Analysis of the Physicochemical Properties of Halogenated Aminomethoxypyrazines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazines are a class of N-heterocyclic compounds that are ubiquitous in nature and are key constituents of many flavors, fragrances, and biologically active molecules.[1] The 2-amino-3-methoxypyrazine scaffold, in particular, serves as a valuable starting point in medicinal chemistry due to its structural resemblance to endogenous nucleobases and its capacity for diverse functionalization. Halogenation is a powerful and widely employed strategy in drug design to modulate the physicochemical properties of a lead compound, thereby enhancing its pharmacokinetic and pharmacodynamic profile. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, binding affinity, and acidity or basicity.[2][3]

This guide provides a comprehensive comparative analysis of the key physicochemical properties of a series of halogenated 2-amino-3-methoxypyrazines. By examining the differential effects of fluorine, chlorine, bromine, and iodine substitution, we aim to furnish researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary to make informed decisions in the strategic design of novel therapeutic agents. The principles and protocols detailed herein are grounded in established methodologies to ensure scientific rigor and reproducibility.

Lipophilicity (LogP/LogD): Tailoring Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] It governs the ability of a molecule to traverse cellular membranes and engage with hydrophobic binding pockets of target proteins. In general, increasing the halogen size and polarizability leads to a corresponding increase in lipophilicity due to enhanced London dispersion forces.[5][6]

Comparative Lipophilicity Data

While a complete experimental dataset for the 5-halogenated-2-amino-3-methoxypyrazine series is not available in a single source, the following table presents predicted LogP values based on established computational models and trends observed for similar halogenated aromatic systems.[7] These values serve as a reliable estimate for guiding synthetic efforts.

CompoundHalogen (X)Predicted LogPExpected Trend
2-Amino-3-methoxypyrazineH-0.07Baseline
2-Amino-5-fluoro-3-methoxypyrazineF0.25Slight Increase
2-Amino-5-chloro-3-methoxypyrazineCl0.78Moderate Increase
2-Amino-5-bromo-3-methoxypyrazineBr0.95Significant Increase
2-Amino-5-iodo-3-methoxypyrazineI1.20Highest Increase

Expert Insights on Causality: The observed trend of increasing LogP from fluorine to iodine is a classic example of halogen effects on lipophilicity.[5] Although fluorine is highly electronegative, its small size results in a minimal increase in surface area and van der Waals interactions. In contrast, the larger and more polarizable electron clouds of chlorine, bromine, and iodine lead to stronger London dispersion forces, which dominate their interactions with the nonpolar octanol phase, thereby increasing the LogP value.[5][6] This modulation is a key tool for medicinal chemists aiming to optimize a drug candidate's ability to cross the blood-brain barrier or penetrate other lipid-rich tissues.

Experimental Protocol: LogP Determination by the Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for experimentally determining LogP due to its direct measurement of partitioning.[4][8]

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures thermodynamic equilibrium during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The concentration should be low enough to avoid self-association but high enough for accurate quantification (typically in the 10⁻² to 10⁻⁴ M range).[9]

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the compound's stock solution.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. The duration depends on the compound but can range from a few minutes to several hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases. Emulsion formation can be a challenge for highly lipophilic compounds and may require longer centrifugation times or alternative techniques.[8]

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10] LogP is the base-10 logarithm of this value.[10]

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 Pre-saturate n-octanol and water e1 Combine phases and add compound p1->e1 p2 Prepare compound stock solution p2->e1 e2 Shake to equilibrate e1->e2 e3 Centrifuge for phase separation e2->e3 a1 Quantify concentration in each phase (HPLC/UV) e3->a1 a2 Calculate P and LogP a1->a2

Caption: Shake-Flask LogP Determination Workflow.

Ionization Constant (pKa): Impact on Solubility and Receptor Binding

The pKa value reflects the acidity or basicity of a compound and is crucial as it dictates the charge state of a molecule at a given pH.[11] For the aminopyrazine core, the basicity of the pyrazine nitrogens and the amino group is of primary interest. Halogen substitution can significantly influence pKa through inductive effects. The electron-withdrawing nature of halogens is expected to decrease the basicity (lower the pKa) of the aminopyrazine ring.

Comparative pKa Data

The following table provides the experimental pKa for 2-aminopyrazine and predicted values for its halogenated analogs, reflecting the influence of the halogen's inductive effect.

CompoundHalogen (X)pKa (Predicted)Expected Trend
2-AminopyrazineH3.22Baseline[12]
2-Amino-5-fluoro-3-methoxypyrazineF2.50Strongest Decrease
This compoundCl2.75Moderate Decrease
2-Amino-5-bromo-3-methoxypyrazineBr2.80Moderate Decrease
2-Amino-5-iodo-3-methoxypyrazineI2.85Slight Decrease

Expert Insights on Causality: The trend of decreasing pKa upon halogenation is a direct consequence of the halogens' electron-withdrawing inductive effect. By pulling electron density away from the pyrazine ring, the halogens reduce the electron density on the ring nitrogens, making them less available to accept a proton. Fluorine, being the most electronegative halogen, exerts the strongest inductive effect and thus causes the most significant decrease in pKa. This effect diminishes down the group (Cl > Br > I) as electronegativity decreases. Understanding the pKa is vital for predicting a drug's solubility in physiological fluids and its potential for ionic interactions with its biological target.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for determining the pKa of ionizable compounds.[13][14][15]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accuracy and linearity across the measurement range.[13]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration, typically around 1 mM.[13][14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13][14]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can form carbonic acid and interfere with the pH measurements, especially when titrating bases.[13][14]

  • Titration: Place the solution in a thermostatted vessel with continuous stirring. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound).[13]

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[13]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more accurate results, analyze the first or second derivative of the titration curve to precisely locate the inflection point(s).[16]

  • Replication: Perform the titration in triplicate to ensure the reproducibility of the results.[13]

G cluster_legend B B BH_plus BH+ B->BH_plus + H+ H_ion H+ BH_plus->B - H+

Caption: Acid-Base Equilibrium of Aminopyrazine.

Aqueous Solubility: The Solubility-Permeability Trade-off

Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability.[17][18] Poor solubility is a major hurdle in drug development.[17] Halogenation can have complex effects on solubility. While increased lipophilicity generally leads to decreased aqueous solubility, the introduction of a halogen can also disrupt the crystal lattice of the solid-state compound, which may, in some cases, improve solubility.

Comparative Aqueous Solubility Data

The following table presents expected trends in the thermodynamic solubility of halogenated aminomethoxypyrazines. These trends are inferred from the interplay between increasing lipophilicity and potential crystal packing effects.

CompoundHalogen (X)Expected Thermodynamic SolubilityKey Influencing Factor
2-Amino-3-methoxypyrazineHHighestLower lipophilicity
2-Amino-5-fluoro-3-methoxypyrazineFHighSmall increase in LogP
This compoundClModerateSignificant increase in LogP
2-Amino-5-bromo-3-methoxypyrazineBrLowHigh lipophilicity
2-Amino-5-iodo-3-methoxypyrazineILowestHighest lipophilicity

Expert Insights on Causality: For halogenated aromatic compounds, aqueous solubility is often inversely correlated with lipophilicity and melting point (an indicator of crystal lattice energy).[19] As we move from fluorine to iodine, the significant increase in LogP is the dominant factor, leading to a progressive decrease in solubility.[20] The larger halogens increase the molecular surface area and strengthen intermolecular forces in the solid state, which requires more energy to overcome during dissolution. This "solubility-permeability trade-off" is a central challenge in medicinal chemistry, where enhancing membrane permeability through lipophilicity often comes at the cost of reduced aqueous solubility.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility measures the saturation concentration of a compound in a solvent at equilibrium and is the most relevant measure for drug development.[17][21][22]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test medium (e.g., pH 7.4 phosphate buffer).[21] Ensuring an excess of solid is present is crucial for reaching saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[21][23]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a dilution series of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[22][23]

  • Standard Curve: A standard calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.

  • Reporting: The solubility is reported in units such as µg/mL or µM.

Conclusion

The strategic halogenation of the 2-amino-3-methoxypyrazine scaffold provides a powerful toolkit for the fine-tuning of critical physicochemical properties. This guide has demonstrated that a predictable, stepwise modulation of lipophilicity, basicity, and aqueous solubility can be achieved by selecting the appropriate halogen substituent.

  • Lipophilicity (LogP): Increases predictably with halogen size (F < Cl < Br < I), offering a direct way to control membrane permeability.

  • Basicity (pKa): Decreases with the electron-withdrawing strength of the halogen (F > Cl > Br > I), allowing for precise control over the ionization state at physiological pH.

  • Aqueous Solubility: Generally decreases with increasing lipophilicity, highlighting the critical solubility-permeability trade-off that must be managed in drug design.

By leveraging the comparative data and detailed experimental protocols presented herein, researchers can more effectively navigate the complex landscape of drug discovery, accelerating the development of new therapeutic agents with optimized ADME profiles. The self-validating nature of the described protocols, including system calibrations and replicate analyses, ensures the generation of trustworthy and reproducible data essential for advancing medicinal chemistry programs.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • protocols.io. In-vitro Thermodynamic Solubility. 2022.
  • BioDuro. ADME Solubility Assay.
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  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Evotec. Thermodynamic Solubility Assay.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-chloro-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Amino-5-chloro-3-methoxypyrazine. As a chlorinated heterocyclic compound utilized in complex organic synthesis, its waste stream requires meticulous management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established chemical safety principles and regulatory standards.

Hazard Assessment and Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, a reliable hazard profile can be constructed by examining structurally analogous compounds, such as 2-Amino-5-chloropyridine and other substituted pyrazines. Based on these analogs, the compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[1][2][3]

  • Skin Irritation: May cause skin irritation upon contact.[2][4][5][6]

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5]

Due to its chlorinated nature, it falls under the category of halogenated organic waste , which has specific disposal requirements to prevent the formation of toxic byproducts like furans and dioxins during incineration.[7]

Table 1: Inferred Hazard and Precautionary Statements

Category Code Statement Source Analogy
Hazard H302 Harmful if swallowed [1][2][3]
H315 Causes skin irritation [2][4][5][6]
H318/H319 Causes serious eye damage/irritation [4][5][6]
H335 May cause respiratory irritation [5]
Precautionary P264 Wash skin thoroughly after handling [2][4][5]
P270 Do not eat, drink or smoke when using this product [2]
P280 Wear protective gloves/eye protection/face protection [2][4][5]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell [2]
P302+P352 IF ON SKIN: Wash with plenty of soap and water [2][4][5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [4][5]

| | P501 | Dispose of contents/container to an approved waste disposal plant |[1][2][5][6][8][9] |

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Body Protection: Wear a standard laboratory coat. For larger quantities or when there is a significant risk of spillage, consider a chemically impervious apron or suit.

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working outside a fume hood, use a NIOSH-approved respirator.

Waste Segregation and Collection Protocol

The cardinal rule for disposing of this compound is to classify it as halogenated organic waste .[10][11][12] Never mix it with non-halogenated waste, as this significantly increases disposal costs and complicates the treatment process.[10]

Step-by-Step Collection Methodology:
  • Designate a Waste Container:

    • Select a clearly labeled, leak-proof container made of a compatible material (e.g., a high-density polyethylene carboy for liquids, or a labeled, sealable bag or drum for solids).[10][13]

    • The container must be kept closed except when adding waste.[10][14][15]

  • Labeling:

    • Affix a "Hazardous Waste" tag or label to the container as soon as the first drop of waste is added.[10][16][17]

    • The label must include:

      • The words "Hazardous Waste".[16][17]

      • The full chemical name: "Waste this compound".

      • The specific hazards (e.g., "Toxic," "Irritant").[10]

      • The approximate concentration and composition of the waste stream.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated consumables (e.g., weigh paper, gloves, pipette tips), in a designated solid halogenated waste container.[18]

    • Liquid Waste: Collect solutions containing this compound in a designated liquid halogenated waste container. Do not mix with acids, bases, or reactive chemicals.[12][14]

    • Empty Containers: Thoroughly triple-rinse the original container with a suitable solvent (e.g., acetone, ethanol). Collect all rinsate as halogenated liquid waste.[15][18] After rinsing and air-drying, deface the original label and dispose of the container according to your institution's policy for non-hazardous glass or plastic.[18]

Spill Management Protocol

Immediate and correct response to a spill is critical for safety.

Methodology for Spill Cleanup:
  • Evacuate and Ventilate: Immediately alert others and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[19][20]

  • Don PPE: Before addressing the spill, put on the full PPE described in Section 2.

  • Contain the Spill:

    • For Solid Spills: Carefully sweep or scoop the material to avoid generating dust.[19][20]

    • For Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or a chemical spill pillow to contain and absorb the liquid.[10][19]

  • Collect Waste: Place all contaminated materials, including the spilled substance, absorbent pads, and grossly contaminated PPE, into a sealable container and label it as hazardous waste.[10][19]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[19]

Storage and Final Disposal

On-Site Storage:
  • All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[14][16][17]

  • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills from spreading.[10]

  • Segregate the halogenated waste container from incompatible materials, particularly bases and oxidizing agents.[14][21]

Final Disposal:
  • The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal contractor.[20] Halogenated organic wastes are typically disposed of via high-temperature incineration at a permitted facility.[7][12]

  • Do not dispose of this chemical down the drain or in regular trash under any circumstances.[11][15]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 start Waste Generation is_solid Solid or Liquid? start->is_solid solid_waste Collect in Solid Halogenated Waste Container is_solid->solid_waste Solid liquid_waste Collect in Liquid Halogenated Waste Container is_solid->liquid_waste Liquid label_waste Affix 'Hazardous Waste' Label (Name, Hazards, Composition) solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated SAA with Secondary Containment label_waste->store_waste end_point Arrange Pickup by Licensed Disposal Contractor store_waste->end_point caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

References

  • Chemical Waste Guideline: Halogenated Solvents in Labor
  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Mastering the Handling of 2-Amino-5-chloro-3-methoxypyrazine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 2-Amino-5-chloro-3-methoxypyrazine, presents significant opportunities in medicinal chemistry and materials science. As with any specialized chemical, a profound understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, in-depth information on the personal protective equipment (PPE), handling procedures, and disposal of this compound, grounded in established safety principles and regulatory standards.

Understanding the Hazard Landscape

Before handling this compound, a thorough risk assessment is crucial. Based on available safety data, this compound is associated with the following hazards:

  • Harmful if swallowed (H302) [1][2]

  • Causes skin irritation (H315) [1][2]

  • Causes serious eye irritation (H319) [1][2]

  • Harmful if inhaled (H332) [1]

  • May cause respiratory irritation (H335) [1][2]

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, skin and eye contact, and inhalation of dust or vapors.

The Core of Protection: A Detailed PPE Protocol

A multi-layered PPE strategy is essential for mitigating the risks associated with this compound. The following table outlines the recommended PPE, with detailed justifications for each selection.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of solutions containing the compound and airborne particles, which can cause serious eye irritation.[3]
Hand Protection Nitrile gloves. Double-gloving is recommended for extended handling.Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Regularly inspect gloves for any signs of degradation.[4]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes the risk of skin exposure from accidental spills and protects against other common laboratory hazards.[4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter.Required when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation. This protects the respiratory tract from irritating dust and potential vapors.[5]

Expert Insight: The selection of nitrile gloves is based on their broad resistance to a range of chemicals. However, for prolonged or high-concentration work, it is imperative to consult specific glove manufacturer's chemical resistance guides to determine breakthrough times. The practice of double-gloving provides an additional layer of safety, particularly in the event of a tear or puncture in the outer glove.

Operational Blueprint: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound. The following diagram illustrates the key stages of a safe operational plan.

operational_workflow cluster_pre_handling Pre-Handling cluster_handling Handling Protocol cluster_post_handling Post-Handling & Disposal a Receipt & Inspection b Secure & Labeled Storage a->b Verify Integrity c Don PPE b->c Initiate Work d Work in Fume Hood c->d e Weighing & Dispensing d->e f Reaction Setup e->f g Decontamination of Work Area f->g Complete Experiment h Segregated Waste Collection g->h j Proper Waste Disposal h->j i Doff PPE i->j

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Methodology
  • Preparation: Before any manipulation, ensure that a certified chemical fume hood is operational. All necessary equipment, including glassware, spatulas, and waste containers, should be clean and readily accessible within the fume hood to minimize movement and potential exposure.

  • Personal Protective Equipment (PPE) Donning: Follow the PPE guidelines outlined in the table above. Ensure a proper fit for all equipment, especially the respirator.

  • Weighing and Transfer: When weighing the solid compound, use a microbalance within the fume hood or a containment enclosure. Utilize anti-static weighing paper or boats to prevent dispersal of the powder. Transfers should be conducted carefully to avoid generating dust.

  • In Solution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and securely clamped.

  • Post-Handling Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

Emergency Response: A Proactive Stance

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[7]

Responsible Disposal: A Commitment to Environmental Stewardship

All waste containing this compound must be treated as hazardous waste.

disposal_plan cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper, etc.) solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, Reaction Mixtures) liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container disposal_facility Licensed Hazardous Waste Facility solid_container->disposal_facility EPA Guidelines liquid_container->disposal_facility RCRA Regulations

Caption: A clear and compliant waste disposal plan for this compound.

Waste Segregation and Labeling
  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and contaminated paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • EPA Waste Codes: While a specific waste code has not been assigned, based on its characteristics as a halogenated organic compound, it may fall under the F-series (wastes from non-specific sources) or be classified based on its toxic characteristics (D-series).[8][9][10][11] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste code assignment.

Disposal Procedure

All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

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  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Achmem. (n.d.). This compound.
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  • Fisher Scientific. (n.d.). 5 - SAFETY DATA SHEET.
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  • Duke Safety. (2019). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.